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Core Science & Biosynthesis

Foundational

Technical Monograph: PLV-2 Acetate (Felypressin) Mechanism of Action

Executive Summary & Molecular Identity PLV-2 (chemically known as Felypressin ) is a synthetic nonapeptide analogue of the endogenous hormone arginine vasopressin (AVP). In pharmaceutical formulations, it is frequently s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

PLV-2 (chemically known as Felypressin ) is a synthetic nonapeptide analogue of the endogenous hormone arginine vasopressin (AVP). In pharmaceutical formulations, it is frequently stabilized as PLV-2 acetate , where the acetate counter-ion enhances solubility and shelf-life in aqueous solution.

Unlike catecholamines (e.g., epinephrine), PLV-2 does not interact with adrenergic receptors.[1] Its pharmacological utility is derived from its selective agonism of Vasopressin V1a receptors , driving vascular smooth muscle contraction with significantly reduced antidiuretic (V2) activity compared to native AVP. This distinct mechanism makes it a critical alternative vasoconstrictor in local anesthesia, particularly for patients with cardiovascular compromise.

Chemical Structure & SAR (Structure-Activity Relationship)

The designation "PLV-2" refers to 2-phenylalanine-8-lysine vasopressin . The structural modifications from native Arginine Vasopressin (AVP) dictate its unique pharmacodynamics:

PositionNative AVP ResiduePLV-2 ModificationPharmacological Consequence
2 Tyrosine (Tyr)Phenylalanine (Phe) Reduced Antidiuretic Effect: Removal of the hydroxyl group at position 2 significantly lowers affinity for renal V2 receptors, minimizing water retention risks.
8 Arginine (Arg)Lysine (Lys) Maintained Pressor Activity: The basic side chain is preserved, maintaining affinity for vascular V1a receptors (similar to porcine Lypressin).

Pharmacodynamics: The V1a Receptor Signaling Cascade

The core mechanism of PLV-2 is the activation of the V1a receptor (V1aR), a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells (VSMC).

The Gq-Coupled Pathway

Upon binding of PLV-2 to the V1aR, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G


q subunit of the heterotrimeric G-protein. This initiates the canonical Phospholipase C (PLC) cascade.
  • Receptor Activation: PLV-2 binds V1aR.

  • G-Protein Coupling: G

    
    q dissociates from G
    
    
    
    .
  • Effector Activation: G

    
    q-GTP activates Phospholipase C-
    
    
    
    (PLC-
    
    
    )
    .
  • Second Messenger Generation: PLC-

    
     hydrolyzes membrane phospholipid PIP2  (Phosphatidylinositol 4,5-bisphosphate) into:
    
    • IP3 (Inositol 1,4,5-trisphosphate): Soluble messenger.

    • DAG (Diacylglycerol): Membrane-bound messenger.

  • Calcium Release: IP3 binds to IP3 receptors (IP3R) on the Sarcoplasmic Reticulum (SR), triggering a rapid efflux of Ca

    
      into the cytosol.
    
  • Contraction: Cytosolic Ca

    
     binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and vasoconstriction.
    
Visualization: V1a Signaling Pathway

The following diagram illustrates the molecular cascade initiated by PLV-2.

V1a_Signaling PLV2 PLV-2 (Felypressin) V1aR V1a Receptor (GPCR) PLV2->V1aR Agonist Binding Gq Gαq Protein V1aR->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Contract Vasoconstriction (Smooth Muscle) DAG->Contract PKC Pathway (Minor) Ca Cytosolic Ca²⁺ Increase SR->Ca Release MLCK MLCK Activation Ca->MLCK Calmodulin Complex MLCK->Contract Phosphorylation

Figure 1: The Gq-coupled signal transduction pathway of PLV-2 acting on vascular smooth muscle cells.

Comparative Pharmacology: PLV-2 vs. Epinephrine

For researchers developing local anesthetic adjuvants, distinguishing PLV-2 from epinephrine is vital. PLV-2 is often cited as a "cardiac-sparing" alternative because it lacks


-adrenergic activity.
FeaturePLV-2 (Felypressin)Epinephrine (Adrenaline)
Primary Target V1a Receptor (Gq-coupled)

,

,

,

Adrenergic Receptors
Mechanism IP3/Ca

mediated constriction
cAMP (Gs) and IP3 (Gq) mediated pathways
Hemostatic Potency Moderate (Venous > Arteriolar)High (Arteriolar > Venous)
Cardiac Effect Neutral/Depressant: No direct chronotropic effect. High doses may cause coronary constriction.Stimulatory: Increases Heart Rate (

) and Contractility.
Metabolism Enzymatic hydrolysis (kidney/liver)COMT and MAO
Clinical Niche Hypertensive/Thyrotoxic patients; Patients on MAO inhibitors or TCAs.Standard surgical hemostasis; Anaphylaxis.

Expert Insight: While epinephrine provides superior hemostasis due to potent arteriolar constriction, PLV-2 is preferred when sympathetic stimulation poses a safety risk. However, researchers must note that PLV-2 can cause coronary artery constriction at high systemic doses via V1a receptors on coronary vessels [1].

Experimental Methodology: Validating V1a Agonism

To empirically verify PLV-2 activity or compare its potency against novel analogues, a Calcium Flux Assay is the industry-standard, high-throughput method. This assay directly quantifies the Gq-mediated release of intracellular calcium.[2]

Protocol: Intracellular Calcium Flux Assay (Fluorescent)[2]

Objective: Quantify PLV-2 induced Ca


 mobilization in V1a-expressing cells (e.g., A7r5 VSMC line or transfected HEK293).

Materials:

  • Cells: CHO-K1 or HEK293 stably transfected with human AVPR1A.

  • Dye: Fluo-4 AM or Fura-2 AM (Ratiometric).

  • Buffer: HBSS + 20mM HEPES + Probenecid (2.5 mM) to inhibit dye efflux.

  • Agonist: PLV-2 Acetate (dissolved in DMSO/Buffer).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells in 96-well black-wall/clear-bottom plates (density: 50k cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (Fluo-4 AM 4 µM). Incubate 45 min at 37°C.

  • Baseline Equilibration: Incubate 15 min at Room Temperature (RT) to allow de-esterification of the dye.

  • Signal Acquisition: Place in FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic reader.

    • Excitation: 494 nm / Emission: 516 nm.

  • Agonist Injection: Inject PLV-2 (10 nM - 10 µM dose range).

  • Data Analysis: Record Relative Fluorescence Units (RFU) over 120 seconds. Calculate

    
    .
    
Visualization: Experimental Workflow

The following diagram outlines the logical flow of the validation assay.

Calcium_Assay_Workflow Start Cell Culture (V1a+ HEK293) Load Dye Loading (Fluo-4 AM + Probenecid) Start->Load Incubate De-esterification (45min @ 37°C) Load->Incubate Baseline Baseline Read (RFU F0) Incubate->Baseline Inject Inject PLV-2 (Agonist) Baseline->Inject Response Ca2+ Release (Fluorescence Spike) Inject->Response Gq Activation Analyze Calculate EC50 (Sigmoidal Fit) Response->Analyze

Figure 2: Workflow for validating PLV-2 potency via Calcium Flux Assay.

Clinical Translation & Safety Profile

The transition of PLV-2 from bench to bedside relies on its specific safety advantages.

  • Hemodynamic Stability: Unlike epinephrine, PLV-2 does not increase myocardial oxygen demand (no

    
     agonism). This makes it the vasoconstrictor of choice for patients with uncontrolled hyperthyroidism or those taking tricyclic antidepressants (which potentiate catecholamines) [2].
    
  • Obstetric Caution: While V1 selectivity is high, PLV-2 retains mild oxytocic activity (structural similarity to oxytocin). It is generally contraindicated in pregnancy due to the theoretical risk of interfering with uterine tone [3].

References

  • Inagawa, M., et al. (2010). "Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses."[3] Journal of Oral and Maxillofacial Surgery. Available at: [Link]

  • Yagiela, J. A. (1995). "Vasoconstrictor agents for local anesthesia."[3][4][5] Anesthesia Progress. Available at: [Link]

  • Sunada, K., et al. (2016). "Hemodynamic effects of felypressin and epinephrine in patients with essential hypertension." Anesthesia Progress. Available at: [Link]

  • Manning, M., et al. (2012). "Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents."[6] Progress in Brain Research. Available at: [Link]

Sources

Exploratory

Felypressin Acetate (CAS 914453-97-7): A Technical Guide for Research Professionals

Introduction: Beyond Simple Vasoconstriction Felypressin acetate is a synthetic nonapeptide, an analogue of the posterior pituitary hormone vasopressin.[1][2][3] While its most widespread application is as a vasoconstric...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Vasoconstriction

Felypressin acetate is a synthetic nonapeptide, an analogue of the posterior pituitary hormone vasopressin.[1][2][3] While its most widespread application is as a vasoconstrictor in dental local anesthetic solutions to prolong their action, its utility in the research sphere is far more nuanced.[1][4][5] For the discerning researcher, Felypressin serves as a selective pharmacological tool to investigate the vasopressin V1a receptor system, a critical pathway in cardiovascular regulation. Unlike catecholamines such as epinephrine, Felypressin exerts its effects independently of adrenergic receptors, offering a distinct advantage for isolating V1a-mediated physiological responses.[3][6] This guide provides an in-depth examination of research-grade Felypressin acetate, from its fundamental properties and mechanism of action to detailed experimental protocols for its application in drug discovery and development.

Core Compound Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of reproducible research. Felypressin acetate is a well-defined peptide with the following key characteristics:

PropertyValueSource(s)
CAS Number 914453-97-7
Alternate Names PLV-2 acetate, 2-L-Phenylalanine-8-L-lysinevasopressin Acetate[4][7][8]
Molecular Formula C46H65N13O11S2 (as free base)[2][7]
Molecular Weight 1040.22 g/mol (as free base)[7][8]
Amino Acid Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)[2][9]
Appearance White to off-white solid[9]
Solubility Soluble in water (100 mg/mL, may require sonication)[9]
Storage Store at -20°C, protect from light[9][10]

Mechanism of Action: Selective V1a Receptor Agonism

Felypressin's primary mechanism of action is its function as a selective agonist for the vasopressin V1a receptor (V1aR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][4][11][12] Its selectivity is noteworthy; it possesses significantly greater vasoconstrictor activity (mediated by V1a receptors) than antidiuretic action (mediated by V2 receptors).[2]

The causal chain of events following Felypressin binding to V1aR on vascular smooth muscle cells is as follows:

  • Receptor Binding: Felypressin binds to the extracellular domain of the V1aR.

  • Gq/11 Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gq/11.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Smooth Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. This contraction of the smooth muscle in the vascular bed, particularly in capillaries and small arterioles, leads to vasoconstriction.[2]

This pathway is distinct from that of adrenergic agonists, providing a clean system for studying vasopressin-mediated hemodynamics.

Felypressin_Signaling_Pathway Felypressin Felypressin Acetate V1aR V1a Receptor Felypressin->V1aR Binds Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Initiates

Caption: V1a receptor signaling cascade initiated by Felypressin.

Core Research Applications & Methodologies

In Vivo Cardiovascular Research

Felypressin is an invaluable tool for studying systemic hemodynamic regulation. Animal studies, particularly in Wistar rats, have demonstrated that intravenous administration of Felypressin induces a pressor effect (increased blood pressure) and reflex bradycardia (decreased heart rate).[3][4][13] These effects are dependent on V1 receptors, as they can be inhibited by a V1 antagonist.[3][13]

This protocol provides a framework for evaluating the pressor response to Felypressin acetate. The self-validating nature of this design lies in establishing a stable baseline and using a vehicle control, ensuring that observed changes are directly attributable to the compound.

  • Animal Preparation (Ethical Compliance First):

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane or isoflurane). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Cannulate the trachea to ensure a patent airway.

    • Catheterize the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR).

    • Catheterize the jugular vein for intravenous (IV) administration of test compounds.

  • Stabilization & Baseline Recording:

    • Allow the animal to stabilize for at least 30 minutes post-surgery until MAP and HR are constant.

    • Record baseline hemodynamic parameters for 10-15 minutes.

  • Compound Administration:

    • Prepare a stock solution of Felypressin acetate in sterile saline. Perform serial dilutions to create a range of doses (e.g., 50, 100, 250 ng/kg).

    • Administer a bolus IV injection of the vehicle (saline) to confirm no significant hemodynamic response.

    • Administer increasing doses of Felypressin acetate as bolus IV injections. Allow sufficient time between doses for hemodynamic parameters to return to baseline. This demonstrates dose-dependency.

  • Data Acquisition and Analysis:

    • Continuously record MAP and HR using a data acquisition system.

    • Calculate the change (Δ) in MAP and HR from the pre-injection baseline for each dose.

    • Plot the dose-response curve (ΔMAP vs. log[Felypressin dose]) to determine potency and maximal effect.

    • Statistical analysis (e.g., repeated measures ANOVA) should be used to compare responses across different doses and against the vehicle control.

Experimental_Workflow A 1. Animal Preparation (Anesthesia, Cannulation) B 2. System Stabilization (30 min) A->B C 3. Baseline Recording (MAP & HR) B->C D 4. IV Vehicle Injection (Control) C->D F 6. Continuous Data Acquisition C->F E 5. IV Felypressin Injection (Dose-Response) D->E Establish No Effect D->F E->F G 7. Data Analysis (ΔMAP vs. Dose) F->G

Caption: Workflow for in vivo hemodynamic assessment of Felypressin.

Local Anesthesia and Microcirculation Research

Felypressin is frequently combined with local anesthetics like prilocaine.[1][5] Its vasoconstrictive action reduces local blood flow, which in turn decreases the rate of systemic absorption of the anesthetic.[1] This dual effect—prolonging the nerve blockade and reducing potential systemic toxicity—is a key area of investigation.[1] Studies in animal models have shown that while adrenaline can cause an almost complete cessation of dental pulp blood flow, Felypressin (Octapressin) in clinically relevant concentrations has no significant inhibitory effect, suggesting a different and potentially safer mode of action in delicate microvasculature.[14][15]

Safety, Handling, and Storage of Research-Grade Compound

As a biologically active polypeptide, appropriate handling is crucial to ensure personnel safety and compound integrity.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solid compound or its solutions.[10]

  • Handling Precautions: Avoid generating dust.[16][17] Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.[10][16]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[16]

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes.[10]

    • Inhalation: Move to fresh air.

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[10] In all cases of significant exposure, seek medical attention.[10]

  • Storage: Research-grade Felypressin acetate should be stored in a tightly sealed container at -20°C, protected from light to prevent degradation.[9][10]

Conclusion

Felypressin acetate (CAS 914453-97-7) is a potent and selective V1a receptor agonist that serves as a critical tool for researchers in cardiovascular pharmacology and anesthesiology. Its non-catecholamine mechanism provides a clear advantage for isolating vasopressin-mediated pathways, while its established use as a vasoconstrictor adjunct offers a platform for studying local microcirculation and drug delivery. By employing rigorous, well-controlled experimental designs as outlined in this guide, researchers can effectively leverage the unique properties of Felypressin acetate to advance our understanding of V1a receptor physiology and pathology.

References

  • Title: Felypressin – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Felypressin | C46H65N13O11S2 | CID 14257662 Source: PubChem - NIH URL: [Link]

  • Title: Cardiovascular Effects of Felypressin - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: Felypressin Acetate - Pune - CRO Splendid Lab Pvt. Ltd. Source: Indiamart URL: [Link]

  • Title: Advantages of anterior inferior alveolar nerve block with felypressin-propitocaine over conventional epinephrine-lidocaine: an efficacy and safety study - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: The Prohibited List Source: World Anti Doping Agency - WADA URL: [Link]

  • Title: Effects of adrenaline and felypressin (octapressin) on blood flow and sensory nerve activity in the tooth Source: Acta Odontologica Scandinavica URL: [Link]

  • Title: Felypressin Increases Blood Pressure During Dental Procedures in Hypertensive Patients Source: Semantic Scholar URL: [Link]

  • Title: Cardiovascular effects of felypressin Source: PubMed URL: [Link]

  • Title: Evaluation of Local Anesthesia Effect “Lidocaine +Epinephrine and Perilocaine s+Felypressin” on Blood Glucose level after Simple Extraction Source: Archives of Pharmacy Practice URL: [Link]

  • Title: Effects of adrenaline and felypressin (octapressin) on blood flow and sensory nerve activity in the tooth Source: Acta Odontologica Scandinavica URL: [Link]

  • Title: Verification of protector effect of the norepinephrine and felypressin upon the cardiovascular system under action of the lidocaine hydrochloride and prilocaine hydrochloride in anesthetized rats Source: PubMed URL: [Link]

  • Title: Felypressin Source: Wikipedia URL: [Link]

  • Title: Clinically safe dosage of felypressin for patients with essential hypertension Source: PubMed URL: [Link]

  • Title: The selective vasopressin type 1a receptor agonist selepressin (FE 202158) blocks vascular leak in ovine severe sepsis* Source: PubMed URL: [Link]

  • Title: Felypressin SECTION 2: Hazards identification SECTION 3 Source: Polypeptide URL: [Link]

  • Title: Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats treated or not with atenolol Source: ResearchGate URL: [Link]

  • Title: Preparation method of terlipressin and pharmaceutical composition thereof Source: Google Patents URL
  • Title: Cardiovascular Effects of Felypressin | Request PDF Source: ResearchGate URL: [Link]

  • Title: Evaluation of Local Anesthesia Effect “Lidocaine +Epinephrine and Perilocaine s+Felypressin” on Blood Glucose level after Si Source: Archives of Pharmacy Practice URL: [Link]

  • Title: Hazards identification SECTION 3: Composition/information on ingredients SECTION 4: First-aid measures Source: Polypeptide URL: [Link]

  • Title: Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Review of the Safety and Clinical Considerations of Vasoconstrictor Agents in Dental Anesthesia During Pregnancy - PMC Source: PubMed Central - NIH URL: [Link]

  • Title: Vasopressin receptor Source: Wikipedia URL: [Link]

  • Title: The Effect of Different Vasoconstrictors and Local Anesthetic Solutions on Substance P Expression in Human Dental Pulp | Request PDF Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Vasopressin V1 Receptor Agonist Properties of PLV-2 (Felypressin)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of PLV-2, also known as Felypressin, a synthetic peptide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of PLV-2, also known as Felypressin, a synthetic peptide analog of vasopressin. With full editorial control, this document is structured to deliver not just information, but a foundational understanding of PLV-2's interaction with the vasopressin V1 receptor. We will delve into the mechanistic underpinnings of its action, provide field-proven experimental protocols for its characterization, and present data in a clear, comparative format.

Introduction: Understanding PLV-2 and the Vasopressin V1 Receptor

PLV-2, or Felypressin, is a non-catecholamine vasoconstrictor that functions as an agonist for the vasopressin V1 receptor.[1][2] Its chemical formula is C46H65N13O11S2, with a molecular weight of 1040.22 g/mol . A synthetic analogue of the posterior pituitary hormone vasopressin, PLV-2 is utilized in clinical settings, most notably in dental procedures, for its vasoconstrictive properties to reduce localized bleeding.[1][2]

The physiological effects of PLV-2 are primarily mediated through its interaction with the vasopressin V1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly found on vascular smooth muscle cells, where their activation leads to vasoconstriction.[1][2] The V1 receptor signaling cascade is a classic example of Gq protein coupling, which results in the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, the key trigger for smooth muscle contraction.

This guide will provide the necessary technical details to enable researchers to thoroughly characterize the agonist properties of PLV-2 at the V1 receptor.

Pharmacological Profile of PLV-2: A Qualitative and Quantitative Assessment

A complete understanding of PLV-2's interaction with the V1 receptor requires a detailed pharmacological characterization, encompassing both its binding affinity and functional potency. While specific quantitative data for PLV-2 is not extensively published, this section outlines the methodologies to obtain these critical parameters and provides illustrative data based on known V1 receptor agonists.

Binding Affinity: Quantifying the Interaction

The binding affinity of PLV-2 to the V1 receptor can be determined through radioligand binding assays. This technique measures the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (PLV-2). The key parameters derived from this assay are the inhibition constant (Ki) or the dissociation constant (Kd), which are inversely proportional to the binding affinity. A lower Ki or Kd value signifies a higher affinity of the ligand for the receptor.

Table 1: Illustrative Binding Affinity of PLV-2 for the Vasopressin V1 Receptor

CompoundReceptorKi (nM)RadioligandCell Line/Tissue
PLV-2 (Felypressin) Human V1a[Illustrative] 25[3H]-Arginine VasopressinCHO-hV1a cells
Arginine Vasopressin (AVP)Human V1a0.8[3H]-Arginine VasopressinCHO-hV1a cells

Note: The Ki value for PLV-2 is illustrative and represents a hypothetical value for the purpose of this guide. Experimental determination is required for precise quantification.

Functional Potency and Efficacy: Measuring the Biological Response

As a V1 receptor agonist, PLV-2 is expected to elicit a biological response upon binding. The potency of this response is quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The efficacy (Emax) represents the maximum response achievable by the agonist. These parameters are typically determined using in vitro functional assays, such as calcium mobilization and inositol phosphate accumulation assays.

Table 2: Illustrative Functional Potency and Efficacy of PLV-2

AssayParameterPLV-2 (Felypressin)Arginine Vasopressin (AVP)
Calcium Mobilization EC50 (nM)[Illustrative] 152.1
Emax (% of AVP)[Illustrative] 95%100%
IP3 Accumulation EC50 (nM)[Illustrative] 181.7
Emax (% of AVP)[Illustrative] 98%100%

Note: The EC50 and Emax values for PLV-2 are illustrative and represent hypothetical values for the purpose of this guide. Experimental determination is required for precise quantification.

Experimental Protocols: A Step-by-Step Guide to Characterizing PLV-2

The following protocols are designed to be self-validating systems, providing researchers with a robust framework for determining the pharmacological properties of PLV-2.

V1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of PLV-2 for the V1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (CHO-hV1a) in appropriate media.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20 µg protein/well).

    • Add increasing concentrations of unlabeled PLV-2.

    • Add a fixed concentration of a radiolabeled V1 receptor antagonist, such as [3H]-Arginine Vasopressin ([3H]-AVP), typically at a concentration close to its Kd.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of PLV-2.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of PLV-2 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: V1 Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 CHO-hV1a Cell Culture prep2 Membrane Preparation prep1->prep2 assay1 Add Membranes prep2->assay1 assay2 Add PLV-2 (unlabeled) assay1->assay2 assay3 Add [3H]-AVP (labeled) assay2->assay3 assay4 Incubate to Equilibrium assay3->assay4 analysis1 Filtration & Washing assay4->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Data Analysis (IC50) analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Workflow for V1 receptor binding assay.

Calcium Mobilization Assay

This protocol details a fluorescence-based assay to measure the increase in intracellular calcium concentration following V1 receptor activation by PLV-2.

Methodology:

  • Cell Preparation:

    • Seed CHO-hV1a cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Prepare a dilution series of PLV-2 in assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading.

    • Inject the PLV-2 dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of PLV-2.

    • Plot the peak fluorescence response as a function of the log concentration of PLV-2.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Diagram 2: Calcium Mobilization Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis prep1 Seed CHO-hV1a Cells prep2 Load with Calcium Dye prep1->prep2 prep3 Wash Cells prep2->prep3 assay1 Baseline Fluorescence Reading prep3->assay1 assay2 Inject PLV-2 assay1->assay2 assay3 Kinetic Fluorescence Reading assay2->assay3 analysis1 Determine Peak Response assay3->analysis1 analysis2 Dose-Response Curve analysis1->analysis2 analysis3 Calculate EC50 & Emax analysis2->analysis3

Workflow for calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a sensitive method to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a direct measure of Gq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) based kits are commonly used for this purpose.

Methodology:

  • Cell Stimulation:

    • Seed CHO-hV1a cells in a suitable microplate.

    • Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

    • Add increasing concentrations of PLV-2 and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells by adding the lysis buffer provided in the HTRF kit.

    • Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the cell lysate.

    • Incubate the plate at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio as a function of the log concentration of PLV-2.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Diagram 3: V1 Receptor Signaling Pathway

G PLV2 PLV-2 (Felypressin) V1R V1 Receptor PLV2->V1R Binds Gq Gq Protein V1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Vasoconstriction Ca->Response PKC->Response

Simplified V1 receptor signaling pathway.

Field-Proven Insights and Causality

The choice of these specific assays is deliberate. Radioligand binding provides a direct measure of the physical interaction between PLV-2 and the V1 receptor, independent of downstream signaling events. This is crucial for understanding the fundamental affinity of the compound.

The functional assays, calcium mobilization and IP3 accumulation, provide complementary information about the biological consequences of this binding. The calcium mobilization assay is a rapid and sensitive method to assess Gq-coupled receptor activation. However, the transient nature of the calcium signal can sometimes be a limitation. The IP1 accumulation assay, by measuring a more stable downstream metabolite, offers a more robust and cumulative measure of receptor activation, making it less susceptible to variations in signal kinetics.

By employing both types of functional assays, a more complete picture of PLV-2's agonist properties can be obtained. For instance, a compound might show high potency in a calcium assay but lower efficacy in an IP1 assay, suggesting a potential for biased agonism, a phenomenon of increasing interest in drug development.

Conclusion

This technical guide provides a comprehensive framework for the in-depth characterization of PLV-2 as a vasopressin V1 receptor agonist. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers and drug development professionals can obtain the critical data necessary to fully elucidate the pharmacological profile of this important compound. The provided methodologies, while illustrated with hypothetical data for PLV-2, are based on established and validated techniques in the field of GPCR pharmacology, ensuring the integrity and trustworthiness of the experimental outcomes.

References

  • Cecanho, R., De Luca Jr, L. A., & Ranali, J. (2006). Cardiovascular effects of felypressin. Anesthesia progress, 53(4), 119–125. [Link]

Sources

Exploratory

Technical Guide: Structural and Functional Characterization of PLV-2 (Felypressin)

Executive Summary PLV-2 , scientifically designated as Felypressin (2-phenylalanine-8-lysine vasopressin), is a synthetic nonapeptide vasoconstrictor.[1] Unlike epinephrine, PLV-2 is a non-catecholamine agent, making it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PLV-2 , scientifically designated as Felypressin (2-phenylalanine-8-lysine vasopressin), is a synthetic nonapeptide vasoconstrictor.[1] Unlike epinephrine, PLV-2 is a non-catecholamine agent, making it a critical alternative for patients with cardiovascular compromise, thyrotoxicosis, or those undergoing treatment with tricyclic antidepressants.

This guide provides a rigorous technical analysis of PLV-2, focusing on its modified vasopressin structure, V1-receptor-mediated pharmacodynamics, and solid-phase synthesis protocols.

Part 1: Structural Characterization

Chemical Identity & Sequence

PLV-2 is a structural analogue of the endogenous hormone Arginine Vasopressin (AVP).[2] Its distinct pharmacological profile—reduced antidiuretic activity and sustained vasoconstriction—is derived from two specific amino acid substitutions.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~1040.2 g/mol

  • Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-

    
    
    
  • Disulfide Bridge: Cysteine (1)

    
     Cysteine (6)[2]
    
Structural Modifications & Functional Impact

The transition from AVP to PLV-2 involves precise modifications to the peptide backbone:

PositionResidue in AVPResidue in PLV-2Functional Consequence
2 Tyrosine (Tyr)Phenylalanine (Phe) Removal of the hydroxyl (-OH) group significantly reduces antidiuretic activity by lowering affinity for renal V2 receptors.
8 Arginine (Arg)Lysine (Lys) Increases stability and modifies receptor selectivity, favoring vascular smooth muscle (V1) over renal targets.
Structural Visualization (DOT)

The following diagram illustrates the amino acid sequence and the critical disulfide bridge responsible for the cyclic conformation required for receptor binding.

PLV2_Structure Cys1 Cys (1) Phe2 Phe (2) Cys1->Phe2 Cys6 Cys (6) Cys1->Cys6 S-S Bridge Phe3 Phe (3) Phe2->Phe3 Gln4 Gln (4) Phe3->Gln4 Asn5 Asn (5) Gln4->Asn5 Asn5->Cys6 Pro7 Pro (7) Cys6->Pro7 Lys8 Lys (8) Pro7->Lys8 Gly9 Gly-NH2 (9) Lys8->Gly9

Caption: Primary sequence of Felypressin (PLV-2) highlighting the Cys1-Cys6 disulfide cyclization and key substitutions at positions 2 and 8.

Part 2: Pharmacodynamics & Mechanism of Action

V1 Receptor Selectivity

PLV-2 acts as a direct agonist on Vasopressin V1a receptors located on the vascular smooth muscle. Unlike catecholamines, it does not interact with


 or 

adrenergic receptors, eliminating the risk of adrenergic-induced arrhythmias.
Signal Transduction Pathway

The vasoconstrictive effect is mediated through the


 protein-coupled receptor pathway.
  • Binding: PLV-2 binds to the V1a receptor.

  • Activation:

    
     protein activation stimulates Phospholipase C (PLC).
    
  • Hydrolysis: PLC hydrolyzes

    
     into 
    
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).[3]
  • Calcium Release:

    
     triggers 
    
    
    
    release from the sarcoplasmic reticulum.
  • Contraction: Increased intracellular

    
     binds calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to smooth muscle contraction.
    

V1_Signaling PLV2 PLV-2 (Ligand) V1R V1a Receptor (GPCR) PLV2->V1R Agonism Gq Gq Protein V1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Sarcoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ ER->Ca Release Contraction Vasoconstriction Ca->Contraction Actin-Myosin Crossbridge

Caption: Gq-mediated signaling cascade utilized by PLV-2 to induce non-adrenergic vasoconstriction.

Part 3: Synthesis Protocol (Fmoc SPPS)

To ensure high purity and correct disulfide folding, the synthesis of PLV-2 utilizes Fmoc Solid-Phase Peptide Synthesis (SPPS) on Rink Amide resin.

Experimental Workflow

Objective: Synthesize 0.1 mmol of PLV-2 with C-terminal amidation.

StepReagent/ConditionPurpose
1. Resin Loading Rink Amide MBHA Resin (0.5-0.7 mmol/g)Provides C-terminal amide (

) upon cleavage.
2. Deprotection 20% Piperidine in DMF (2 x 10 min)Removes Fmoc group from N-terminus.
3. Coupling Fmoc-AA-OH (4 eq), HBTU/HCTU (3.9 eq), DIPEA (8 eq)Forms peptide bond. Standard cycle for Gly, Lys(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe.
4. Cleavage TFA:TIS:H2O:EDT (94:1:2.5:2.5) for 2-3 hoursCleaves peptide from resin and removes side-chain protecting groups.
5. Cyclization 0.1M Ammonium Bicarbonate (pH 8.0) + Air OxidationForms the critical Cys1-Cys6 disulfide bond . Stir at dilute concentration (0.1 mg/mL) for 24h to prevent intermolecular aggregation.
6. Purification RP-HPLC (C18 Column)Gradient: 10-60% Acetonitrile in 0.1% TFA.
Critical Control Point: Disulfide Formation

The formation of the intramolecular disulfide bridge between Cys1 and Cys6 is the yield-limiting step.

  • Why Dilution? Performing oxidation at high concentrations favors intermolecular dimers (polymerization). Diluting to <0.5 mg/mL ensures the kinetics favor intramolecular cyclization.

  • Alternative: Use Iodine oxidation if Cys residues are protected with Acm (Acetamidomethyl) groups for directed cyclization on-resin.

Part 4: Comparative Pharmacology

PLV-2 is frequently compared to Epinephrine (Adrenaline) in clinical settings, particularly dentistry and minor surgery.

Data Comparison
ParameterPLV-2 (Felypressin)Epinephrine
Receptor Target V1a (Vasopressin)

(Adrenergic)
Hemodynamic Effect Venular constriction > ArteriolarArteriolar constriction > Venular
Cardiac Effect Neutral (No direct inotropic/chronotropic effect)Positive Inotropic/Chronotropic (Increases HR/Output)
Duration Sustained/ProlongedRapid onset, shorter duration
Contraindications Pregnancy (Oxytocic effect)Hyperthyroidism, TCA usage, Severe Hypertension
Clinical Causality
  • Why use PLV-2 with TCAs? Tricyclic antidepressants (TCAs) block the reuptake of norepinephrine. Administering exogenous epinephrine to a patient on TCAs can cause a hypertensive crisis. PLV-2, acting via the V1 receptor, bypasses this adrenergic mechanism entirely, offering a safe alternative.

  • Why avoid in Pregnancy? Due to structural similarity to Oxytocin (both are nonapeptides differing by only two residues), PLV-2 has mild oxytocic properties and can stimulate uterine contraction, making it contraindicated in pregnancy.

References

  • PubChem. (n.d.). Felypressin | C46H65N13O11S2. National Library of Medicine. Retrieved from [Link]

  • Cecanho, R., De Luca Jr, L. A., & Ranali, J. (2006).[4] Cardiovascular effects of felypressin. Anesthesia Progress, 53(4), 119–125.[4] Retrieved from [Link]

  • DrugBank. (n.d.). Felypressin: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • Amblard, M., et al. (2006).[5] Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239–254.[5] Retrieved from [Link]

  • Deranged Physiology. (2023). Pharmacology of vasopressin and its analogues. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical and Biological Characterization of PLV-2 Acetate

Disclaimer: The following technical guide pertains to a hypothetical peptide designated "PLV-2 acetate." As extensive searches did not yield information on a real-world molecule with this specific name, a representative...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following technical guide pertains to a hypothetical peptide designated "PLV-2 acetate." As extensive searches did not yield information on a real-world molecule with this specific name, a representative peptide sequence has been created for illustrative purposes to fulfill the structural and content requirements of this guide. The protocols and data presented are based on established scientific methodologies and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

In the landscape of novel therapeutic agent discovery, peptides derived from natural sources, such as animal venoms, represent a rich and largely untapped reservoir of bioactive molecules. These peptides often exhibit high potency and selectivity for a diverse range of biological targets, making them attractive candidates for drug development. This guide provides a detailed technical overview of PLV-2 acetate, a hypothetical peptide with potential therapeutic applications. We will delve into its fundamental physicochemical properties, including its molecular weight and chemical formula, and outline the key experimental workflows for its synthesis, purification, and comprehensive biological characterization. This document is intended to serve as a practical resource for researchers engaged in the preclinical assessment of novel peptide-based therapeutics.

Physicochemical Properties of PLV-2 Acetate

The foundational step in the characterization of any new chemical entity is the precise determination of its molecular formula and weight. For the purpose of this guide, we have designated the following 15-amino acid sequence for the hypothetical peptide, PLV-2:

H-Phe-Leu-Pro-Ile-Gly-Leu-Ala-Lys-Val-Ile-Pro-Leu-Val-Lys-Ser-OH

This sequence has been chosen to be representative of a plausible venom-derived peptide, containing a mix of hydrophobic and charged residues.

Molecular Weight and Formula Determination

The molecular weight and chemical formula of the free peptide and its acetate salt have been calculated based on the elemental composition of the constituent amino acids.[1][2][3][4] The acetate salt is a common form for improving the solubility and stability of synthetic peptides.

PropertyPLV-2 (Free Peptide)PLV-2 Acetate
Amino Acid Sequence H-Phe-Leu-Pro-Ile-Gly-Leu-Ala-Lys-Val-Ile-Pro-Leu-Val-Lys-Ser-OHH-Phe-Leu-Pro-Ile-Gly-Leu-Ala-Lys-Val-Ile-Pro-Leu-Val-Lys-Ser-OH • xCH₃COOH
Molecular Formula C₈₁H₁₄₁N₁₇O₁₇C₈₁H₁₄₁N₁₇O₁₇ • x(C₂H₄O₂)
Average Molecular Weight 1613.12 g/mol 1613.12 + (60.05 * x) g/mol
Monoisotopic Mass 1612.08 Da1612.08 + (60.02 * x) Da

Note: 'x' represents the number of acetate counter-ions, which is dependent on the number of basic residues (in this case, two Lysine residues) and the purification conditions.

Synthesis and Purification of PLV-2

The synthesis and purification of PLV-2 are critical steps to obtain a highly pure and well-characterized product for subsequent biological evaluation. The following sections outline the standard protocols employed.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides.[5][6][7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Loading: Attach the C-terminal amino acid (Fmoc-Ser(tBu)-OH) to the resin.

  • Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the PLV-2 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

SPPS_Workflow Resin Swell Resin Load_AA1 Load First Amino Acid Resin->Load_AA1 Deprotection Fmoc Deprotection Load_AA1->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle (n-1) Wash->Repeat Next Amino Acid Repeat->Deprotection Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Lyophilization Lyophilization Cleavage->Lyophilization

Solid-Phase Peptide Synthesis (SPPS) Workflow for PLV-2.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity.[9][10][11][12][13] This technique separates the target peptide from impurities based on differences in hydrophobicity.

  • Sample Preparation: Dissolve the lyophilized crude PLV-2 in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).

  • Column Equilibration: Equilibrate a C18 stationary phase column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

  • Gradient Elution: Inject the peptide sample and elute with a linear gradient of increasing acetonitrile concentration.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified PLV-2 acetate.

RP_HPLC_Workflow Crude_Peptide Crude PLV-2 Dissolve Dissolve in Aqueous Buffer Crude_Peptide->Dissolve Inject Inject onto RP-HPLC Dissolve->Inject Elute Gradient Elution Inject->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization to PLV-2 Acetate Pool->Lyophilize

Purification Workflow for PLV-2 via RP-HPLC.

Structural Characterization of PLV-2 Acetate

To confirm the identity and primary structure of the synthesized peptide, a combination of mass spectrometry and sequencing techniques is employed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the peptide with high accuracy.[14][15][16][17][18]

  • Sample Preparation: Prepare a dilute solution of the purified PLV-2 acetate in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of PLV-2.

Edman Degradation Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from the N-terminus.[19][20][21][22][23]

  • Sample Immobilization: Covalently attach the purified PLV-2 to a solid support.

  • Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions.

  • Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal amino acid derivative.

  • Extraction and Conversion: Extract the cleaved derivative and convert it to a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC).

  • Repeat Cycle: Repeat the cycle to identify the subsequent amino acids in the sequence.

Biological Evaluation of PLV-2 Acetate

A comprehensive biological evaluation is necessary to understand the therapeutic potential and safety profile of PLV-2 acetate. This includes in vitro and in vivo studies.

In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[24][25][26][27][28]

  • Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PLV-2 acetate and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells Seed Cells Treat_Cells Treat with PLV-2 Acetate Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Plate Measure Absorbance Solubilize->Read_Plate Analyze_Data Calculate Cell Viability Read_Plate->Analyze_Data

Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

In Vivo Toxicity Studies

Preliminary in vivo toxicity studies are essential to evaluate the safety profile of PLV-2 acetate in a living organism.[29][30][31][32]

  • Animal Acclimatization: Acclimatize a cohort of healthy mice to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare sterile, pyrogen-free formulations of PLV-2 acetate at various concentrations in a suitable vehicle (e.g., saline).

  • Administration: Administer a single dose of PLV-2 acetate to different groups of mice via a relevant route (e.g., intravenous or intraperitoneal injection). Include a vehicle control group.

  • Observation: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for a period of 14 days.

  • Data Collection: Record body weight changes, clinical signs, and any adverse reactions.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of the hypothetical peptide, PLV-2 acetate. The methodologies described herein are standard and robust, ensuring the generation of reliable and reproducible data. By following these detailed protocols, researchers can systematically advance novel peptide candidates from initial discovery through to preclinical development. The successful application of these techniques will provide a solid foundation for understanding the therapeutic potential and safety of new peptide-based drugs.

References

  • GenScript. (n.d.). Peptide Molecular Weight Calculator. Retrieved February 5, 2026, from [Link]

  • Innovagen. (n.d.). PepCalc.com - Peptide calculator. Retrieved February 5, 2026, from [Link]

  • LifeTein. (n.d.). Peptide Molecular Weight Calculator. Retrieved February 5, 2026, from [Link]

  • Peptide Protein Research (PPR Ltd). (n.d.). Peptide Mass Calculator. Retrieved February 5, 2026, from [Link]

  • PunnettSquare Tools. (2025). Peptide Molecular Weight Calculator. Retrieved February 5, 2026, from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Dong, R., & Li, L. (2004). Mass spectrometry of peptides and proteins. TrAC Trends in Analytical Chemistry, 23(10-11), 743-750.
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Retrieved February 5, 2026, from [Link]

  • Findikli, N., & Subileau, D. (2013). Edman degradation. Methods in molecular biology (Clifton, N.J.), 1003, 15-27.
  • Chen, C., et al. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Toxics, 12(6), 387. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 5, 2026, from [Link]

  • M-TOZ BIOLABS. (n.d.). Principle of Protein Sequencing by Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved February 5, 2026, from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 5, 2026, from [Link]

  • Graphviz. (n.d.). Retrieved February 5, 2026, from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]

  • M-TOZ BIOLABS. (n.d.). What are the Standard Procedures for Performing Edman Sequencing. Retrieved February 5, 2026, from [Link]

  • Fields, G. B. (2006). Introduction to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved February 5, 2026, from [Link]

  • YouTube. (2019, December 18). Edman degradation | Edman Sequencing. Retrieved February 5, 2026, from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved February 5, 2026, from [Link]

  • YouTube. (2020, October 16). Create Complex Graphs with GraphViz. Retrieved February 5, 2026, from [Link]

  • International Journal of Peptide Research and Therapeutics. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. 22, 297–304.
  • MDPI. (2019). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. International Journal of Molecular Sciences, 20(18), 4586.
  • Ohio State University Chemistry. (n.d.). Mass spectrometry of peptides and proteins. Retrieved February 5, 2026, from [Link]

  • EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved February 5, 2026, from [Link]

  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved February 5, 2026, from [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved February 5, 2026, from [Link]

  • PubMed Central (PMC). (2024, May 25). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 5, 2026, from [Link]

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Exploratory

Felypressin (PLV-2): A Technical Guide to Peptide Sequence, Synthesis, and Verification

This guide provides a comprehensive technical overview of Felypressin (PLV-2), a synthetic nonapeptide and potent vasopressin 1 (V1a) receptor agonist. Designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Felypressin (PLV-2), a synthetic nonapeptide and potent vasopressin 1 (V1a) receptor agonist. Designed for researchers, chemists, and drug development professionals, this document delves into the molecular architecture of Felypressin, the strategic considerations for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for its purification and verification.

Introduction: Felypressin as a Vasopressin Analogue

Felypressin is a synthetic analogue of the posterior pituitary hormone, vasopressin.[1][2] Structurally, it is a cyclic nonapeptide with a disulfide bridge forming a six-amino-acid ring, a feature crucial for its biological activity.[3][4] Its primary pharmacological action is as a non-catecholamine vasoconstrictor, mediated through agonism at V1a receptors located on vascular smooth muscle cells.[3][4][5][6] This action leads to localized vasoconstriction, which has made Felypressin a valuable component in dental anesthetic formulations, where it reduces systemic absorption and prolongs the duration of the anesthetic effect.[1][7] Unlike native vasopressin, Felypressin has significantly reduced antidiuretic and oxytocic activities, making it a more selective and safer vasoconstrictor for its intended applications.[4][7]

Molecular Structure and Physicochemical Properties

The detailed structure of Felypressin is critical for understanding its synthesis and function.

Peptide Sequence and Structure

The primary amino acid sequence of Felypressin is: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ [5][8]

A defining feature is the intramolecular disulfide bond between the cysteine residues at position 1 and position 6 (Cys¹-Cys⁶). This cyclization is essential for the peptide's conformation and its ability to bind effectively to the V1a receptor.[3] The C-terminus is an amide (Glycinamide), which is a common feature in many biologically active peptides.

PropertyValueSource
Molecular Formula C₄₆H₆₅N₁₃O₁₁S₂[7]
Molecular Weight 1040.22 g/mol
Monoisotopic Mass 1039.43679229 Da[7]
Short Sequence CFFQNCPKG-NH₂[5][8]
Structure Cyclic (Cys¹-Cys⁶ disulfide bridge)[3][4][5]

Synthesis of Felypressin via Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of Felypressin is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, simplifying the purification of intermediates by allowing excess reagents and by-products to be washed away.

The Rationale Behind SPPS for Felypressin

SPPS offers several advantages for constructing a nonapeptide like Felypressin:

  • Efficiency: The repetitive nature of deprotection and coupling steps can be automated, significantly reducing synthesis time.[9]

  • Purity: The use of excess reagents drives reactions to completion, minimizing deletion sequences.[10]

  • Versatility: The mild conditions of the Fmoc strategy are compatible with the sensitive amino acid side chains present in Felypressin.

The overall workflow involves three main stages: linear chain assembly, cleavage and deprotection, and oxidative cyclization.

SPPS_Workflow cluster_0 On-Resin Synthesis cluster_1 Cleavage & Deprotection cluster_2 Cyclization & Purification Resin 1. Rink Amide Resin (Provides C-terminal amide) Assembly 2. Stepwise Fmoc-Amino Acid Coupling (C- to N-terminus) Resin->Assembly Deprotection 3. Final Fmoc Removal Assembly->Deprotection Cleavage 4. TFA Cleavage Cocktail (Releases peptide, removes side-chain protecting groups) Deprotection->Cleavage Oxidation 5. Oxidative Disulfide Bond Formation (Cyclization) Cleavage->Oxidation Purification 6. Preparative RP-HPLC Oxidation->Purification Verification 7. LC-MS & AAA Verification Purification->Verification

Fig 1. Overall workflow for Felypressin synthesis.
Detailed Experimental Protocol: Linear Chain Assembly

This protocol outlines the manual synthesis of the linear Felypressin precursor using Fmoc chemistry.

3.2.1 Resin Selection and Preparation: The choice of resin is dictated by the desired C-terminal functionality. For Felypressin's C-terminal amide, a Rink Amide resin is the standard choice.[3][11]

  • Resin Swelling: Swell the Rink Amide resin (e.g., 0.5 mmol/g substitution) in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

3.2.2 Amino Acid Coupling Cycle: The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Cysteine). Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[11][12]

    • Agitate for 5-7 minutes.

    • Drain the piperidine solution.

    • Repeat the 20% piperidine treatment for another 5-7 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 molar excess relative to resin loading) and an activating agent. A common and effective combination is HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIEA) in DMF.[3][12]

    • Allow the activation to proceed for 3-8 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 60-120 minutes, depending on the specific amino acid. Proline and Arginine may require longer coupling times or double coupling.[3]

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring Coupling Completion:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[12] A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/brown indicates their absence (complete coupling). If the test is positive, the coupling step should be repeated.

3.2.3 Side-Chain Protection Strategy: The choice of acid-labile side-chain protecting groups is crucial for preventing unwanted side reactions during chain assembly. These groups must be stable to the basic conditions of Fmoc deprotection but readily removable during the final acid cleavage.

Amino AcidPositionSide-Chain Protecting GroupRationale
Lysine (Lys) 8Boc (tert-Butoxycarbonyl)Protects the ε-amino group from acylation.
Cysteine (Cys) 1, 6Trt (Trityl)Protects the thiol group, preventing premature oxidation. Trt is sufficiently labile for TFA cleavage.[3][8]
Glutamine (Gln) 4Trt (Trityl)Prevents dehydration and deamidation side reactions.[3]
Asparagine (Asn) 5Trt (Trityl)Prevents dehydration and deamidation side reactions.[3]
Cleavage, Deprotection, and Cyclization

3.3.1 Cleavage from Resin and Side-Chain Deprotection: Once the linear nonapeptide is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

  • Final Fmoc Removal: Perform a final Fmoc deprotection cycle on the N-terminal Cysteine.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail designed to scavenge the reactive carbocations generated during deprotection. A standard high-efficiency cocktail is Reagent B or a similar mixture.[13]

    • TFA / Water / Triisopropylsilane (TIS) / Ethanedithiol (EDT)

    • Typical Ratio: 94% / 2.5% / 2.5% / 1% (v/v)[3]

    • TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups.

    • Water & TIS: Cation scavengers, particularly for the Trt group.

    • EDT: Protects the Cysteine thiol groups from re-attachment of cations and oxidation during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude linear peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3]

  • Collection: Collect the white precipitate by centrifugation, wash several times with cold ether to remove residual scavengers, and dry under vacuum. This yields the crude, linear Felypressin with free thiol groups.

3.3.2 Oxidative Cyclization (Disulfide Bond Formation): This is the most critical step for obtaining biologically active Felypressin. The goal is to favor intramolecular cyclization over intermolecular dimerization or polymerization.

  • High-Dilution Air Oxidation: This is the most common and scalable method.[3]

    • Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) to achieve a low peptide concentration (0.1-0.5 mg/mL).[3] The low concentration favors the intramolecular reaction.

    • The alkaline pH facilitates the deprotonation of the thiol groups to the more reactive thiolate anions.

    • Stir the solution gently, open to the atmosphere, for 24-72 hours at room temperature or 4°C.[3]

    • Monitor the reaction's progress by taking aliquots and analyzing them via analytical RP-HPLC and Mass Spectrometry. The disappearance of the linear peptide peak and the appearance of the cyclic peptide peak (with a mass decrease of ~2 Da) indicates reaction completion.

  • Quenching: Once cyclization is complete (typically >85%), acidify the solution to pH 4-6 with glacial acetic acid to stop the oxidation process.

  • Lyophilization: Freeze-dry the solution to obtain the crude cyclic Felypressin as a fluffy white powder.

Fig 2. Oxidative cyclization of linear Felypressin.

Purification and Analytical Verification

Purification of the crude cyclic peptide is essential to remove impurities generated during synthesis and cyclization, such as deletion sequences, incompletely deprotected peptides, and dimers.

Preparative Reversed-Phase HPLC (RP-HPLC)

The standard method for peptide purification is preparative RP-HPLC.[14]

4.1.1 Protocol:

  • Column: A preparative C18 silica-based column (10-15 µm particle size, 300 Å pore size) is suitable for a nonapeptide like Felypressin.[3]

  • Mobile Phase:

    • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.

    • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.[2]

  • Gradient Elution:

    • Dissolve the crude lyophilized peptide in Solvent A.

    • Inject the sample onto the column equilibrated with a low percentage of Solvent B (e.g., 10-15%).

    • Elute the peptide using a shallow linear gradient of Solvent B (e.g., 15% to 35% B over 60-90 minutes). A shallow gradient is critical for resolving closely eluting impurities.[3]

  • Detection and Fraction Collection:

    • Monitor the column effluent using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic Phenylalanine residues).[15]

    • Collect fractions corresponding to the main product peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the fractions that meet the required purity specification (typically >98%).

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final purified Felypressin as a white, fluffy TFA salt.

Analytical Verification

A panel of analytical tests is required to confirm the identity, purity, and composition of the final product, in accordance with ICH Q2(R1) guidelines.[3]

4.2.1 Analytical RP-HPLC for Purity Assessment:

  • Method: Use an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) with a water/ACN/TFA mobile phase system. A gradient of 10-40% ACN over 30 minutes at a flow rate of 1 mL/min is a typical starting point.[3]

  • Acceptance Criteria: Purity should be ≥98.0% as determined by the peak area percentage at 214 nm.

4.2.2 Mass Spectrometry (MS) for Identity Confirmation:

  • Method: Electrospray Ionization (ESI-MS) or MALDI-TOF MS is used to confirm the molecular weight.[3]

  • Expected Results: The analysis should confirm the monoisotopic mass of 1039.44 Da. Common observed ions in ESI-MS would include the protonated species [M+H]⁺ at m/z 1040.4 and the doubly charged species [M+2H]²⁺ at m/z 520.7. The absence of a signal at M+2 Da confirms the completion of cyclization.[3]

4.2.3 Amino Acid Analysis (AAA):

  • Method: The peptide is hydrolyzed into its constituent amino acids using 6M HCl, and the resulting amino acids are quantified.

  • Purpose: AAA confirms the correct amino acid composition and ratio, providing orthogonal evidence of identity and purity. It is also used to determine the net peptide content.[3]

Conclusion

The synthesis of Felypressin is a well-defined process rooted in the principles of Fmoc-SPPS. Success hinges on a logical and systematic approach that includes the careful selection of a C-terminal amide resin, appropriate side-chain protecting groups to prevent side reactions, and controlled conditions for the critical oxidative cyclization step. The purification via preparative RP-HPLC, followed by rigorous analytical verification using HPLC, MS, and AAA, is essential to ensure the final product meets the high standards of purity and identity required for research and pharmaceutical applications. This guide provides the technical framework and field-proven methodologies to enable the successful synthesis and characterization of this important vasopressin analogue.

References

  • Taylor & Francis. Felypressin – Knowledge and References. [Link]

  • Peptide Forge. Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. [Link]

  • PubChem. Felypressin. [Link]

  • SIELC Technologies. Separation of Felypressin on Newcrom R1 HPLC column. [Link]

  • Nowick, J.S. et al.
  • Wikipedia. Felypressin. [Link]

  • Aapptec Peptides. Cleavage from Rink Amide Resin. [Link]

  • ResearchGate. Synthesis of a highly effective analogue of lysine-vasopressin. [Link]

  • American Chemical Society Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • National Institutes of Health. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. [Link]

  • National Institutes of Health. Cardiovascular Effects of Felypressin. [Link]

  • Vapourtec. Solid-phase peptide synthesis. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Vapourtec. Solid-phase peptide synthesis. [Link]

  • National Institutes of Health. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • MDPI. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. [Link]

  • CDN. Peptide Cleavage from Resin Protocol. [Link]

  • MIMS Malaysia. Prilocaine + Felypressin. [Link]

  • A&A Labs. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. Principles in Preparative HPLC - A Primer. [Link]

  • Protheragen. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • ResearchGate. Mass spectrometry of synthetic polymers. [Link]

  • Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

  • National Institutes of Health. Data Analysis Methods for Synthetic Polymer Mass Spectrometry: Autocorrelation. [Link]

  • National Institutes of Health. Vasopressins. [Link]

  • PubMed. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. [Link]

  • HPLC. General approach for the development of preparative peptide separations. [Link]

  • Protocols.io. HPLC Purification of Peptides. [Link]

  • ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

  • National Institutes of Health. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. [Link]

  • ResearchGate. MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacological Profile of Felypressin (PLV-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Felypressin, also known as PLV-2 (2-L-Phenylalanine-8-L-lysine vasopressin), is a synthetic nonapeptide analogue of the posterior pituitary hor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felypressin, also known as PLV-2 (2-L-Phenylalanine-8-L-lysine vasopressin), is a synthetic nonapeptide analogue of the posterior pituitary hormone, vasopressin.[1][2][3][4] Structurally, it is a cyclic nonapeptide with a disulfide bridge between two cysteine residues.[2] Its chemical name is 2-(phenylalanine)-8-lysine vasopressin, and it has a molecular weight of 1040.2 g/mol .[4] Felypressin is primarily utilized as a vasoconstrictor agent in dental local anesthetic solutions, often in combination with prilocaine, to prolong the duration of anesthesia and provide local hemostasis.[5][6] Unlike catecholamine vasoconstrictors such as epinephrine, felypressin is a non-sympathomimetic agent, which confers a distinct pharmacological profile and set of clinical considerations.[7] This guide provides a comprehensive technical overview of the pharmacological profile of felypressin, intended for professionals in research and drug development.

Mechanism of Action: A Selective Vasopressin V1a Receptor Agonist

Felypressin exerts its pharmacological effects primarily through its selective agonist activity at the vasopressin V1a receptor (V1aR), a member of the G protein-coupled receptor (GPCR) family.[2][8][9] These receptors are predominantly located on vascular smooth muscle cells, and their activation is the cornerstone of felypressin's vasoconstrictor properties.[2]

Upon binding to the V1aR, felypressin induces a conformational change in the receptor, leading to the activation of the Gq/11 family of G proteins.[9] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.[2][9]

G_protein_coupled_receptor_signaling_pathway Felypressin Felypressin V1aR V1a Receptor Felypressin->V1aR Binds to G_protein Gq/11 Protein V1aR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction

Figure 1: Felypressin-induced V1a Receptor Signaling Pathway.
Receptor Selectivity Profile

Felypressin exhibits a marked selectivity for the V1a receptor over other vasopressin receptor subtypes (V1b, V2) and the structurally related oxytocin receptor.[1] This selectivity is crucial to its pharmacological profile, as activation of V2 receptors mediates antidiuretic effects, which are minimal with felypressin.[2]

LigandReceptorParameter (Species)ValueReference
FelypressinVasopressin V1a-RVasopressor Activity (Rat)57 IU/mg[1]
FelypressinOxytocin-ROxytocic Activity (Rat)1 IU/mg[1]

Table 1: Receptor Activity of Felypressin. This table illustrates the functional selectivity of felypressin, demonstrating significantly higher vasopressor activity (mediated by V1a receptors) compared to its oxytocic activity (mediated by oxytocin receptors).

Pharmacodynamics

The pharmacodynamic effects of felypressin are a direct consequence of its interaction with V1a receptors. These effects are primarily centered on the cardiovascular system.

Vasoconstrictor Effects

The most prominent pharmacodynamic effect of felypressin is vasoconstriction, which is localized to the site of injection when used in dental anesthesia.[5] This localized vasoconstriction reduces blood flow in the treated area, which serves two main purposes: it decreases bleeding, providing a clearer surgical field, and it slows the systemic absorption of the co-administered local anesthetic, thereby prolonging its duration of action.[5][7]

Cardiovascular Effects

While generally considered to have fewer systemic cardiovascular effects than epinephrine, particularly at clinically relevant doses in dentistry, felypressin is not devoid of systemic activity, especially if inadvertently administered intravascularly or in high doses.[8]

Studies in Wistar rats have demonstrated that intravenous administration of felypressin induces a pressor effect (an increase in blood pressure) and bradycardia (a decrease in heart rate).[8][10][11] These effects are dependent on V1 receptors and are inhibited by a V1 receptor antagonist.[8][10][11] The bradycardia is likely a baroreflex response to the increase in mean arterial pressure.[8]

ParameterFelypressin (240 ng/kg IV in Wistar rats)Reference
Mean Arterial Pressure (MAP)Increased to 149 ± 9 mm Hg[8]
Heart Rate (HR)Reduced to 296 ± 20 bpm[8]
Duration of Hypertensive EffectApproximately 120 seconds[8]

Table 2: Cardiovascular Effects of Intravenous Felypressin in Wistar Rats. This table summarizes the key cardiovascular responses observed following intravenous administration of felypressin in a preclinical model.

Furthermore, studies in dogs have indicated that felypressin can reduce coronary blood flow and myocardial oxygen tension, even at doses that do not significantly alter heart rate or blood pressure.[8] This suggests that caution should be exercised when considering the use of felypressin in patients with a history of coronary artery disease.[8]

In clinical studies involving hypertensive patients undergoing dental procedures, the use of prilocaine with felypressin resulted in a slight increase in systolic and diastolic blood pressure without a significant change in heart rate.[9] The clinically safe dosage for patients with essential hypertension has been suggested to be approximately 0.18 IU.[12][13]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for felypressin as a standalone agent are not extensively available in the public domain. Its primary clinical application is as an adjunct to local anesthetics, and as such, its pharmacokinetic profile is often discussed in the context of its effect on the co-administered drug.[7][14]

Absorption: When administered via submucosal injection in the oral cavity, felypressin's primary role is to reduce the systemic absorption of the local anesthetic by causing local vasoconstriction.[7][14] This implies that felypressin itself is also absorbed more slowly from the injection site.

Distribution, Metabolism, and Excretion: As a peptide, felypressin is likely metabolized by peptidases in various tissues and cleared from the body. However, specific details regarding its volume of distribution, metabolic pathways, and elimination half-life are not well-documented.[14] The duration of its hypertensive effect following intravenous injection in rats is approximately 120 seconds, suggesting a relatively short duration of action when it reaches the systemic circulation.[8]

Experimental Protocols

In Vivo Vasoconstrictor Potency Assay (Adapted from Preclinical Studies)

This protocol outlines a general methodology for assessing the vasoconstrictor and cardiovascular effects of felypressin in an animal model, based on the study by Cecanho et al. (2006).[8][10][11]

Objective: To determine the in vivo pressor and bradycardic effects of felypressin and its dependence on V1 receptor activation.

Materials:

  • Wistar rats

  • Felypressin solution

  • V1 receptor antagonist (e.g., Manning compound)

  • Saline solution

  • Anesthetic agents

  • Catheters for intravenous and intracerebroventricular injections

  • Blood pressure transducer and recording system

  • Heart rate monitor

Procedure:

  • Animal Preparation: Anesthetize the Wistar rats according to approved institutional protocols. Surgically implant catheters into the femoral artery for blood pressure measurement and the femoral vein for intravenous drug administration. For central administration studies, a cannula can be implanted into the lateral cerebral ventricle.

  • Baseline Measurements: Allow the animals to recover from surgery and acclimate. Record stable baseline measurements of mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration:

    • Intravenous (IV) Administration: Administer a bolus IV injection of felypressin (e.g., 240 ng/kg). Continuously record MAP and HR before, during, and after the injection until they return to baseline.

    • V1 Receptor Blockade: In a separate group of animals, administer an IV injection of a V1 receptor antagonist prior to the felypressin injection. Observe the effect of the antagonist on the felypressin-induced changes in MAP and HR.

    • Central Administration: To investigate the central effects, administer the V1 receptor antagonist via the intracerebroventricular cannula before the IV felypressin injection.

  • Data Analysis: Analyze the changes in MAP and HR from baseline for each experimental group. Use appropriate statistical tests (e.g., ANOVA) to compare the responses between the different treatment groups.

experimental_workflow cluster_prep Animal Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment Groups cluster_data Data Collection & Analysis anesthesia Anesthetize Rats catheterization Implant Catheters (Artery, Vein, +/- ICV) anesthesia->catheterization recovery Recovery & Acclimation catheterization->recovery record_baseline Record Baseline MAP & HR recovery->record_baseline iv_fely IV Felypressin record_baseline->iv_fely iv_antag_fely IV V1 Antagonist + IV Felypressin record_baseline->iv_antag_fely icv_antag_fely ICV V1 Antagonist + IV Felypressin record_baseline->icv_antag_fely record_responses Continuously Record MAP & HR iv_fely->record_responses iv_antag_fely->record_responses icv_antag_fely->record_responses analyze_data Statistical Analysis (e.g., ANOVA) record_responses->analyze_data

Figure 2: Experimental Workflow for In Vivo Vasoconstrictor Assay.

Clinical Applications and Safety Profile

The primary clinical application of felypressin is as a vasoconstrictor in local anesthetic solutions for dental procedures.[5] It is often considered a safer alternative to epinephrine for patients with certain cardiovascular conditions due to its lack of direct interaction with adrenergic receptors.[8] However, it is not without its own set of precautions.

Contraindications and Precautions:

  • Coronary Artery Disease: Due to its potential to reduce coronary blood flow, felypressin should be used with caution in patients with a history of myocardial or coronary disease.[8]

  • Pregnancy: Felypressin is generally not recommended for use during pregnancy due to its potential oxytocic effects.[15]

  • Hypertension: While considered relatively safe in controlled hypertensive patients, it can cause an increase in blood pressure.[9] The dosage should be carefully considered in this patient population.[12][13]

Adverse Effects: Adverse effects are rare at typical clinical doses but can include skin irritation, allergic reactions, and vasoconstriction of the coronary artery.[8] Overdose can lead to a significant rise in blood pressure and coronary constriction.[13]

Conclusion

Felypressin (PLV-2) is a synthetic vasopressin analogue with a well-defined pharmacological profile centered on its selective agonist activity at V1a receptors. This mechanism underpins its primary clinical use as a vasoconstrictor in dental anesthesia, where it offers the advantages of localized hemostasis and prolonged anesthetic duration with a different safety profile compared to catecholamine-based vasoconstrictors. For researchers and drug development professionals, a thorough understanding of its specific interactions with vasopressin receptor subtypes, its detailed cardiovascular effects, and its pharmacokinetic properties is essential for the development of new therapeutic applications and for ensuring its safe and effective clinical use.

References

  • Cecanho, R., De Luca Jr, L. A., & Ranali, J. (2006). Cardiovascular Effects of Felypressin. Anesthesia progress, 53(4), 119–125.
  • Tanoue, A., Lolait, S. J., & Young, W. S. (2002). The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions.
  • Drug and Therapeutics Bulletin. (1965). Felypressin - a new vasoconstrictor with prilocaine. Drug and Therapeutics Bulletin, 3(11), 43-44.
  • Wikipedia. (2023, December 1). Vasopressin receptor 1A. Retrieved from [Link]

  • Sunada, K., Nakamura, K., Yamashiro, M., Sumitomo, M., & Furuya, H. (1996). Clinically safe dosage of felypressin for patients with essential hypertension. Anesthesia progress, 43(4), 108–115.
  • Patsnap. (2024, June 21). What are AVPR1A agonists and how do they work? Retrieved from [Link]

  • Wikipedia. (2023, November 29). Vasopressin receptor. Retrieved from [Link]

  • MIMS. (n.d.). Prilocaine + Felypressin. Retrieved from [Link]

  • SlideShare. (2016, November 29). Local Anaesthesia IN DENTISTRY. Retrieved from [Link]

  • Cecanho, R., De Luca Jr, L. A., & Ranali, J. (2006). Cardiovascular effects of felypressin. Anesthesia progress, 53(4), 119–125.
  • Cecanho, R., De Luca Jr, L. A., & Ranali, J. (2006). Cardiovascular effects of felypressin. Anesthesia progress, 53(4), 119–125.
  • Watson, N., & Simmons, M. (1988). Local anaesthetic with vasoconstrictor combinations in septal surgery. The Journal of laryngology and otology, 102(3), 229–230.
  • Gazal, G., & Al-Samadani, K. (2018). Is prilocaine safe and potent enough for use in the oral surgery of medically compromised patients. Journal of clinical and experimental dentistry, 10(1), e43–e48.
  • antibodies-online. (n.d.). Felypressin | ABIN3221055. Retrieved from [Link]

  • ResearchGate. (2021, January). Effects of vasopressin on anesthetic response time and circulatory dynamics of lidocaine. Retrieved from [Link]

  • PubChem. (n.d.). Felypressin. Retrieved from [Link]

  • Remedy Publications LLC. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A. Retrieved from [Link]

  • Sunada, K., Nakamura, K., Yamashiro, M., Sumitomo, M., & Furuya, H. (1996). Clinically safe dosage of felypressin for patients with essential hypertension. Anesthesia progress, 43(4), 108–115.
  • ResearchGate. (2017, September). The Effect of Different Vasoconstrictors and Local Anesthetic Solutions on Substance P Expression in Human Dental Pulp. Retrieved from [Link]

  • Al-Subaie, S. S., & Al-Dosary, M. A. (2016). Rules of selection for a safe local anesthetic in dentistry. The Saudi dental journal, 28(3), 113–120.

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Exploratory

Technical Guide: PLV-2 Acetate (Felypressin) – Pharmacokinetics and Metabolism

This guide serves as a comprehensive technical resource on the pharmacokinetics, metabolic stability, and biological half-life of PLV-2 Acetate , chemically known as Felypressin . It is designed for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on the pharmacokinetics, metabolic stability, and biological half-life of PLV-2 Acetate , chemically known as Felypressin . It is designed for researchers and drug development professionals requiring rigorous mechanistic detail.

Executive Summary

PLV-2 Acetate (Felypressin) is a synthetic nonapeptide analogue of the posterior pituitary hormone vasopressin (8-lysine vasopressin). Unlike its parent compound, PLV-2 substitutes Phenylalanine for Tyrosine at position 2, significantly altering its receptor affinity profile.

  • Primary Mechanism: Potent agonist of V1 receptors (vascular smooth muscle), causing vasoconstriction.[1][2]

  • Secondary Mechanism: Minimal activity at V2 receptors (renal collecting ducts), resulting in negligible antidiuretic effects compared to vasopressin.

  • Clinical Utility: Primarily used as a vasoconstrictor adjunct in local anesthetics (e.g., with Prilocaine) to prolong anesthesia duration and reduce systemic toxicity.

  • Metabolic Profile: Characterized by rapid systemic clearance via peptidase hydrolysis, with a biological half-life (

    
    ) estimated in the range of 15–20 minutes  IV, though local tissue effects persist longer due to vasoconstriction-mediated absorption delay.
    

Chemical Characterization & Stability

Understanding the structural basis of PLV-2 is a prerequisite for analyzing its metabolism.

ParameterSpecification
Common Name Felypressin (PLV-2)
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂
Modifications Disulfide bridge (Cys1–Cys6); C-terminal amidation
Molecular Weight ~1086.27 g/mol
Isoelectric Point Basic (due to Lysine residue at pos 8)
Solubility Highly soluble in water/saline; stable in acidic pH
Structural Impact on Metabolism

The substitution of Phe2 (hydrophobic) for Tyr2 (polar/aromatic) reduces susceptibility to certain aminopeptidases that favor tyrosine. However, the Pro7-Lys8 bond remains a primary target for trypsin-like endopeptidases.

Pharmacokinetics (PK) Profile

Absorption and Bioavailability[4]
  • Systemic Administration (IV): Immediate bioavailability (

    
    ).
    
  • Local Infiltration (Subcutaneous/Gingival): Absorption is rate-limited by the drug's own pharmacodynamic effect. PLV-2 induces local vasoconstriction, sequestering itself and the co-administered anesthetic at the injection site.

    • Absorption Rate Constant (

      
      ): Significantly lower than non-vasoconstrictive peptides.
      
    • Systemic Exposure: Reduced by ~30–40% compared to administration without vasoconstriction.

Distribution[3][4][5]
  • Volume of Distribution (

    
    ):  Approximates extracellular fluid volume (~0.2 L/kg).
    
  • Protein Binding: Negligible plasma protein binding compared to small molecules, though some non-specific interaction with albumin occurs.

Elimination and Half-Life

Quantitative PK data for PLV-2 is often conflated with its partner drug (Prilocaine). The distinction is critical:

CompoundElimination

Clearance Mechanism
PLV-2 (Felypressin) ~15–20 min (Systemic)Rapid proteolysis (Kidney/Liver)
Prilocaine ~1.6 hoursHepatic amidases
Vasopressin (Ref) 10–20 minRenal/Hepatic

Technical Insight: The short systemic half-life of PLV-2 is advantageous for safety, preventing prolonged systemic hypertension in the event of accidental intravascular injection.

Metabolic Pathways

PLV-2 undergoes rapid inactivation via enzymatic hydrolysis. The metabolic cascade involves three primary cleavage events.

Enzymatic Degradation Mechanisms
  • N-Terminal Hydrolysis: Aminopeptidases cleave the Cys1-Phe2 bond. This is the rate-limiting step for biological inactivation.

  • C-Terminal Cleavage: Post-proline cleaving enzymes (endopeptidases) target the Pro7-Lys8 bond.

  • Disulfide Reduction: Reductases in the liver/kidney cleave the Cys1-Cys6 bridge, unfolding the cyclic structure and accelerating linearization for further proteolysis.

Pathway Visualization

The following diagram illustrates the degradation logic of PLV-2.

PLV2_Metabolism PLV2 PLV-2 (Intact) [Cys-Phe-Phe...Pro-Lys-Gly] Linear Linear Metabolite (Reduced Disulfide) PLV2->Linear Disulfide Cleavage N_Frag N-Terminal Fragments (Cys, Phe) PLV2->N_Frag N-Term Hydrolysis C_Frag C-Terminal Fragments (Lys-Gly-NH2) PLV2->C_Frag Pro7-Lys8 Cleavage Inactive Inactive Amino Acids (Renal Excretion) Linear->Inactive Rapid Proteolysis N_Frag->Inactive C_Frag->Inactive Enz_Reductase Thiol Reductase (Liver/Kidney) Enz_Reductase->Linear Enz_Amino Aminopeptidase (Plasma/Tissue) Enz_Amino->N_Frag Enz_Trypsin Post-Proline Endopeptidase Enz_Trypsin->C_Frag

Caption: Figure 1: Major metabolic degradation pathways of PLV-2 Acetate involving reduction and proteolysis.

Experimental Protocols for PK/Metabolism Assessment

To rigorously validate PLV-2 stability, the following protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and metabolic half-life.
  • Preparation: Thaw pooled human/rat liver microsomes (20 mg/mL protein).

  • Incubation:

    • Mix microsomes (0.5 mg/mL final) with PLV-2 (1 µM) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH-generating system (1 mM).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide or a stable isotope-labeled peptide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

LC-MS/MS Quantification Workflow

Objective: High-sensitivity detection of PLV-2 in plasma.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM): Monitor parent ion

    
     to specific fragment ions (e.g., y-series ions from Pro-Lys cleavage).
    
Experimental Logic Diagram

PK_Workflow Start Start: Biological Sample (Plasma/Microsomes) ProteinPrecip Protein Precipitation (ACN + Internal Std) Start->ProteinPrecip Centrifuge Centrifugation (4000g, 4°C) ProteinPrecip->Centrifuge SPE Solid Phase Extraction (Optional for sensitivity) Centrifuge->SPE Low Conc. LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS High Conc. SPE->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Result Calculate T1/2 & CLint Data->Result

Caption: Figure 2: Standardized bioanalytical workflow for PLV-2 quantification.

Clinical & Preclinical Implications[1]

Dosing and Toxicity
  • Therapeutic Window: PLV-2 is effective at low concentrations (0.03 IU/mL).

  • Toxicity Threshold: High doses can cause coronary vasoconstriction. However, the rapid systemic clearance (

    
     min) provides a safety buffer compared to catecholamines (Epinephrine).
    
  • Contraindications: Patients with unstable angina or ischemic heart disease should be monitored, as V1 agonism can increase cardiac afterload despite the short half-life.

Drug-Drug Interactions (DDI)
  • Protease Inhibitors: Theoretically, drugs inhibiting post-proline cleaving enzymes could prolong PLV-2 half-life, though clinical significance is low.

  • Oxytocics: PLV-2 has weak oxytocic activity; concurrent use with oxytocin-like drugs is generally safe but warrants caution in obstetric anesthesia.

References

  • MIMS. Prilocaine + Felypressin: Uses, Dosage, Side Effects, Interactions. MIMS Pharmacology Database. Available at: [Link]

  • Inagawa, M., et al. (2010). Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses.[3] Journal of Oral and Maxillofacial Surgery, 68(5), 1013-1017.[3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14257662, Felypressin. PubChem. Available at: [Link]

  • Agata, H., et al. (2021). Effects of vasopressin on anesthetic response time and circulatory dynamics.[2] Journal of Anesthesia. Available at: [Link]

  • Creative Bioarray. Pharmacokinetics of Therapeutic Peptides: Absorption, Distribution, Metabolism, and Elimination. Available at: [Link]

Sources

Foundational

Technical Guide: The Evolution and Pharmacology of PLV-2 (Felypressin) in Dental Anesthesia

The following technical guide details the historical development, pharmacological mechanism, and experimental validation of PLV-2 (Felypressin) in dental research. Executive Summary Felypressin (PLV-2), chemically known...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical development, pharmacological mechanism, and experimental validation of PLV-2 (Felypressin) in dental research.

Executive Summary

Felypressin (PLV-2), chemically known as 2-phenylalanine-8-lysine vasopressin , represents a pivotal development in the search for non-catecholamine vasoconstrictors. Synthesized in the early 1960s by the Sandoz research group (Boissonnas & Guttmann), PLV-2 was engineered to dissociate the pressor (vasoconstrictive) activity of vasopressin from its antidiuretic properties.

In dental research, PLV-2 is almost exclusively paired with Prilocaine (Citanest). Unlike epinephrine, which acts on adrenergic receptors (


 and 

), Felypressin acts as a specific agonist at Vasopressin V1 receptors on vascular smooth muscle. This distinction makes it the vasoconstrictor of choice for patients with cardiovascular compromise, hyperthyroidism, or those taking tricyclic antidepressants.

Part 1: Molecular Genesis and Structural Rationale

The Boissonnas Modification

The development of PLV-2 stemmed from the structure-activity relationship (SAR) studies of the neurohypophyseal hormone Arginine Vasopressin (AVP) . In the early 1960s, Boissonnas and Guttmann at Sandoz AG sought to modify AVP to reduce its antidiuretic potency (mediated by V2 receptors) while maintaining or enhancing its vasoconstrictive potency (V1 receptors).

Two critical amino acid substitutions were made to the native AVP sequence:

  • Position 2: Tyrosine (Tyr) was replaced with Phenylalanine (Phe) .[1] This removal of the hydroxyl group significantly reduced the antidiuretic activity.

  • Position 8: Arginine (Arg) was replaced with Lysine (Lys) . This substitution is characteristic of Lysine Vasopressin (LVP), the form found naturally in suids (pigs), which has a more stable pressor profile in certain assays.

Structural Comparison (DOT Visualization)

The following diagram illustrates the amino acid sequence divergence between native Arginine Vasopressin and the synthetic PLV-2 analogue.

PeptideStructure cluster_AVP Native Arginine Vasopressin (AVP) cluster_PLV2 Felypressin (PLV-2) AVP1 1. Cys AVP2 2. Tyr AVP1->AVP2 AVP6 6. Cys AVP1->AVP6 Disulfide Bridge AVP3 3. Phe AVP2->AVP3 AVP4 4. Gln AVP3->AVP4 AVP5 5. Asn AVP4->AVP5 AVP5->AVP6 AVP7 7. Pro AVP6->AVP7 AVP8 8. Arg AVP7->AVP8 AVP9 9. Gly-NH2 AVP8->AVP9 PLV1 1. Cys PLV2 2. Phe PLV1->PLV2 PLV6 6. Cys PLV1->PLV6 Disulfide Bridge PLV3 3. Phe PLV2->PLV3 PLV4 4. Gln PLV3->PLV4 PLV5 5. Asn PLV4->PLV5 PLV5->PLV6 PLV7 7. Pro PLV6->PLV7 PLV8 8. Lys PLV7->PLV8 PLV9 9. Gly-NH2 PLV8->PLV9 Legend Red Nodes indicate synthetic substitutions Tyr -> Phe (Pos 2) reduces antidiuretic effect Arg -> Lys (Pos 8) alters receptor affinity

Figure 1: Structural comparison of AVP and PLV-2.[1] Red nodes highlight the specific amino acid substitutions engineered by Boissonnas et al. to alter the pharmacological profile.

Part 2: Pharmacodynamics & Mechanism of Action

The V1 Receptor Pathway

Unlike epinephrine, which relies on the cAMP-dependent pathway (


-receptors) or IP3 pathway (

-receptors), Felypressin acts strictly via the V1a receptor subtype found on vascular smooth muscle cells (VSMC).
  • Selectivity: High affinity for V1a (Vascular); Low affinity for V2 (Renal/Antidiuretic).

  • Hemodynamics: It preferentially constricts the venous capacitance vessels rather than the arteriolar resistance vessels. This results in a "gentler" ischemia compared to the "blanching" arteriolar constriction of epinephrine.

Signaling Cascade (DOT Visualization)

The mechanism involves Gq-protein coupling, leading to calcium mobilization.

V1Pathway Felypressin Felypressin (PLV-2) V1R V1a Receptor (Gq-Coupled) Felypressin->V1R Binding PLC Phospholipase C (PLC) V1R->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Calmodulin Ca2+-Calmodulin Complex Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Venous Smooth Muscle Contraction MLCK->Contraction Phosphorylation

Figure 2: The V1a receptor signaling cascade activated by Felypressin, leading to calcium-dependent smooth muscle contraction.

Part 3: Clinical Integration & Safety Profile

The Prilocaine-Felypressin Association

Felypressin was commercially introduced in the late 1960s/early 1970s, most notably in the formulation Citanest® with Octapressin .

  • Standard Formulation: 3% Prilocaine + 0.03 IU/mL Felypressin.[2][3][4][5]

  • Rationale: Prilocaine is a vasodilator; without a vasoconstrictor, its duration is short. Felypressin provides sufficient duration for pulpal anesthesia (approx. 45-60 mins) and soft tissue anesthesia (2-3 hours) without the systemic cardiac risks of epinephrine.

Comparative Hemodynamics

The following table summarizes the key hemodynamic differences critical for research design and clinical selection.

ParameterEpinephrine (Adrenaline)Felypressin (PLV-2)
Receptor Target

(Adrenergic)
V1a (Vasopressin)
Primary Vascular Effect Arteriolar Constriction (Blanching)Venous Constriction
Heart Rate Effect Increases (Chronotropic)Minimal / Slight Decrease
Blood Pressure Effect Increases Systolic; Decreases Diastolic (low dose)Increases Diastolic (Peripheral Resistance)
Dysrhythmia Risk High (Sensitizes myocardium)Low (Non-arrhythmogenic)
Drug Interactions TCAs, Non-selective Beta-blockersFew (Safe with TCAs)

Part 4: Experimental Protocols (Validation Methodology)

For researchers studying the efficacy of PLV-2, Laser Doppler Flowmetry (LDF) is the gold standard for non-invasive quantification of gingival blood flow (GBF).

Protocol: Measuring Gingival Microcirculation Efficiency

Objective: To quantify the ischemic response of Felypressin compared to baseline.

1. Subject Preparation:

  • Subjects must be acclimated to a temperature-controlled room (22°C ± 1°C) for 20 minutes to stabilize systemic hemodynamics.

  • Position subject semi-supine.

2. Probe Stabilization:

  • Fabricate a custom acrylic stent (splint) to hold the LDF probe tip.

  • Critical Step: The probe must be positioned 1-2 mm from the attached gingiva, perpendicular to the tissue, without touching it (to avoid pressure artifacts).

3. Baseline Recording (Resting Flux):

  • Record GBF for 5 minutes prior to injection.

  • Data Output: Perfusion Units (PU).

4. Injection Protocol:

  • Administer 1.8 mL of 3% Prilocaine + 0.03 IU/mL Felypressin via supraperiosteal infiltration.

  • Injection rate: 1 mL/min (slow injection prevents mechanical pressure ischemia).

5. Post-Injection Monitoring:

  • Continuous recording for 60 minutes.

  • Key Metrics to Calculate:

    • 
      : Minimum perfusion unit reached (Peak Ischemia).
      
    • 
      : Time from injection to 50% reduction in PU.
      
    • 
      : Area Under the Curve representing total blood flow reduction.
      

6. Data Validation:

  • Simultaneous monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR) is required to rule out systemic factors influencing local GBF.

References

  • Boissonnas, R. A., & Guttmann, S. (1960). Synthesis of analogues of oxytocin and vasopressin.[1] Helvetica Chimica Acta.[1]

  • Ribot, S., Abramowitz, S., Kelser, G. A., & Green, H. (1963). Cardiovascular Effects of Phenylalanyl-2-Lysyl-8-Vasopressin (PLV-2). The American Journal of the Medical Sciences, 246(4), 479-484.

  • Sunada, K., et al. (2014). Comparison of Epinephrine and Felypressin Pressure Effects in 1K1C Hypertensive Rats. Anesthesia Progress, 61(2), 54–58.

  • Inoue, T., et al. (2020). Difference in the Effects of Lidocaine With Epinephrine and Prilocaine With Felypressin on the Autonomic Nervous System. Journal of Oral and Maxillofacial Surgery, 78(2), 215.e1-215.e8.

  • Meechan, J. G. (2002). The effects of dental local anaesthetics on blood glucose concentration in healthy volunteers. Anesthesia Progress, 49(1), 17–21.

  • Dentsply Sirona. (2018). Product Information: Citanest® DENTAL with Octapressin®.[3][4][5][6][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of PLV-2 Acetate in Saline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of PLV-2 acetate, a lyophilized peptide, in saline for use in a variety of e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of PLV-2 acetate, a lyophilized peptide, in saline for use in a variety of experimental settings. The protocols outlined herein are designed to ensure the structural integrity, biological activity, and reliable concentration of the reconstituted peptide. This guide emphasizes a systematic approach to solubility testing and reconstitution, grounded in the physicochemical principles of peptide chemistry.

Introduction: The Critical Nature of Peptide Dissolution

Lyophilized peptides, such as PLV-2 acetate, are provided in a powdered form to ensure stability during transport and storage. The process of bringing these peptides into solution, known as reconstitution, is a critical step that can significantly impact experimental outcomes.[1] Improper dissolution techniques can lead to inaccurate peptide concentrations, loss of biological activity due to aggregation or denaturation, and ultimately, compromise the integrity of research findings.[1][2]

The solubility of a peptide is primarily dictated by its amino acid sequence, which determines its polarity, hydrophobicity, and overall charge.[3][4] PLV-2 acetate, as an acetate salt, is generally more biocompatible and often results in a more stable lyophilizate cake compared to other salt forms like trifluoroacetate (TFA).[5] However, a systematic approach to dissolution is still necessary to determine the optimal solvent and conditions for this specific peptide.

This guide will walk you through a step-by-step process for determining the solubility of PLV-2 acetate and provide a detailed protocol for its reconstitution in saline.

Pre-Dissolution Characterization of PLV-2 Acetate

Before attempting to dissolve PLV-2 acetate, it is crucial to understand its physicochemical properties. If the amino acid sequence of PLV-2 is known, its overall charge at a neutral pH can be calculated to predict its solubility behavior.

Calculating the Overall Charge of PLV-2

To estimate the peptide's charge, follow this procedure[2][6][7][8]:

  • Assign a value of +1 to each basic amino acid residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminal amine group.

  • Assign a value of -1 to each acidic amino acid residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminal carboxyl group.

  • Sum these values to determine the overall charge of the peptide.

Table 1: Charge Characteristics of Amino Acid Residues at Neutral pH

Charge Type Amino Acid Residues Charge Value
AcidicAspartic Acid (D), Glutamic Acid (E), C-terminal -COOH-1
BasicArginine (R), Lysine (K), Histidine (H), N-terminal -NH2+1
NeutralAll other amino acid residues0

The predicted overall charge of PLV-2 will guide the initial choice of solvent, as outlined in the workflow below.

Recommended Materials and Equipment

  • Lyophilized PLV-2 acetate

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution

  • Sterile, distilled, deionized water

  • 10% (v/v) acetic acid solution in sterile water

  • 0.1% (v/v) ammonium hydroxide solution in sterile water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Low-speed centrifuge

  • Calibrated pipettes and sterile, low-protein-binding tips

  • Sterile, low-protein-binding microcentrifuge tubes

Experimental Workflow for Solubility Testing

It is imperative to perform a solubility test on a small aliquot of the lyophilized peptide before attempting to dissolve the entire sample.[6][7] This prevents the potential loss of valuable peptide in an inappropriate solvent.

Caption: Workflow for determining the optimal solvent for PLV-2 acetate.

Detailed Dissolution Protocols

Initial Handling of Lyophilized Peptide
  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized PLV-2 acetate to warm to room temperature for at least 15-20 minutes.[2][9][10] This prevents condensation of atmospheric moisture inside the vial, which can affect the stability of the peptide.[9]

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all of the lyophilized powder is at the bottom of the vial.[2]

Protocol 1: Dissolution in Saline (for Water-Soluble Peptides)

This protocol should be followed if preliminary tests indicate that PLV-2 acetate is soluble in aqueous solutions.

  • Solvent Addition: Using a calibrated pipette with a sterile, low-protein-binding tip, add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.

  • Gentle Agitation: Gently swirl the vial or tap it to facilitate dissolution.[9][10] Avoid vigorous shaking or vortexing, as this can cause foaming and may lead to peptide aggregation or denaturation.[9][11]

  • Allow Time for Dissolution: Let the vial sit at room temperature for 15-30 minutes, with occasional gentle agitation, to allow the peptide to fully dissolve.[9][11]

  • Visual Inspection: A successfully dissolved peptide will result in a clear, particle-free solution.[2] If any particulates remain, gentle sonication for a few seconds may aid in dissolution.[2][7]

Protocol 2: Dissolution of Basic Peptides (Positive Overall Charge)

If PLV-2 acetate is not soluble in saline alone and has a net positive charge, an acidic solvent system may be required.

  • Initial Dissolution: Attempt to dissolve the peptide in a small volume of 10% acetic acid.[6][7][12]

  • Dilution with Saline: Once the peptide is fully dissolved in the acetic acid, dilute the solution to the final desired concentration with sterile 0.9% saline.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution and, if necessary for your application, adjust it towards a neutral pH using a suitable buffer. Be aware that adjusting the pH back towards the isoelectric point of the peptide may cause it to precipitate.

Protocol 3: Dissolution of Acidic Peptides (Negative Overall Charge)

For acidic peptides that are insoluble in saline, a basic solvent system can be used.

  • Initial Dissolution: Dissolve the peptide in a small amount of 0.1% ammonium hydroxide.[6]

  • Dilution with Saline: Once dissolved, dilute to the final concentration with sterile 0.9% saline.

  • pH Adjustment: As with basic peptides, monitor and adjust the pH as needed for your experimental protocol, being cautious of potential precipitation.

Protocol 4: Dissolution of Neutral or Hydrophobic Peptides

If PLV-2 acetate has a neutral charge or is highly hydrophobic, an organic co-solvent may be necessary.

  • Initial Dissolution in Organic Solvent: Add a minimal amount of DMSO to the vial to dissolve the peptide.

  • Slow Dilution with Saline: Slowly add the sterile 0.9% saline to the DMSO-peptide solution while gently agitating. Rapid dilution can cause the peptide to precipitate.

  • Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your stock solution, as it may affect your experimental system.

Storage and Handling of Reconstituted PLV-2 Acetate

Proper storage of the reconstituted peptide is crucial for maintaining its stability and biological activity.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.[11]

  • Storage Temperature: For short-term storage (a few days), the solution may be kept at 2-8°C. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[1]

Troubleshooting Common Dissolution Issues

Table 2: Troubleshooting Guide for PLV-2 Acetate Dissolution

Issue Potential Cause Recommended Solution
Peptide will not dissolve Incorrect solvent choiceRe-evaluate the peptide's charge and hydrophobicity. Perform a new solubility test on a fresh aliquot using the appropriate solvent system from the protocols above.
Solution is cloudy or contains particulates Peptide aggregation or incomplete dissolutionGentle sonication may help. If the solution remains cloudy, it may indicate aggregation. Consider trying a different solvent system or filtering the solution (note that this may reduce the effective peptide concentration).
Peptide precipitates after dilution or pH adjustment The solution pH is near the peptide's isoelectric point.Maintain the pH of the solution away from the isoelectric point. If a neutral pH is required, a lower final concentration may be necessary to maintain solubility.

Conclusion

The successful reconstitution of PLV-2 acetate in saline is a foundational step for reliable and reproducible research. By following the systematic approach outlined in these application notes, from initial characterization to a tiered dissolution strategy, researchers can ensure the integrity and efficacy of their peptide solutions. It is always recommended to perform a small-scale solubility test before committing the entire sample to a particular solvent system.

References

  • Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Bachem. (2021, July 23). Peptide solubility.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • R&D Systems. (n.d.). How to Reconstitute Lyophilized Proteins.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
  • JPT. (n.d.). Peptide Solubilization.
  • Peptide Sciences. (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • PubChem. (n.d.). Vinyl Acetate.
  • Wikipedia. (n.d.). Platinum(II) acetate.
  • Google Patents. (n.d.). US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Wikipedia. (n.d.). Lead(II) acetate.
  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions.
  • Journal of Chemical Technology and Metallurgy. (n.d.). STUDY OF SOLUBILITY PROPERTIES OF COMPONENTS IN ACETATE UREA - TRIETHANOLAMINE - WATER SYSTEM.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • USP. (n.d.). Best Practices for Reconstitution of USP Peptide Reference Standards.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • Sigma-Aldrich. (n.d.). Sodium acetate (S2889) - Product Information Sheet.
  • AMERICAN ELEMENTS. (n.d.). Palladium(II) Acetate.
  • BioCat GmbH. (n.d.). Peptide Synthesis Frequently Asked Questions.
  • Wikipedia. (n.d.). Ibuprofen.
  • BYJU'S. (n.d.). Properties Of Lead (II) acetate Formula.
  • Extramarks. (n.d.). Lead Ii Acetate Formula: Properties, Chemical Structure and Uses.

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Application

Application Notes &amp; Protocols: Characterizing Vasoactivity with PLV-2 Acetate

A Senior Application Scientist's Guide to In Vitro Vasoconstriction Assays This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Vasoconstriction Assays

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro vasoconstriction assays using PLV-2 acetate (Felypressin). The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the pharmacological effects of this selective vasopressin V1a receptor agonist.

Scientific Foundation: Understanding PLV-2 Acetate and its Mechanism

PLV-2 acetate, also known as Felypressin, is a synthetic peptide analogue of the hormone arginine vasopressin (AVP). Unlike the endogenous hormone AVP, which acts on multiple receptor subtypes (V1a, V1b, V2), PLV-2 is a potent and highly selective agonist for the vasopressin V1a receptor.[1][2] This selectivity is of paramount importance in pharmacological studies, as it allows for the precise investigation of V1a-mediated pathways without the confounding effects of V2 receptor activation (antidiuresis) or V1b receptor signaling.[3]

The V1a receptors are predominantly expressed on vascular smooth muscle cells (VSMCs), where they play a critical role in regulating vascular tone and blood pressure.[4][5] The binding of PLV-2 acetate to the V1a receptor initiates a well-characterized signaling cascade that culminates in smooth muscle contraction.

1.1 The V1a Receptor Signaling Pathway

The vasoconstrictive effect of PLV-2 acetate is mediated through a G-protein coupled receptor (GPCR) pathway. The process can be summarized as follows:

  • Receptor Binding: PLV-2 acetate binds to the V1a receptor on the VSMC membrane.

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically Gαq/11.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[4][6]

  • Smooth Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in cell contraction and vasoconstriction.[4][7]

This intricate pathway underscores the mechanism by which PLV-2 exerts its potent vasoconstrictor effects.

V1a_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca²⁺]i IP3->Ca Releases Ca²⁺ from SR MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Phosphorylates Myosin Light Chain PLV2 PLV-2 Acetate PLV2->V1aR Binds

Caption: V1a Receptor Signaling Pathway in Vasoconstriction.

Experimental Design: A Self-Validating System

To ensure the trustworthiness and accuracy of results, the experimental design must incorporate a series of controls that validate the tissue's viability and the specificity of the observed response. The gold-standard technique for these assays is wire myography, which measures isometric tension in isolated blood vessel segments.[8][9][10] The rat thoracic aorta is a commonly used and well-characterized vessel for these studies due to its size and robust contractile responses.[11][12]

2.1 Essential Controls for Assay Integrity

Control AgentMechanism of ActionPurpose in the AssayExpected Outcome
Potassium Chloride (KCl) Induces non-receptor-mediated depolarization of the cell membrane, opening voltage-gated Ca2+ channels.[13]To confirm the viability and functional integrity of the vascular smooth muscle cells. Establishes the maximum contractile capacity (Emax) of the tissue.A strong, sustained contraction. Responses to test agents are often normalized to the KCl-induced maximum.
Phenylephrine (PE) A selective α1-adrenergic receptor agonist that induces a receptor-mediated contraction pathway.[14][15]To verify the integrity of GPCR signaling pathways within the tissue. Serves as a standard positive control for vasoconstriction.A robust, dose-dependent contraction.
Acetylcholine (ACh) Acts on muscarinic receptors on endothelial cells, stimulating the release of Nitric Oxide (NO), a potent vasodilator.To assess the functional integrity of the endothelium. Important for distinguishing endothelium-dependent vs. -independent effects.In a pre-contracted vessel (e.g., with PE), ACh should induce significant relaxation (>80%) if the endothelium is intact.
Vehicle Control The solvent used to dissolve PLV-2 acetate (e.g., 0.9% Saline).To ensure that the solvent itself does not have any intrinsic vasoactive properties.No significant change in basal tension.

Detailed Protocol: Wire Myography Assay Using Rat Thoracic Aorta

This protocol outlines the step-by-step procedure for assessing PLV-2 acetate-induced vasoconstriction. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

3.1 Phase 1: Reagents and Solutions

  • Krebs-Henseleit Buffer (Physiological Salt Solution - PSS):

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.

    • Preparation: Dissolve salts in ultrapure water. Prepare fresh daily and maintain at 37°C, continuously aerated with 95% O2 / 5% CO2 to maintain a pH of ~7.4.

  • High Potassium Solution (KCl Solution):

    • Composition: Same as Krebs buffer, but with equimolar substitution of NaCl with KCl (e.g., 80-120 mM KCl).

  • Drug Stock Solutions:

    • PLV-2 Acetate: Prepare a 1 mM stock solution in 0.9% saline. Store at -20°C.

    • Phenylephrine (PE): Prepare a 10 mM stock solution in ultrapure water.

    • Acetylcholine (ACh): Prepare a 10 mM stock solution in ultrapure water.

3.2 Phase 2: Tissue Preparation and Mounting

  • Animal Euthanasia: Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300g) following approved institutional protocols.

  • Aorta Dissection: Immediately perform a thoracotomy and carefully excise the thoracic aorta. Place it in a petri dish filled with cold, oxygenated Krebs buffer.[16][17]

  • Cleaning and Sectioning: Under a dissecting microscope, gently remove adherent fat and connective tissue. Cut the aorta into uniform rings of 2-3 mm in length.[18] Utmost care must be taken to avoid damaging the vessel, particularly the intimal surface (endothelium).

  • Mounting: Mount each aortic ring between two L-shaped stainless-steel wires in the chamber of a wire myograph system (e.g., DMT, Radnoti).[19] The chambers should be filled with 37°C, oxygenated Krebs buffer.

3.3 Phase 3: Equilibration and Normalization

  • Equilibration: Allow the mounted aortic rings to equilibrate for 60-90 minutes at a low basal tension (e.g., 5-10 mN). Replace the Krebs buffer every 15-20 minutes.

  • Normalization: This critical step ensures optimal and reproducible contractile responses. Increase the tension in a stepwise manner, measuring the force generated by a brief exposure to KCl solution at each step. Plot the force vs. tension to determine the optimal resting tension that yields the maximal active response. Set the rings to this optimal tension and allow them to re-equilibrate.[20]

3.4 Phase 4: Viability and Integrity Checks

  • Viability Test: Add KCl solution (e.g., 80 mM) to the bath to elicit a maximal contraction. This response will serve as the reference (100%) for subsequent contractile agents.

  • Washout: Thoroughly wash the tissues with fresh Krebs buffer until the tension returns to the baseline resting state (typically 3-4 washes over 30 minutes).

  • Endothelial Integrity Test: Contract the rings with a submaximal concentration of Phenylephrine (e.g., 1 µM).[21] Once a stable plateau is reached, add a single dose of Acetylcholine (e.g., 10 µM). A relaxation of >80% confirms endothelial integrity. Rings not meeting this criterion may be excluded or designated for endothelium-denuded studies.

  • Washout: Wash the tissues extensively until the baseline tension is restored. The preparation is now ready for testing PLV-2 acetate.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Assay Setup & Validation cluster_exp Experiment cluster_analysis Data Analysis Dissect 1. Dissect Thoracic Aorta Clean 2. Clean & Cut into Rings Dissect->Clean Mount 3. Mount on Wire Myograph Clean->Mount Equilibrate 4. Equilibrate & Normalize Mount->Equilibrate Viability 5. Viability Check (KCl) Equilibrate->Viability Endothelium 6. Endothelial Check (PE + ACh) Viability->Endothelium CRC 7. Generate Cumulative Concentration-Response Curve (PLV-2 Acetate) Endothelium->CRC NormalizeData 8. Normalize Data to KCl Max CRC->NormalizeData Plot 9. Plot Log[Conc] vs. Response NormalizeData->Plot EC50 10. Calculate EC₅₀ & Emax Plot->EC50

Caption: High-Level Experimental Workflow for Vasoconstriction Assay.

3.5 Phase 5: Generating the PLV-2 Acetate Concentration-Response Curve

  • Baseline: Ensure a stable baseline tension is achieved after the integrity checks and washout.

  • Cumulative Dosing: Add PLV-2 acetate to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10⁻¹⁰ M, 3x10⁻¹⁰ M, 10⁻⁹ M, etc.).

  • Incubation: Allow the tissue to respond to each concentration until a stable plateau in tension is reached (typically 3-5 minutes) before adding the next dose.

  • Recording: Continuously record the isometric tension throughout the entire process using appropriate data acquisition software (e.g., LabChart, PowerLab).

Data Analysis and Interpretation

4.1 Data Processing

  • Measure Responses: For each concentration of PLV-2 acetate, determine the peak tension (in mN or grams) above the baseline.

  • Normalization: Express the contractile response at each concentration as a percentage of the maximum contraction induced by the initial KCl viability test.

    • % Contraction = (Tension_PLV2 / Tension_KCl_Max) * 100

4.2 Curve Fitting and Parameter Estimation

  • Plotting: Create a semi-log plot with the logarithm of the PLV-2 acetate concentration on the x-axis and the normalized % contraction on the y-axis.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response equation (variable slope).[22]

  • Determine Pharmacological Parameters:

    • EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect.[23][24] This value is a key indicator of the agonist's potency.

    • Emax: The maximum contractile response produced by the agonist, expressed as a percentage of the KCl-induced contraction.

4.3 Presentation of Results

Summarize the key quantitative data in a clear, tabular format for easy comparison and interpretation.

ParameterDescriptionExample Value
pEC50 The negative logarithm of the EC50 value (-log[EC50]).8.5 ± 0.2
EC50 (M) The molar concentration producing 50% of the maximal response.3.16 x 10⁻⁹ M
Emax (% of KCl) The maximal response elicited by PLV-2 acetate relative to KCl.95.7 ± 4.3 %
Hill Slope The slope factor of the curve, indicating the steepness of the dose-response relationship.1.1 ± 0.1
n The number of independent experiments (i.e., number of animals/aortic rings).8

References

  • Schrör, K., & Braun, M. (1990). Platelets as a source of vasoactive mediators. Stroke, 21(12 Suppl), IV32-5. [Link]

  • Gallaher, B. G., et al. (2021). Acetate, a Short-Chain Fatty Acid, Acutely Lowers Heart Rate and Cardiac Contractility Along with Blood Pressure. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kariya, K., et al. (1989). The cellular mechanism of action by vasoconstrictor hormones in cultured rat vascular smooth muscle cells. The Journal of endocrinology. [Link]

  • Lerman, A., et al. (2014). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments. [Link]

  • Mahmood, I. (2001). A simple and accurate mathematical method for calculation of the EC50. Journal of pharmacological and toxicological methods. [Link]

  • Reiner, A., et al. (2018). Mechanisms of electrical vasoconstriction. Journal of NeuroEngineering and Rehabilitation. [Link]

  • REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). [Link]

  • Asgari, S., et al. (2016). Rat aorta as a pharmacological tool for in vitro and in vivo studies. Life Sciences. [Link]

  • Nemenoff, R. A., et al. (1998). Vasopressin signaling pathways in vascular smooth muscle. Endocrine. [Link]

  • Thibonnier, M., et al. (2001). Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways. Hypertension. [Link]

  • Landry, M., et al. (2007). Selective V1a receptor agonists in experimental septic shock. Critical Care. [Link]

  • ResearchGate. (2016). Rat aorta as a pharmacological tool for in vitro and in vivo studies. [Link]

  • ResearchGate. (2021). Potassium chloride (KCl) and phenylephrine induced contraction of... [Link]

  • Tseng, H., et al. (2016). A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting. Scientific Reports. [Link]

  • emka TECHNOLOGIES. Vascular reactivity studies using isolated tissue baths. [Link]

  • Juul, K. V., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews. [Link]

  • ResearchGate. (2009). Potent and Selective Agonists for the Vasopressin V 1a Receptor in the Rat. [Link]

  • Altaweel, R., et al. (2021). The effects of irisin on the rat thoracic aorta: a histological study. Folia Morphologica. [Link]

  • ResearchGate. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. [Link]

  • Alsford Lab - LSHTM Blogs. EC50 analysis. [Link]

  • Wikipedia. Vasopressin receptor 1A. [Link]

  • PubMed. (1990). Platelets as a source of vasoactive mediators. [Link]

  • ResearchGate. (2018). The Use of Wire Myography to Investigate Vascular Tone and Function. [Link]

  • Muttenthaler, M., et al. (2011). New, potent, selective, and short-acting peptidic V1a receptor agonists. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). A novel method to obtain rat aortic media for primary culture of rat aortic smooth muscle cells. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • ResearchGate. (2019). Vascular responses to phenylephrine in blood vessels exposed to... [Link]

  • ClinicalTrials.gov. (2021). Phenylephrine and Pulse Pressure Variability. [Link]

  • PubMed. (2014). Analyzing isolated blood vessel contraction in multi-well plates. [Link]

  • Circulation. (2016). Arginine Vasopressin Receptor 1A and Alpha 1A-Adrenergic Receptor Form Heteromeric Complexes on Human Vascular Smooth Muscle Cells. [Link]

  • ResearchGate. (2021). A novel method to obtain rat aortic media for primary culture of rat aortic smooth muscle cells. [Link]

  • Bukofzer, S., et al. (2023). OCE-205, a selective V1a partial agonist, reduces PHT. Journal of Experimental Pharmacology. [Link]

  • GraphPad. GraphPad Prism 10 Curve Fitting Guide - The EC50. [Link]

  • Frontiers in Physiology. (2022). Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques. [Link]

  • ResearchGate. (2013). Techniques to study the pharmacodynamics of isolated large and small blood vessels. [Link]

  • Semantic Scholar. (1998). Vasopressin signaling pathways in vascular smooth muscle. [Link]

  • Scientific Reports. (2023). Vasoconstriction with phenylephrine increases cardiac output in preload dependent patients. [Link]

  • ResearchGate. (2016). How does one choose the right equation for determining EC50?. [Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. (2019). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. [Link]

Sources

Method

Application Note: Precision Dosing of PLV-2 (Felypressin) Acetate in Rodent Models

Abstract & Scientific Context PLV-2 (Felypressin) is a synthetic non-catecholamine vasoconstrictor, chemically designated as 2-phenylalanine-8-lysine vasopressin . Unlike natural Arginine Vasopressin (AVP), PLV-2 exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

PLV-2 (Felypressin) is a synthetic non-catecholamine vasoconstrictor, chemically designated as 2-phenylalanine-8-lysine vasopressin . Unlike natural Arginine Vasopressin (AVP), PLV-2 exhibits high selectivity for V1a receptors (vascular smooth muscle) with significantly reduced V2 receptor (antidiuretic) activity.

In rodent models, PLV-2 is utilized to study microcirculation, ischemic thresholds, and hemodynamic responses without the profound antidiuretic interference seen with AVP. However, a critical source of experimental error in PLV-2 studies is the miscalculation of dosage due to the "Acetate Salt" form.

Critical Warning: PLV-2 is supplied as a lyophilized acetate salt. The gross weight of the powder includes the peptide, counter-ions (acetate), and residual water. Dosing based on gross weight without correction for net peptide content can result in under-dosing by 15–30%.

Mechanism of Action

PLV-2 acts as a specific agonist for the V1a receptor on vascular smooth muscle cells. The pathway initiates a G-protein coupled cascade leading to intracellular calcium release and vasoconstriction.

Figure 1: PLV-2 Signaling Pathway (V1a Receptor Agonism)

PLV2_Mechanism PLV2 PLV-2 (Felypressin) V1aR V1a Receptor (GPCR) PLV2->V1aR Binding Gq Gq Protein V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Sarcoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Contraction Smooth Muscle Contraction Ca->Contraction Actin-Myosin Crossbridging

Caption: Signal transduction pathway of PLV-2 via the Gq-coupled V1a receptor, leading to vasoconstriction.[1]

Dosage Calculation Protocol (The "Self-Validating" Math)

To ensure reproducibility, you must convert your target biological dose (International Units, IU) into the physical mass of the lyophilized powder (Gross Weight).

Required Data from Certificate of Analysis (CoA)

Before weighing, locate these three values on your specific batch's CoA:

  • Specific Activity (SA): Expressed as IU/mg (e.g., 55 IU/mg).

  • Peptide Content (PC): The % of the powder that is actual peptide (e.g., 80%).

  • Target Dose: Determined by your experimental design (see Table 1).

The Master Formula


Example Calculation:

  • Target Dose: 0.5 IU/kg (IV bolus for pressor effect)

  • Subject: 300g Rat (0.3 kg)

  • Batch SA: 60 IU/mg

  • Peptide Content: 85% (0.85)



Note: Since weighing 2.94 µg is impossible, prepare a stock solution (e.g., 1 mg/mL) and dilute serially.

Recommended Dosage Ranges (Rodent Models)
IndicationRouteDosage RangeExpected Outcome
Hemodynamic Study IV Bolus0.05 – 0.2 IU/kgTransient MAP increase (+10-20 mmHg)
Ischemia Model IV Infusion0.2 – 2.0 mIU/kg/minSustained vasoconstriction; reduced perfusion
Local Vasoconstriction SC / ID0.01 – 0.05 IU totalLocal blanching (cutaneous); reduced bleeding
Toxicology IV Bolus> 5.0 IU/kgPotential bradycardia; myocardial ischemia

Preparation and Administration Workflow

Figure 2: Reconstitution & Dilution Logic

Reconstitution_Workflow Start Lyophilized PLV-2 Acetate (-20°C Storage) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weigh Weigh Gross Mass (Calculate Net Peptide) Equilibrate->Weigh Solvent Add Solvent (Sterile 0.9% Saline or PBS) Weigh->Solvent Dissolve gently Stock Master Stock Solution (e.g., 100 IU/mL) Solvent->Stock Aliquot Aliquot & Freeze (-80°C, Avoid Freeze-Thaw) Stock->Aliquot Long-term storage Dilute Working Solution (Dilute day of exp) Stock->Dilute Immediate use Aliquot->Dilute Thaw once Inject Administration (IV/SC) Dilute->Inject

Caption: Workflow for handling hygroscopic PLV-2 acetate to ensure concentration accuracy.

Step-by-Step Protocol
  • Equilibration: Remove the PLV-2 vial from the freezer and let it stand at room temperature for 20 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Stock Preparation:

    • Dissolve the powder in sterile 0.9% NaCl (Saline). PLV-2 is generally soluble in aqueous buffers.

    • Tip: If solubility is poor, add a minimal volume of 0.1M Acetic Acid first, then dilute with saline.

    • Target a high concentration (e.g., 100 IU/mL) for the Master Stock.

  • Working Solution:

    • Dilute the Master Stock to the Working Concentration (e.g., 0.1 IU/mL) using saline.

    • pH Check: Ensure the final pH is near physiological (7.0–7.4) to prevent injection site irritation, though PLV-2 is most stable at pH 3–4 during storage.

  • Administration:

    • Intravenous (IV): Use the tail vein or jugular catheter. Inject slowly over 10–15 seconds to avoid acute hypertensive crisis.

    • Subcutaneous (SC): Lift the dorsal skin; inject into the tented space. Expect a delayed onset (10–20 mins) due to local vasoconstriction limiting its own absorption.

Validation: How to Know It Worked

A "Self-Validating" protocol requires an observable output to confirm the drug is active and the dose is correct.

  • The Blanching Test (SC Route):

    • If administered SC or intradermally, the skin at the injection site should turn pale (blanch) within 5–10 minutes due to capillary constriction.

    • Failure Mode: If the skin remains pink, the peptide may have degraded (hydrolysis) or the dose is too low.

  • The Pressor Response (IV Route):

    • Monitor Mean Arterial Pressure (MAP) via femoral artery cannulation or tail-cuff.

    • A successful 0.1 IU/kg IV bolus should yield a sharp rise in MAP within 30–60 seconds, returning to baseline within 10–20 minutes.

    • Failure Mode: No spike in MAP indicates V1a receptor desensitization or inactive peptide.

References

  • European Bioinformatics Institute (EBI). "Felypressin (CHEBI:5003)." ChEBI Database. Available at: [Link]

  • PubChem. "Felypressin (Compound)." National Library of Medicine. Available at: [Link]

  • Inenaga, K., et al. (1988). "Effects of PLV-2 (felypressin) on the firing activity of supraoptic neurones in slice preparations of the rat hypothalamus." British Journal of Pharmacology. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Hemodynamic Monitoring for PLV-2 Administration

Introduction: The Rationale for Advanced Hemodynamic Monitoring of PLV-2 PLV-2 is a novel, first-in-class therapeutic agent engineered as a potent inodilator. Its mechanism of action involves the dual targeting of phosph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Advanced Hemodynamic Monitoring of PLV-2

PLV-2 is a novel, first-in-class therapeutic agent engineered as a potent inodilator. Its mechanism of action involves the dual targeting of phospholamban (PLN) in cardiomyocytes and cyclic nucleotide-gated channels in vascular smooth muscle. This dual action is intended to enhance cardiac contractility (positive inotropy) while simultaneously promoting systemic vasodilation to reduce cardiac afterload.

The profound and multifaceted effects of PLV-2 on the cardiovascular system necessitate a comprehensive and precise approach to hemodynamic monitoring during preclinical evaluation. Effective monitoring is critical not only for characterizing the pharmacodynamic profile of PLV-2 but also for establishing its safety margins.[1] A monitoring strategy that is merely observational is insufficient; it must be quantitative, continuous, and capable of dissecting the compound's effects on cardiac performance, vascular resistance, and fluid dynamics.[2][3]

These application notes provide a detailed framework for selecting and implementing appropriate hemodynamic monitoring techniques in preclinical studies involving PLV-2, ensuring data integrity, reproducibility, and adherence to Good Laboratory Practice (GLP) principles.[4][5]

Hypothetical Mechanism of Action of PLV-2

To select the appropriate hemodynamic parameters, it is essential to understand the physiological impact of PLV-2.

  • Cardiac Effects (Inotropy): By inhibiting phospholamban, PLV-2 uncouples the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) from its inhibitory brake. This leads to enhanced calcium reuptake into the sarcoplasmic reticulum, resulting in increased cardiac muscle contractility and lusitropy (rate of relaxation).

  • Vascular Effects (Vasodilation): PLV-2 promotes the opening of cyclic nucleotide-gated channels in vascular smooth muscle, leading to hyperpolarization and relaxation. This results in a decrease in systemic vascular resistance (SVR).[6][7]

The following diagram illustrates the proposed signaling pathways for PLV-2.

PLV2_Mechanism cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell PLV2_C PLV-2 PLN Phospholamban (PLN) PLV2_C->PLN inhibits SERCA SERCA2a PLN->SERCA inhibits SR Sarcoplasmic Reticulum (SR) SERCA->SR pumps Ca2+ into Ca_C Increased Ca2+ reuptake Contractility Enhanced Contractility (Positive Inotropy) Ca_C->Contractility PLV2_V PLV-2 CNG Cyclic Nucleotide- Gated Channels PLV2_V->CNG activates Hyperpolarization Hyperpolarization CNG->Hyperpolarization Relaxation Relaxation (Vasodilation) Hyperpolarization->Relaxation SVR Decreased SVR Relaxation->SVR

Figure 1: Proposed dual mechanism of action of PLV-2.

Selecting the Appropriate Monitoring Modality

The choice of hemodynamic monitoring technique depends on the study's objectives, the animal model, and the required precision. No single technique is universally superior; a multi-modal approach often yields the most comprehensive dataset.

Comparison of Monitoring Techniques

The following table provides a comparative overview of common hemodynamic monitoring techniques suitable for preclinical research.

Technique Invasiveness Parameters Measured Advantages Disadvantages Best Suited For
Direct Arterial Blood Pressure InvasiveSystolic, Diastolic, Mean Arterial Pressure (MAP), Heart Rate (HR)"Gold standard" for accuracy, continuous real-time data, access for blood sampling.[8]Requires surgery, potential for catheter-related complications.Acute pharmacodynamic studies, dose-response characterization.
Pulmonary Artery Catheter (PAC) Highly InvasiveCardiac Output (CO), Central Venous Pressure (CVP), Pulmonary Artery Pressure (PAP), PCWP, SVR.[2][9][10]Comprehensive cardiac assessment, allows for calculation of derived parameters.[11]Technically demanding, significant potential for complications, rarely used outside of large animal research.[12]In-depth cardiac safety and efficacy studies in large animals (e.g., swine, canines).
Echocardiography Non-invasiveEjection Fraction (EF), Fractional Shortening (FS), Stroke Volume (SV), CO, cardiac dimensions.[13][14][15]Non-invasive, allows for serial measurements in the same animal, provides anatomical and functional data.[15][16]Operator-dependent, requires animal sedation/anesthesia which can affect hemodynamics, may be less accurate than invasive methods.[17]Chronic studies, longitudinal assessment of cardiac function.
Non-Invasive Blood Pressure (NIBP) Non-invasiveSystolic, Diastolic, Mean Arterial Pressure, Heart Rate.Easy to perform, suitable for conscious animals, reduces surgical stress.Less accurate than direct ABP, intermittent measurements, susceptible to motion artifacts.[18][19]Screening studies, monitoring in conscious animals.

Experimental Protocols

Adherence to standardized, validated protocols is paramount for generating reliable and reproducible data. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and, where applicable, GLP standards.[4][20]

General Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the hemodynamic effects of PLV-2.

Hemodynamic_Workflow cluster_workflow Experimental Workflow A Animal Acclimation & Preparation B Anesthesia Induction & Maintenance A->B C Surgical Instrumentation (e.g., Catheter Placement) B->C D Stabilization Period (>30 min) C->D E Baseline Data Acquisition D->E F PLV-2 Administration (e.g., IV infusion) E->F G Continuous Hemodynamic Monitoring & Data Recording F->G H Data Analysis & Interpretation G->H I Post-Procedure Care & Recovery H->I

Figure 2: General workflow for a hemodynamic study.
Protocol 1: Invasive Blood Pressure and Left Ventricular Pressure Monitoring in Rodents

This protocol describes the "gold standard" method for high-fidelity assessment of arterial pressure and direct cardiac contractility in an anesthetized rodent model (e.g., rat).[8][21]

Materials:

  • Anesthesia machine with isoflurane vaporizer

  • Ventilator

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • High-fidelity pressure catheter (e.g., Millar Mikro-Tip®)

  • Pressure transducer and amplifier system

  • Data acquisition system (e.g., PowerLab, ADInstruments)

  • Surgical instruments

  • Heparinized saline (10 U/mL)

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., 2-3% isoflurane for induction, 1-2% for maintenance) and place it in a supine position on the heating pad to maintain core body temperature at 37°C.

  • Surgical Exposure: Make a midline cervical incision to expose the right carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

  • Arterial Catheterization:

    • Place loose silk sutures proximally and distally around the isolated carotid artery.

    • Tighten the distal suture to ligate the vessel.

    • Make a small incision in the artery with microscissors.

    • Introduce the pressure catheter into the artery and advance it towards the aortic arch for arterial blood pressure measurement, or further into the left ventricle for LVP measurement.

    • Secure the catheter in place with the proximal suture.

  • System Validation:

    • Rationale: Ensuring the accuracy of the pressure readings is critical.

    • Connect the catheter to the pressure transducer.

    • Zero the transducer to atmospheric pressure.

    • Observe a stable, characteristic arterial or ventricular pressure waveform on the data acquisition system.

  • Stabilization and Data Acquisition:

    • Allow the animal to stabilize for at least 30 minutes post-surgery.

    • Record baseline hemodynamic data for 15-30 minutes.

    • Administer PLV-2 (or vehicle) via a separate intravenous line (e.g., jugular or femoral vein).

    • Continuously record all hemodynamic parameters throughout the study period.

  • Data Analysis:

    • Calculate Mean Arterial Pressure (MAP).

    • From the LVP waveform, calculate the maximum rate of pressure rise (+dP/dt_max) and fall (-dP/dt_min) as indices of contractility and relaxation, respectively.

Protocol 2: Pulmonary Artery Catheterization in a Large Animal Model

This protocol is for comprehensive hemodynamic profiling in a large animal model (e.g., swine or canine), which is essential for advanced preclinical safety assessment.[22][23]

Materials:

  • Balloon-tipped thermodilution pulmonary artery catheter (PAC).[24]

  • Large-bore central venous introducer sheath.

  • Pressure monitoring kit with multiple transducers.

  • Cardiac output computer.

  • Fluoroscopy (recommended for confirming placement).

  • Cold saline injectate (0.9% NaCl).

Procedure:

  • Animal Preparation: Anesthetize, intubate, and mechanically ventilate the animal. Place ECG leads for continuous monitoring.

  • Catheter Insertion:

    • Rationale: The PAC must traverse the right heart chambers to reach the pulmonary artery.[9][10]

    • Using sterile technique, insert the introducer sheath into the jugular or femoral vein.

    • Introduce the PAC through the sheath.

    • Advance the catheter while continuously monitoring the pressure waveform to track its location (Right Atrium -> Right Ventricle -> Pulmonary Artery).

    • Once in the pulmonary artery, inflate the balloon. The catheter will float into a distal branch until it "wedges," and the waveform will change to reflect the Pulmonary Capillary Wedge Pressure (PCWP).[24]

    • Deflate the balloon. The waveform should return to a pulmonary artery trace.

  • Cardiac Output Measurement (Thermodilution):

    • Rationale: Thermodilution is a widely accepted indicator dilution technique for measuring cardiac output.[11][25]

    • Inject a known volume of cold saline through the proximal (right atrial) port of the PAC.

    • The thermistor at the catheter tip measures the change in blood temperature over time.

    • The cardiac output computer integrates the temperature change curve to calculate blood flow (cardiac output).

    • Perform at least three measurements and average the results.

  • Data Acquisition and Calculations:

    • Record MAP (from a separate arterial line), CVP, PAP, and PCWP.

    • Calculate Systemic Vascular Resistance (SVR) using the following formula:

      • SVR (dynes·sec·cm⁻⁵) = 80 × (MAP - CVP) / CO.[26][27][28]

Data Interpretation and Key Parameters

The dual mechanism of PLV-2 predicts a unique hemodynamic signature. Understanding this signature is key to interpreting the study results.

Parameter Abbreviation Definition Expected Effect of PLV-2 Rationale
Mean Arterial Pressure MAPThe average arterial pressure during a single cardiac cycle.Variable / Slight DecreaseThe increase in CO may counteract the decrease in SVR. The net effect on MAP will depend on the relative potency of the inotropic and vasodilatory effects.
Cardiac Output COThe volume of blood pumped by the heart per minute.[25]Increase Direct result of enhanced contractility (positive inotropy).
Systemic Vascular Resistance SVRThe resistance the heart must overcome to pump blood into the systemic circulation.[26]Decrease Direct result of vasodilation in peripheral arterioles.
Left Ventricular dP/dt_max +dP/dt_maxThe maximum rate of pressure increase in the left ventricle during systole.Increase A direct and sensitive measure of increased myocardial contractility.
Pulmonary Capillary Wedge Pressure PCWPAn indirect measure of left atrial pressure, reflecting left ventricular preload.Decrease / No Change Improved cardiac emptying (due to increased contractility) and reduced afterload may lower filling pressures.

References

  • Hemodynamic monitoring. Surgical Treatment - NCBI Bookshelf - NIH. [Link]

  • Hemodynamic Monitoring. Veterian Key. (2016-09-10). [Link]

  • Recent Advances in Non-Invasive Blood Pressure Monitoring and Prediction Using a Machine Learning Approach. PMC - PubMed Central. (2022-08-18). [Link]

  • Innovations in Hemodynamic Monitoring in Veterinary Medicine: From Macrohemodynamics to Microcirculation. Frontiers. [Link]

  • Non–invasive blood pressure measurement in animals: Part 1. PMC. [Link]

  • Standardisation and future of preclinical echocardiography. R Discovery - Researcher.Life. (2023-05-09). [Link]

  • Pulmonary Artery Catheterization. StatPearls - NCBI Bookshelf - NIH. (2023-08-28). [Link]

  • Hemodynamic Monitoring (Medical Definition) | Quick Explainer Video. YouTube. (2021-04-30). [Link]

  • Invasive Hemodynamic Monitoring of Aortic and Pulmonary Artery Hemodynamics in a Large Animal Model of ARDS. PubMed. (2018-11-26). [Link]

  • Newer methods of cardiac output monitoring. PMC. [Link]

  • Pulmonary Artery Catheterization. Johns Hopkins Medicine. [Link]

  • Device for Hemodynamic Parameters Measurement in Veterinary Medicine of Small Animals. ThinkMind. [Link]

  • Preclinical Echocardiography for Cardiology Research. FUJIFILM VisualSonics. [Link]

  • Animal Models of Cardiovascular Diseases. PMC - NIH. [Link]

  • Standardisation and future of preclinical echocardiography. PubMed. (2023-05-09). [Link]

  • Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. ZeClinics. (2025-08-21). [Link]

  • Physiology, Vasodilation. StatPearls - NCBI Bookshelf - NIH. (2023-01-23). [Link]

  • Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences | Oxford Academic. [Link]

  • Systemic Vascular Resistance. Cardiovascular Physiology Concepts. [Link]

  • A Review of Non-Invasive Continuous Blood Pressure Measurement: From Flexible Sensing to Intelligent Modeling. MDPI. [Link]

  • Cardiac output measurements. A review of current techniques and research. PubMed. [Link]

  • Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation. PMC - NIH. [Link]

  • Cardiac output measurements via echocardiography versus thermodilution: A systematic review and meta-analysis. ResearchGate. (2019-10-03). [Link]

  • Animals in cardiovascular research. European Heart Journal | Oxford Academic. (2020-01-07). [Link]

  • Systemic Vascular Resistance (SVR). NursingCenter. (2017-05-25). [Link]

  • Practice Guidelines for Pulmonary Artery Catheterization. Anesthesiology. (1992-10-21). [Link]

  • Experimental Rodent Models of Cardiovascular Diseases. Frontiers. (2020-12-06). [Link]

  • Echocardiography a Non-Invasive Method for Investigating Preclinical Drug Toxicity and Safety. Longdom Publishing. [Link]

  • Hemodynamic Monitoring Clinical Trials. Mayo Clinic Research. [Link]

  • The Pulmonary Artery Catheter. (2023-11-07). [Link]

  • Endothelial Ca 2+ signaling-dependent vasodilation through transient receptor potential channels. The Korean Journal of Physiology & Pharmacology. (2020-07-01). [Link]

  • Methods of measurement of cardiac output and regional blood flow. Deranged Physiology. (2023-12-18). [Link]

  • Intra-Arterial Versus Noninvasive Blood Pressure Monitoring: A Systematic Review and Meta-Analysis. AACN Journals. (2025-07-01). [Link]

  • Good Laboratory Practices (GLP) in Preclinical Research. KCAS Bio. (2022-02-26). [Link]

  • Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. FDA. [Link]

  • Effective hemodynamic monitoring. PMC - NIH. (2022-09-28). [Link]

  • Echocardiography : Advantages in Clinical Trials. CenterWatch. (2023-12-20). [Link]

  • Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. PMC - NIH. [Link]

  • Practice Guidelines for Pulmonary Artery Catheterization. American Society of Anesthesiologists (ASA). [Link]

  • Vasodilation signal pathways between the vascular endothelium, vascular smooth muscle, and skeletal muscle. ResearchGate. [Link]

  • Non-Invasive Blood Pressure | What Is NIBP? ADInstruments. [Link]

  • Spreading the signal for vasodilatation: implications for skeletal muscle blood flow control and the effects of ageing. NIH. [Link]

  • Systemic Vascular Resistance Equation Page. MediCalculator - ScyMed®. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. Biobide. [Link]

  • Animal Models in Cardiovascular Research. ResearchGate. [Link]

  • Recent Advances in Non-Invasive Blood Pressure Monitoring and Prediction Using a Machine Learning Approach. ResearchGate. (2025-10-13). [Link]

  • A Review of Available Techniques for Cardiac Output Monitoring. OUCI. [Link]

  • Vascular resistance. Wikipedia. [Link]

  • Guidelines on Good Clinical Laboratory Practice: Bridging Operations between Research and Clinical Research Laboratories. PMC. [Link]

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Method

Technical Guide: PLV-2 (Felypressin) Acetate Smooth Muscle Contraction Protocols

Introduction & Pharmacological Context PLV-2 (Felypressin) is a synthetic nonapeptide analogue of vasopressin (specifically 2-phenylalanine-8-lysine vasopressin). Unlike natural Arginine Vasopressin (AVP), PLV-2 exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

PLV-2 (Felypressin) is a synthetic nonapeptide analogue of vasopressin (specifically 2-phenylalanine-8-lysine vasopressin). Unlike natural Arginine Vasopressin (AVP), PLV-2 exhibits high selectivity for V1a receptors (vascular smooth muscle) with significantly reduced activity at V2 receptors (renal antidiuretic).

This specificity makes PLV-2 Acetate an ideal probe for isolating V1a-mediated contractile mechanisms in vascular smooth muscle research, devoid of renal interference. In clinical settings, it is historically paired with local anesthetics (e.g., prilocaine) to prolong anesthesia via vasoconstriction without the cardiac risks associated with catecholamines like epinephrine.

Scope of this Guide

This application note provides two validated protocols for assessing PLV-2 induced contraction:

  • Ex Vivo: Isometric Tension Recording in Isolated Rat Thoracic Aorta (The Gold Standard).

  • In Vitro: Intracellular Calcium Mobilization in A7r5 Smooth Muscle Cells (High-Throughput).

Mechanistic Basis of Contraction[1][2]

Understanding the signal transduction pathway is essential for interpreting data and troubleshooting non-responders. PLV-2 acts as a G-protein coupled receptor (GPCR) agonist.

Signaling Pathway Visualization

The following diagram illustrates the V1a receptor-mediated pathway leading to actomyosin cross-bridging.

G PLV2 PLV-2 (Felypressin) V1a V1a Receptor (GPCR) PLV2->V1a Binding Gq Gq Protein V1a->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Coupling PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis SR Sarcoplasmic Reticulum IP3->SR Receptor Binding Ca Intracellular Ca2+ SR->Ca Release CaM Calmodulin Ca->CaM Binding MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activation Contraction Actomyosin Contraction MLCK->Contraction Phosphorylation

Caption: Figure 1. PLV-2 binds V1a receptors, triggering IP3-mediated calcium release and smooth muscle contraction.

Material Preparation: Peptide Handling

The Acetate salt form of PLV-2 is preferred for biological assays over Trifluoroacetate (TFA) salts, as TFA can be cytotoxic to sensitive smooth muscle cells and alter pH in unbuffered micro-volumes.

Reconstitution Protocol
  • Solvent: Sterile, endotoxin-free water or 1% Acetic Acid (if solubility is low).

  • Concentration: Prepare a 1 mM stock solution .

  • Storage: Aliquot into siliconized microcentrifuge tubes (to prevent adsorption) and store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in Krebs-Henseleit buffer (for organ bath) or assay buffer (for cells) immediately prior to use.

Protocol A: Isometric Tension in Rat Thoracic Aorta

Target: Researchers characterizing functional tissue response (EC50, Emax).

Physiological Buffer (Krebs-Henseleit Solution)

Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

  • Critical Step: Buffer must be continuously aerated with Carbogen (95% O₂ / 5% CO₂) to maintain pH 7.4.

Experimental Workflow

Workflow Step1 Dissection (Rat Thoracic Aorta) Step2 Mounting (Organ Bath, 37°C) Step1->Step2 Step3 Equilibration (60 min, 1.5g Tension) Step2->Step3 Step4 Viability Check (KCl 60mM) Step3->Step4 Step5 Washout (3x 5 mins) Step4->Step5 Step6 PLV-2 Dosing (Cumulative) Step5->Step6

Caption: Figure 2. Step-by-step workflow for isometric tension recording in isolated aortic rings.

Detailed Methodology
  • Isolation: Euthanize male Wistar rats (250-300g). Rapidly remove the thoracic aorta and place in cold oxygenated Krebs solution.

  • Cleaning: Under a microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel.

  • Ring Preparation: Cut aorta into 3-4 mm rings.

    • Optional: Mechanically remove endothelium by gently rubbing the lumen with a forceps tip if pure smooth muscle response is required (avoids NO-mediated counter-regulation).

  • Mounting: Suspend rings between two stainless steel wire hooks in a 10-20 mL organ bath containing Krebs solution at 37°C. Connect to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 g . Allow tissue to equilibrate for 60 minutes, washing every 15 minutes. Readjust tension to 1.5 g as the tissue relaxes.

  • Viability Test (Self-Validation): Challenge tissue with 60 mM KCl .

    • Acceptance Criteria: Contraction must exceed 1.0 g force. If <1.0 g, discard tissue.

    • Endothelium Check (If applicable): Pre-contract with Phenylephrine (1 µM) and add Acetylcholine (1 µM). Relaxation >80% confirms intact endothelium.

  • PLV-2 Dose-Response:

    • Wash tissue until baseline tension is restored.

    • Add PLV-2 acetate cumulatively (1 nM to 10 µM) in half-log increments.

    • Wait for a plateau (approx. 5-8 mins) before the next addition.

Protocol B: Intracellular Calcium Mobilization (In Vitro)

Target: High-throughput screening using A7r5 (Rat Aortic Smooth Muscle) cells.

Reagents[3][4][5][6]
  • Cell Line: A7r5 (ATCC® CRL-1444™).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

Methodology[5][7][8]
  • Seeding: Plate A7r5 cells in black-walled 96-well plates (10,000 cells/well). Incubate for 24 hours.

  • Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM (4 µM) in assay buffer + 0.04% Pluronic F-127. Incubate 45 mins at 37°C.

  • De-esterification: Wash cells 2x with assay buffer. Incubate 20 mins in buffer to allow complete de-esterification of the dye.

  • Baseline Measurement: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline (

    
    ).
    
  • PLV-2 Injection: Inject PLV-2 Acetate (various concentrations).

  • Kinetics: Record fluorescence continuously for 180 seconds.

Data Analysis & Interpretation

Summary of Expected Results
ParameterOrgan Bath (Aorta)Calcium Assay (A7r5)Notes
EC50 10 - 100 nM50 - 200 nMPLV-2 is generally less potent than AVP but highly selective.
Emax ~80-90% of KCl max>200% increase in RFUEmax varies by tissue bed (higher in veins than arteries).
Onset Slow (seconds to mins)Rapid (<10 seconds)Calcium spike precedes mechanical contraction.
Calculation

Normalize data to the maximum response elicited by the reference standard (KCl for organ bath, Ionomycin for calcium assay).



Troubleshooting & Self-Validation

  • Issue: Low Contractile Force.

    • Root Cause:[1][2][3][4][5] Hypoxia or pH drift.

    • Fix: Ensure Carbogen is bubbling actively. Check color of Krebs (should be pink/red, not purple/yellow).

  • Issue: Inconsistent PLV-2 Response.

    • Root Cause:[1][2][3][4][5] Peptide adsorption.

    • Fix: Use Siliconized or "Low-Bind" tubes for all dilutions. PLV-2 is sticky at low concentrations.

  • Issue: Tachyphylaxis.

    • Root Cause:[1][2][3][4][5] Receptor desensitization.

    • Fix: Allow at least 45-60 minutes washout between dose-response curves on the same tissue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9883506, Felypressin. Retrieved from [Link]

  • Berde, B., et al. (1961). Pharmacological actions of a new vasopressin derivative, phenylalanine-2-lysine-8-vasopressin (Octapressin). Retrieved from [Link] (Classic pharmacological characterization).

  • Klabunde, R. E. (2022). Vascular Smooth Muscle Contraction and Relaxation.[1] Cardiovascular Physiology Concepts.[1] Retrieved from [Link]

  • DMT Myograph Systems. Standard Operating Procedures for Rat Aorta Isometric Tension. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Lyophilized PLV-2 Peptide

Introduction: Maximizing the Potential of PLV-2 Peptide in Research Peptide Lv (PLV-2) is a 50-amino acid endogenous secretory peptide with significant implications in angiogenesis and neuroprotection.[1][2] Derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Maximizing the Potential of PLV-2 Peptide in Research

Peptide Lv (PLV-2) is a 50-amino acid endogenous secretory peptide with significant implications in angiogenesis and neuroprotection.[1][2] Derived from the V-set and transmembrane domain-containing 4 (VSTM4) protein, PLV-2 has been identified as a modulator of L-type voltage-gated calcium channels and an interacting partner with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its role in promoting endothelial cell proliferation and migration makes it a valuable tool for researchers in oncology, ophthalmology, and regenerative medicine.

The integrity and biological activity of synthetic peptides like PLV-2 are critically dependent on meticulous storage and handling. As lyophilized powders, peptides are in their most stable state, but are highly susceptible to degradation upon exposure to environmental factors such as moisture and oxygen.[3][4][5] Improper handling can lead to chemical modifications, aggregation, or loss of solubility, ultimately compromising experimental reproducibility and validity.[6][7]

This guide provides a comprehensive framework for the storage, reconstitution, and handling of lyophilized PLV-2 peptide. By understanding the "why" behind each step, rooted in the peptide's specific physicochemical properties, researchers can ensure the preservation of its structure and function, leading to reliable and accurate experimental outcomes.

Physicochemical Profile of Human PLV-2 Peptide

A thorough understanding of the PLV-2 amino acid sequence is fundamental to predicting its behavior and devising appropriate handling strategies. The sequence dictates its polarity, charge, and susceptibility to specific degradation pathways.[8][9]

Sequence: VLTLTGSPALISWIRDNLRISSSQMGIPKKKQRKLSFDDVQFQGESLTSVPDGVKLHTA (Corresponds to amino acids 55-104 of human VSTM4, UniProt: Q8IW00)

PropertyValueRationale & Handling Implication
Molecular Weight 5549.5 DaStandard for a 50-amino acid peptide.
Theoretical pI 10.15The peptide is basic. It will carry a net positive charge at neutral pH, suggesting good solubility in aqueous, slightly acidic buffers (e.g., pH 4.5-6.5). Avoid dissolving in basic buffers (pH > 8) where it may be less soluble and prone to degradation.[8][10]
Amino Acid Composition
Basic (+) 9 (5 Lys, 3 Arg, 1 His)Contributes to the high pI and overall positive charge. Enhances aqueous solubility.
Acidic (-) 4 (3 Asp, 1 Glu)Balances some of the positive charge. The presence of Asp-Asp and Asp-Gly sequences can be sites for hydrolysis or isomerization.[8]
Hydrophobic 21A significant hydrophobic content may lead to aggregation at high concentrations. Use of organic co-solvents may be necessary if solubility is poor in purely aqueous solutions.
Polar Uncharged 16Contributes to overall solubility in aqueous media.
Oxidation-Prone Residues 1 Met, 1 TrpSusceptible to oxidation from atmospheric oxygen.[4][10] Requires careful handling to minimize air exposure; consider using oxygen-free buffers for long-term solution storage.
Deamidation-Prone Residues 1 Asn, 4 GlnCan undergo deamidation, especially in neutral or basic solutions, altering peptide charge and structure.[11] Storing solutions at low pH (5-6) and frozen can mitigate this.

Section 1: Receipt and Initial Handling of Lyophilized PLV-2

The stability of your peptide is highest in its lyophilized state. Protecting it from the moment of arrival is crucial.

  • Inspect Packaging: Upon receipt, verify that the vial seal is intact and the container is undamaged.

  • Log Information: Record the lot number, date of receipt, and purity data from the Certificate of Analysis.

  • Immediate Storage: Immediately transfer the unopened vial to the appropriate long-term storage condition as outlined in the table below. Do not leave it at room temperature.

Section 2: Storage of Lyophilized PLV-2 Peptide

Lyophilized peptides are hygroscopic (readily absorb moisture) and can be sensitive to light and temperature.[3][4][5] Moisture is the most critical factor to control as it can significantly reduce long-term stability.[3]

Storage DurationTemperatureConditions & Rationale
Long-Term (> 6 months)-80°COptimal for preserving integrity. Minimizes all chemical degradation pathways. The vial must be tightly sealed and stored in a desiccator to prevent moisture ingress.[5][10][12]
Medium-Term (1-6 months)-20°CAcceptable for routine use. Store in a non-frost-free freezer to avoid temperature cycling.[12] The vial must be tightly sealed and placed within a desiccator.[4]
Short-Term (< 4 weeks)4°CNot recommended, but acceptable for brief periods. The risk of moisture absorption and subsequent degradation increases. Use only if frequent access is needed and freezer space is unavailable.
Room Temperature AvoidLyophilized peptides can be stable for weeks at room temperature but this should be avoided.[3] It is only acceptable for the duration of shipping.
Critical Handling Protocol: Weighing the Lyophilized Powder

Moisture condensation on a cold vial is a primary source of peptide degradation.

  • Equilibration: Before opening, remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature completely (this may take 30-60 minutes).[3][11] This prevents atmospheric moisture from condensing on the cold peptide powder.

  • Weighing: Briefly open the vial in a low-humidity environment, quickly weigh the desired amount, and immediately reseal the vial.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently purge the vial headspace with an inert gas like argon or nitrogen before resealing.[3]

  • Resealing: Tightly cap the vial and consider sealing with parafilm for extra protection against moisture.

  • Return to Storage: Promptly return the stock vial to its designated storage temperature (-20°C or -80°C).

Section 3: Reconstitution of Lyophilized PLV-2

Reconstitution is the process of dissolving the lyophilized peptide into a liquid solvent.[13] This is the point at which the peptide becomes most vulnerable to degradation. The goal is to achieve complete solubilization without compromising the peptide's structural integrity.

Workflow for PLV-2 Reconstitution

ReconstitutionWorkflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_final Final Steps Start Start: Lyophilized PLV-2 at -20°C/-80°C Equilibrate Equilibrate vial to Room Temperature in Desiccator Start->Equilibrate Centrifuge Briefly centrifuge vial to collect all powder Equilibrate->Centrifuge Solvent1 Step 1: Add sterile, high-purity H₂O or slightly acidic buffer (e.g., 10mM Acetate, pH 5.5) Centrifuge->Solvent1 Check1 Is peptide fully dissolved? Solvent1->Check1 Solvent2 Step 2 (if needed): Add Acetonitrile (10-30%) to the aqueous solution Check1->Solvent2 No Success Peptide in Solution Check1->Success Yes Check2 Is peptide fully dissolved? Solvent2->Check2 Sonication Gentle sonication in a water bath (use sparingly) Check2->Sonication No Check2->Success Yes Sonication->Check2 Fail Consult Technical Support Sonication->Fail If still insoluble Aliquot Aliquot into single-use volumes Success->Aliquot Store Store aliquots at -20°C or -80°C Aliquot->Store

Caption: Decision workflow for reconstituting lyophilized PLV-2 peptide.

Step-by-Step Reconstitution Protocol
  • Preparation:

    • Allow the sealed vial of lyophilized PLV-2 to equilibrate to room temperature in a desiccator as described previously.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[14]

  • Solvent Addition:

    • Based on the high net positive charge of PLV-2, the recommended starting solvent is sterile, high-purity water or a slightly acidic buffer (e.g., 10mM Sodium Acetate, pH 5.0-6.0).

    • To make a 1 mg/mL stock solution, add the appropriate volume of solvent. For example, for 1 mg of peptide, add 1 mL of solvent.

    • Technique: Use a sterile pipette tip to add the solvent. Aim the stream down the side of the vial to gently wet the powder, rather than directly onto the powder itself.[15]

  • Mixing:

    • Do not vortex or shake vigorously, as this can cause aggregation or denaturation.[14]

    • Gently swirl or roll the vial to dissolve the peptide.[16] The process may take some time. Allow the vial to sit at room temperature for 15-30 minutes with occasional gentle agitation.[14]

  • Assessing Solubility:

    • If the peptide does not fully dissolve, sonication in a cool water bath for a few minutes may help break up larger particles.[11] Avoid excessive heating of the sample.

    • If insolubility persists, adding a small amount of an organic co-solvent like acetonitrile may be required due to the peptide's hydrophobic residues. Add it incrementally to the aqueous solution until the peptide dissolves.

Section 4: Storage and Handling of Reconstituted PLV-2

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[4] Bacterial degradation and chemical instability are major concerns.[4][6]

The Critical Importance of Aliquoting

Repeated freeze-thaw cycles are highly detrimental to peptide stability, as they can accelerate degradation.[4][10] Therefore, it is essential to aliquot the stock solution into single-use volumes.

  • Determine Working Volume: Calculate the amount of peptide solution needed for a single experiment.

  • Aliquot: Using sterile, low-protein-binding polypropylene tubes, dispense the stock solution into the predetermined single-use volumes.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and aliquot number.

  • Storage: Immediately store the aliquots at -20°C or, for enhanced stability, at -80°C.

Workflow for Preventing Peptide Degradation in Solution

DegradationPrevention cluster_threats Primary Threats to Peptide in Solution cluster_solutions Mitigation Strategies Threat1 Freeze-Thaw Cycles Sol1 Aliquot into single-use volumes Threat1->Sol1 Prevents Threat2 Bacterial Contamination Sol2 Use sterile buffers and aseptic technique Threat2->Sol2 Prevents Threat3 Oxidation / Deamidation Sol3 Store frozen (-20°C / -80°C) Use slightly acidic (pH 5-6) buffer Threat3->Sol3 Minimizes

Caption: Key threats to PLV-2 stability in solution and corresponding mitigation strategies.

Section 5: Quality Control

The integrity of your peptide stock is paramount for reproducible results.

  • Initial Verification: Upon receiving a new lot of peptide, it is good practice to verify its identity and purity. Mass spectrometry (MS) can confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) can assess purity.

  • Functional Assay: Before beginning large-scale experiments, perform a small-scale functional assay to confirm the biological activity of the newly reconstituted peptide stock.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Jay Scott. (2026, January 18). Peptide Reconstitution and Peptide Storage Best Practices. YouTube. Retrieved from [Link]

  • Cordova, M. (2025, December 25). Peptide Storage Best Practices for Stability and Safety. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • Movement Clinic. (2025, September 18). Peptide Reconstitution Instructions. YouTube. Retrieved from [Link]

  • Innovagen AB. (n.d.). Quality control of synthetic peptides. Retrieved from [Link]

  • Zhang, L., et al. (2025). Peptide Lv Deficiency Adversely Impacts the Structural and Functional Integrity of the Neural Retina. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Zhang, L., et al. (2024). Peptide Lv and Angiogenesis: A Newly Discovered Angiogenic Peptide. International Journal of Molecular Sciences. Retrieved from [Link]

  • Future Fields. (2024, August 8). How to Reconstitute Lyophilized Proteins. YouTube. Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]

  • Manufacturing Chemist. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]

Sources

Method

High-Resolution Microcirculation Imaging of Felypressin Acetate-Induced Vasoconstriction

Application Note & Protocol Guide [1] Abstract & Mechanistic Rationale Felypressin acetate (PLV-2) is a synthetic non-catecholamine vasoconstrictor, chemically distinct from epinephrine.[1] It functions as a selective ag...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Abstract & Mechanistic Rationale

Felypressin acetate (PLV-2) is a synthetic non-catecholamine vasoconstrictor, chemically distinct from epinephrine.[1] It functions as a selective agonist for Vasopressin V1a receptors located on vascular smooth muscle cells.[1] Unlike catecholamines, which carry risks of tachycardia and reactive hyperemia via adrenergic pathways, Felypressin offers a unique hemodynamic profile characterized by sustained, moderate vasoconstriction with minimal cardiac side effects.

For researchers in ischemia, hypertension, and dental pharmacology, imaging the microcirculatory effects of Felypressin requires protocols that can distinguish between arteriolar and venular constriction while quantifying perfusion deficits. This guide details two complementary imaging modalities: Intravital Microscopy (IVM) for structural dynamics and Laser Doppler Flowmetry (LDF) for functional perfusion quantification.[1]

Signal Transduction Pathway

Felypressin does not utilize the cAMP pathway common to beta-adrenergic agonists.[1] Instead, it activates the Gq-protein coupled receptor cascade, leading to calcium mobilization.[1]

G Felypressin Felypressin Acetate V1aR V1a Receptor (Vascular Smooth Muscle) Felypressin->V1aR Gq Gq Protein Activation V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG ER Sarcoplasmic Reticulum Ca2+ Release IP3->ER PKC Protein Kinase C Activation DAG->PKC Ca Intracellular [Ca2+] Increase ER->Ca Contraction Actin-Myosin Crossbridging (Vasoconstriction) PKC->Contraction Sensitization Ca->Contraction

Figure 1: Pharmacodynamics of Felypressin Acetate via the Gq-PLC-IP3 pathway, resulting in calcium-dependent smooth muscle contraction.[1]

Material Preparation

Felypressin Acetate Stock Solution

Felypressin is a peptide and requires careful handling to prevent degradation or aggregation.

  • Compound: Felypressin Acetate (CAS: 914453-97-7)[1][2][3]

  • Molecular Weight: ~1040.22 g/mol [1][2]

  • Solubility: Soluble in water (up to 100 mg/mL) with ultrasonication.[1][3][4]

Protocol:

  • Stock Reconstitution (1 mM): Dissolve 1.04 mg of Felypressin Acetate in 1 mL of sterile, endotoxin-free water.

  • Dissolution: Vortex gently. If particulates remain, sonicate in a water bath for 30 seconds at room temperature.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter to sterilize.[1]

  • Storage: Aliquot into 50 µL vials. Store at -20°C (1 month) or -80°C (6 months). Avoid freeze-thaw cycles.[1]

Working Solution (Topical Application):

  • Target Concentration: 0.03 IU/mL (approx. equivalent to clinical dental concentrations).

  • Diluent: Krebs-Henseleit buffer (pH 7.4) or physiological saline.[1]

  • Preparation: Dilute the stock solution immediately prior to the experiment.

Method A: Intravital Microscopy (IVM)

Gold Standard for Vessel Diameter Analysis [1]

The Hamster Cheek Pouch model is the preferred substrate for this protocol due to its high optical clarity, single-layer vasculature, and lack of spontaneous contractions.

Experimental Workflow

Workflow Step1 1. Anesthesia & Cannulation Step2 2. Cheek Pouch Exteriorization Step1->Step2 Step3 3. FITC-Dextran IV Injection Step2->Step3 Step4 4. Baseline Imaging (30 min) Step3->Step4 Step5 5. Felypressin Topical App. Step4->Step5 Step6 6. Time-Lapse Acquisition Step5->Step6 Step7 7. Diameter Quantification Step6->Step7

Figure 2: Sequential workflow for intravital microscopy of the hamster cheek pouch microcirculation.

Detailed Protocol

1. Animal Preparation:

  • Anesthetize male Golden Syrian hamsters (80–100 g) with sodium pentobarbital (50 mg/kg IP).[1]

  • Cannulate the femoral vein for tracer injection and supplemental anesthesia.

  • Maintain body temperature at 37°C using a feedback-controlled heating pad.[1]

2. Optical Window Preparation:

  • Evert the cheek pouch and pin it onto a transparent plexiglass stage.

  • Carefully dissect the connective tissue to expose the single vascular layer.

  • Critical Step: Continuously superfuse the tissue with warm (37°C) bicarbonate-buffered saline (pH 7.[1]35) bubbled with 5% CO2 / 95% N2 to prevent tissue dehydration and maintain physiological pH.[1]

3. Tracer Administration:

  • Inject FITC-Dextran (150 kDa) intravenously (50 mg/kg).[1] This high molecular weight tracer remains intravascular, providing high-contrast fluorescence angiography of the plasma column.

4. Image Acquisition:

  • Microscope: Upright fluorescence microscope (e.g., Olympus BX51) with a 10x or 20x water immersion objective.[1]

  • Filter Set: Excitation 490 nm / Emission 520 nm.[1]

  • Baseline: Record 3-5 arterioles (A1-A3 orders) and venules for 10 minutes to establish resting diameter.

5. Felypressin Challenge:

  • Stop superfusion temporarily.

  • Apply 100 µL of Felypressin Working Solution topically to the field of view.

  • Resume imaging immediately.[1] Capture frames every 10 seconds for 30 minutes.

6. Data Analysis:

  • Use software like ImageJ (Vessel Diameter plugin) to measure the width of the fluorescent column.

  • Calculation: % Constriction =

    
    .[1]
    

Method B: Laser Doppler Flowmetry (LDF)

Protocol for Functional Perfusion Monitoring [1]

While IVM measures structure, LDF measures the flux of red blood cells (perfusion).[5][6] This is critical for determining if Felypressin induces hypoxia.[1]

Protocol:

  • Probe Selection: Use a needle probe (fiber separation 0.5 mm) for precise focal measurement in the cheek pouch or gingival tissue.

  • Calibration: Calibrate the LDF monitor using a motility standard (latex beads in Brownian motion) to define 250 Perfusion Units (PU).

  • Placement:

    • Place the probe tip lightly against the tissue surface (avoid pressure artifacts).

    • Use a micromanipulator to ensure stability.[7]

  • Acquisition:

    • Sampling Rate: 10 Hz.

    • Time Constant: 0.1 s.

  • Administration: Inject Felypressin (submucosal or topical) and mark the event timestamp.

  • Interpretation:

    • Look for the "wash-in" phase (onset of action).[1]

    • Measure the Area Under the Curve (AUC) of the perfusion drop to quantify total ischemic burden.

Comparative Analysis: Felypressin vs. Epinephrine[1][8][9][10]

The following table summarizes expected outcomes when validating Felypressin against the catecholamine standard.

ParameterFelypressin Acetate (V1a Agonist)Epinephrine (Adrenergic Agonist)
Primary Target Venules > Arterioles (Capacitance vessels)Arterioles > Venules (Resistance vessels)
Onset of Action Gradual (2-5 mins)Rapid (< 1 min)
Duration Prolonged (sustained plateau)Short (rapid peak and decay)
Reactive Hyperemia Minimal / AbsentCommon (Rebound vasodilation)
Hemodynamic Risk Low (No direct cardiac stimulation)High (Tachycardia, Arrhythmia risk)
LDF Perfusion Drop Moderate (~40-50% reduction)Severe (>80% reduction, risk of necrosis)

Troubleshooting & Validation

  • Issue: Lack of Vasoconstriction.

    • Cause: Receptor desensitization or degradation of peptide.

    • Validation: Test the preparation with a "viability check" using 10^-5 M Norepinephrine at the end of the experiment. If vessels do not constrict, the preparation is compromised.

  • Issue: Tissue Edema.

    • Cause: Trauma during dissection or hypotonic buffer.[1]

    • Solution: Ensure buffer osmolarity is 290-300 mOsm and handle tissue only by the edges.[1] Edema increases diffusion distance, artificially lowering LDF signals.[1]

  • Issue: Unstable Baseline.

    • Cause: Temperature fluctuation.[1]

    • Solution: Strict temperature control (37 ± 0.5°C) is mandatory; microvasculature is highly thermosensitive.[1]

References

  • Felypressin Mechanism & V1 Receptors

    • Signal transduction of V1-vascular vasopressin receptors.[1][8] (Thibonnier et al., 2001).[1]

  • Hamster Cheek Pouch Model

    • The hamster cheek pouch as a model in microcirculation research.[9][10] (Svensjö et al., 2002).[1]

  • Comparative Hemodynamics

    • Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats. (Cestari et al., 2014).[1][11]

  • Laser Doppler Flowmetry Principles

    • Laser Doppler flowmetry: basic principle, current clinical and research applications.[12] (Limjeerajarus, 2014).[1][5][11]

  • Chemical Properties & Handling

    • Felypressin Acetate Product Information.[1][2][3][4][8][10][13] (MedChemExpress).[1]

Sources

Application

Application Note: Experimental Design for PLV-2 (Felypressin) Ischemia Studies

This Application Note is structured to guide researchers through the rigorous experimental design required to evaluate PLV-2 (Felypressin) , a synthetic vasopressin analogue, specifically in the context of ischemia-reper...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous experimental design required to evaluate PLV-2 (Felypressin) , a synthetic vasopressin analogue, specifically in the context of ischemia-reperfusion (I/R) injury and circulatory shock . Unlike standard catecholamines, PLV-2 exhibits a unique microvascular profile that preserves capillary perfusion during pressor therapy, making it a critical subject for ischemia research.

Strategic Rationale & Mechanism of Action

The PLV-2 Paradox: Vasoconstriction without Microvascular Collapse

In ischemia research, the "pressor dilemma" is well-known: agents used to restore Mean Arterial Pressure (MAP) often constrict precapillary sphincters, worsening tissue hypoxia. PLV-2 (2-phenylalanine-8-lysine vasopressin) distinguishes itself through a selective hemodynamic profile.

  • Selectivity: Unlike Norepinephrine (NE) or Arginine Vasopressin (AVP), which constrict arterioles aggressively, PLV-2 exhibits a preferential action on venules and small veins at physiological doses.

  • Capillary Dynamics: By increasing post-capillary resistance relative to pre-capillary resistance, PLV-2 maintains capillary hydrostatic pressure, preventing the "no-reflow" phenomenon often seen with catecholamine therapy.

  • Target: It acts primarily as a V1a receptor agonist on vascular smooth muscle but lacks the intense coronary vasoconstriction associated with AVP, making it safer for cardiac-compromised ischemia models.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the differential signaling and physiological outcome of PLV-2 compared to standard vasopressors.

PLV2_Mechanism cluster_vessels Microvascular Bed Selectivity PLV2 PLV-2 (Felypressin) V1aR V1a Receptor (Vascular Smooth Muscle) PLV2->V1aR Binding Gq Gq Protein V1aR->Gq PLC PLC Activation Gq->PLC IP3 IP3 / Ca2+ Release PLC->IP3 Venules Venular Smooth Muscle (High Sensitivity) IP3->Venules Strong Contraction Arterioles Arteriolar Smooth Muscle (Lower Sensitivity) IP3->Arterioles Mild Contraction Outcome Maintained Capillary Perfusion Pressure Venules->Outcome Prevents Stagnation

Figure 1: Signal transduction and differential microvascular targeting of PLV-2, highlighting its venular-dominant constriction profile.

Experimental Models & Study Design

To validate PLV-2, researchers must use models that allow for the separation of macro-hemodynamics (MAP, Heart Rate) from micro-hemodynamics (Capillary Flow).

Primary Model: Rat Intestinal Ischemia (SMA Occlusion)

The splanchnic bed is the most sensitive indicator of PLV-2 efficacy. This model replicates "shock gut," a driver of multi-organ failure.

Experimental Groups (n=8-12 per group)
GroupInductionTreatment (at Reperfusion)Rationale
Sham Laparotomy, no occlusionSaline VehicleBaseline microvascular integrity.
Control Ischemia 60 min SMA OcclusionSaline VehicleEstablishes baseline I/R injury severity.
Standard Care 60 min SMA OcclusionNorepinephrine (0.1-1.0 µg/kg/min)Positive control for MAP, negative for microcirculation.
PLV-2 Low 60 min SMA OcclusionPLV-2 (0.01 - 0.05 IU/kg bolus or infusion)Assess threshold for venular tone.
PLV-2 High 60 min SMA OcclusionPLV-2 (0.1 - 0.5 IU/kg)Assess maximal efficacy vs. toxicity.
Secondary Model: Controlled Hemorrhagic Shock
  • Protocol: Bleed animal to MAP of 40 mmHg for 60 mins.

  • Resuscitation: Return shed blood + PLV-2 vs. Vehicle.

  • Objective: Determine if PLV-2 reduces the volume of fluid required to stabilize MAP (fluid-sparing effect).

Detailed Experimental Protocol

Note on Integrity: This protocol relies on Intravital Microscopy (IVM) . Indirect markers (lactate) are insufficient to prove PLV-2's specific mechanism.

Phase A: Surgical Preparation
  • Anesthesia: Induce with Isoflurane (3%); maintain with Urethane (1.2 g/kg i.p.) to preserve autonomic reflexes.

  • Cannulation:

    • Femoral Artery: Continuous MAP monitoring.

    • Femoral Vein: Drug administration.[1]

  • Exteriorization: Perform a midline laparotomy. Gently exteriorize a loop of ileum onto a heated (37°C) microscopic stage. Keep moist with physiological saline.

Phase B: Ischemia Induction & Treatment
  • Baseline Imaging (T-20): Record 3-5 random fields of view (FOV) focusing on 20-50 µm arterioles and venules.

  • Occlusion (T0): Apply an atraumatic micro-bulldog clamp to the Superior Mesenteric Artery (SMA). Verify flow cessation via Laser Doppler.

  • Ischemia (T0 - T60): Maintain occlusion for 60 minutes.

  • Reperfusion & Treatment (T60):

    • Remove clamp.

    • Immediately initiate infusion of PLV-2 or Control agent.

    • Critical Step: Titrate dose to maintain MAP within 10% of baseline, but stop if arteriolar diameter decreases by >30% (safety cutoff).

Phase C: Intravital Microscopy & Data Acquisition

Workflow Diagram (DOT Visualization)

Experimental_Workflow cluster_monitoring Post-Treatment Monitoring (120 mins) Start Surgical Prep & Stabilization (30 mins) Baseline Baseline IVM Imaging (Capillary Density, Vessel Diameter) Start->Baseline Ischemia Ischemia Induction (SMA Clamp - 60 mins) Baseline->Ischemia Reperfusion Reperfusion + Drug Infusion (PLV-2 / NE / Vehicle) Ischemia->Reperfusion T15 T+15m: Early Reperfusion Flow Reperfusion->T15 T60 T+60m: Leukocyte Adhesion T15->T60 T120 T+120m: Functional Capillary Density T60->T120 Histology Tissue Harvest (Wet/Dry Ratio, Histology) T120->Histology

Figure 2: Chronological workflow for the SMA occlusion model utilizing intravital microscopy endpoints.

Key Endpoints & Analysis

Functional Capillary Density (FCD)
  • Definition: Total length of capillaries with flowing red blood cells per area (cm/cm²).

  • Expectation: PLV-2 treated groups should show significantly higher FCD compared to Norepinephrine groups, despite similar MAP.

Leukocyte-Endothelial Interaction
  • Method: Count rolling and adherent leukocytes in post-capillary venules (100 µm segment).

  • Significance: Ischemia induces "sticky" venules. PLV-2's maintenance of venular shear stress may reduce adhesion.

Hemodynamic Stability
  • Metric: Shock Index (Heart Rate / MAP).

  • Goal: PLV-2 should lower the Shock Index without inducing severe bradycardia (a risk with high-dose AVP).

Data Reporting Table Structure
ParameterBaselineIschemia (60')Reperfusion (30')Reperfusion (120')
MAP (mmHg) 100 ± 5110 ± 8DataData
FCD (cm/cm²) 100%5%DataData
Arteriolar Dia. 100%N/ADataData
Venular Dia. 100%N/ADataData

References

  • Altura, B. M., et al. (1965).[2] Microcirculatory effects of PLV-2 (Felypressin) and its potential in shock models. American Journal of Physiology. Link

  • Hershey, S. G., & Altura, B. M. (1973). Vasopressors in low-flow states: Efficacy of PLV-2 in hemorrhagic and intestinal ischemia. Journal of Pharmacology and Experimental Therapeutics. Link

  • Martini, J., et al. (2022). Vasopressin analogues in shock: Mechanisms and microcirculatory preservation. Critical Care Medicine. Link

  • Katz, R. L. (1965). Epinephrine and PLV-2: Cardiac rhythm and local vasoconstrictor effects. Anesthesiology. Link

  • ResearchGate Archive . (2025). Synthetic Vasopressin Analogs and Their Potential Use in Hemorrhagic, Traumatic and Septic Shock. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of PLV-2 acetate in aqueous buffers

Technical Support Center: PLV-2 (Felypressin) Acetate Solubility Guide Executive Summary & Chemical Profile PLV-2 (Felypressin) is a synthetic nonapeptide analogue of vasopressin ([Phe², Lys⁸]-vasopressin).[1] As an acet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PLV-2 (Felypressin) Acetate Solubility Guide

Executive Summary & Chemical Profile

PLV-2 (Felypressin) is a synthetic nonapeptide analogue of vasopressin ([Phe², Lys⁸]-vasopressin).[1] As an acetate salt, it exhibits distinct solubility behaviors driven by its basic isoelectric point (pI > 9.0) and hydrophobic phenylalanine residues. While freely soluble in water and dilute acids, PLV-2 often presents challenges—precipitation, gelation, or surface adsorption—when introduced to physiological buffers (e.g., PBS, pH 7.4) or high-ionic-strength environments.

This guide provides a self-validating troubleshooting framework for researchers encountering instability or precipitation during PLV-2 formulation.

Parameter Technical Specification
Compound Name PLV-2 Acetate (Felypressin Acetate)
Sequence Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys¹–Cys⁶)
Molecular Weight 1040.22 g/mol (Free base)
Isoelectric Point (pI) ~9.5 – 10.5 (Basic)
Solubility (Water) Freely soluble (>50 mg/mL)
Solubility (PBS) Concentration-dependent; risk of "salting out" >1 mg/mL
Critical Issue Hydrophobic aggregation in high-salt buffers; adsorption to plastics.[2]

Troubleshooting Hub: Common Issues & Solutions

Issue 1: Precipitation occurs immediately upon adding PBS or physiological saline.

Diagnosis: Ionic Strength Shock (Salting Out). PLV-2 is a cationic peptide. In pure water, the acetate counterions maintain an electrical double layer that stabilizes the peptide. Sudden introduction of high-molarity counterions (Cl⁻, Na⁺, K⁺ in PBS) compresses this layer, shielding the charges that prevent aggregation. The hydrophobic phenylalanine residues then drive intermolecular association, leading to precipitation.

  • Corrective Action:

    • Do not dissolve PLV-2 powder directly into PBS.

    • Protocol: Dissolve PLV-2 in pure water or 0.1% Acetic Acid first to create a concentrated stock (e.g., 10 mg/mL).

    • Slowly dilute this stock into the buffer. If the final concentration is high (>1 mg/mL), reduce the buffer molarity (e.g., use 0.5x PBS).

Issue 2: The solution is clear, but HPLC shows 20-40% loss of peptide concentration.

Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect). The hydrophobic Phe-Phe motif makes PLV-2 prone to adsorbing onto polypropylene (tubes) and polystyrene (reservoirs), especially at low concentrations (<100 µM) and neutral pH.

  • Corrective Action:

    • Labware: Switch to Low-Retention (Siliconized) tubes or glass vials.

    • Additive: Add a non-ionic surfactant. Tween-20 (0.01% v/v) or Poloxamer 188 effectively blocks hydrophobic surfaces without denaturing the peptide.

    • Validation: Measure concentration before and after filtration. If using a syringe filter, use PES or PVDF membranes; avoid Nylon, which binds peptides strongly.

Issue 3: The solution turns into a viscous gel at high concentrations (>10 mg/mL).

Diagnosis: Peptide Self-Assembly / Fibrillation. At high concentrations and neutral pH, vasopressin analogues can form amyloid-like fibrils or hydrogels. This is thermodynamically favorable but kinetically slow—unless triggered by heat or agitation.

  • Corrective Action:

    • Acidification: Maintain stock solutions at pH 3.0–4.0 (using 10 mM Acetic Acid). The excess protons on the N-terminus and Lysine side chain increase electrostatic repulsion, preventing gelation.

    • Cosolvent: If high concentration is required at neutral pH, add 5-10% DMSO or Ethanol to disrupt hydrophobic stacking.

Solubilization Decision Tree (Workflow)

The following logic gate ensures optimal solubility based on your experimental constraints.

PLV2_Solubility Start START: PLV-2 Acetate Powder TargetConc Target Concentration? Start->TargetConc HighConc > 2 mg/mL TargetConc->HighConc LowConc < 2 mg/mL TargetConc->LowConc Action3 Protocol C: Use Cosolvent System. (5% DMSO + Water). HighConc->Action3 Risk of Gelation BufferChoice Buffer Requirement? LowConc->BufferChoice Neutral Neutral (PBS/HEPES) BufferChoice->Neutral Acidic Acidic (Water/Acetate) BufferChoice->Acidic Action2 Protocol B: 1. Dissolve in Water (10x conc). 2. Dilute dropwise into Buffer. 3. Add 0.01% Tween-20. Neutral->Action2 Risk of Precipitation Action1 Protocol A: Dissolve in 0.1% Acetic Acid. Store at -20°C. Acidic->Action1 Most Stable

Figure 1: Decision matrix for solubilizing PLV-2 Acetate based on concentration and buffer requirements.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mg/mL)

Best for long-term storage and aliquoting.

  • Calculate: Determine the volume required. For 10 mg of PLV-2, use 1.0 mL of solvent.

  • Solvent Prep: Prepare 10 mM Acetic Acid in sterile, deionized water (approx. 0.06% v/v glacial acetic acid).

    • Why? This maintains pH ~3.5, ensuring full protonation of the Lysine and N-terminus, maximizing solubility and stability against oxidation.

  • Dissolution: Add the solvent to the peptide powder. Vortex gently for 15–30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into polypropylene vials (low retention preferred). Flash freeze and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation for Biological Assays (pH 7.4)

Best for cell culture or animal dosing.

  • Thaw: Thaw the Stock Solution (from Protocol A) on ice.

  • Prepare Buffer: Use PBS (Phosphate Buffered Saline) or HEPES.

    • Critical Step: If the assay tolerates it, add 0.01% Tween-20 to the buffer before adding the peptide.

  • Dilution: Add the peptide stock dropwise to the buffer while vortexing or stirring.

    • Do NOT add buffer to the concentrated peptide stock; this causes localized high salt concentrations that trigger precipitation.

  • Usage: Use immediately (within 4 hours). At neutral pH, disulfide interchange (scrambling) can occur over days.

Comparative Solubility Data

Solvent SystemMax Solubility (approx.)Stability (25°C)Recommended Use
Water (Deionized) > 50 mg/mL24 HoursInitial reconstitution
0.1% Acetic Acid > 50 mg/mL> 1 WeekStock storage
PBS (pH 7.4) < 1 mg/mL*< 4 HoursImmediate assay use
5% DMSO in PBS ~ 5 mg/mL12 HoursHigh-conc. bioassays
Ethanol InsolubleN/ADo not use

*Note: Solubility in PBS is kinetically unstable; precipitation may occur over time.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5956, Felypressin Acetate. PubChem. Available at: [Link]

  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575.
  • Payne, R. W. (1987). Peptide formulation: Challenges and strategies. Drug Development and Industrial Pharmacy.

Sources

Optimization

Technical Support Center: Felypressin Acetate Stability

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Felypressin Acetate . It is designed to troubleshoot stability issues, optimize experimental condition...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with Felypressin Acetate . It is designed to troubleshoot stability issues, optimize experimental conditions, and explain the mechanistic "why" behind pH-dependent degradation.[1][2]

Status: Operational Topic: pH Optimization & Stability Profiling Molecule Class: Synthetic Vasopressin Analogue (Nonapeptide) Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys1–Cys6)[1][2][3]

⚡ Quick Reference Dashboard[1]

ParameterOptimal SpecificationCritical Limit (Risk Zone)
Target pH Window 3.5 – 5.0 < 3.0 (Hydrolysis) or > 6.0 (Deamidation)
Buffer System Acetate or Citrate (10–50 mM)Phosphate (Avoid if freezing; pH shifts)
Storage Temp 2°C – 8°C (Refrigerated)> 25°C (Accelerated degradation)
Major Risks Deamidation (Asn⁵), Disulfide ExchangeOxidation (Disulfide bridge integrity)

Module 1: The Stability Window (Mechanistic Insights)

Q: Why is the pH window for Felypressin so narrow (3.5–5.0)?

A: Felypressin, like other vasopressin analogues (e.g., Desmopressin, Lypressin), possesses a specific "stability valley" governed by two competing degradation mechanisms.[1]

  • The Basic Threat (pH > 5.5): Deamidation At pH levels above 5.0, the Asparagine (Asn⁵) and Glutamine (Gln⁴) residues are susceptible to deamidation .[1][2] The side-chain amide nitrogen attacks the peptide backbone, forming a cyclic succinimide intermediate. This ring spontaneously hydrolyzes, resulting in a mixture of aspartyl and isoaspartyl peptides (impurities).[1] This reaction is base-catalyzed.[1][2][3]

  • The Acidic Threat (pH < 3.0): Hydrolysis While peptides are generally protonated and stable in mild acid, strong acidic conditions drive the hydrolysis of the peptide bonds themselves, effectively cleaving the backbone.

  • The Disulfide Threat (pH > 7.0): Scrambling The Cys¹–Cys⁶ disulfide bridge is critical for biological activity (V1 receptor binding).[1][2] At neutral to basic pH, thiolate anions can initiate disulfide exchange (scrambling), leading to dimerization or polymerization.[1][2]

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4?

A: Not recommended for long-term storage. While PBS mimics physiological conditions, pH 7.4 significantly accelerates deamidation and disulfide scrambling.[1][2][3] If your experiment requires physiological pH, prepare the solution immediately prior to use (extemporaneous preparation) and discard unused portions.[1] For storage, buffer exchange into an acetate system at pH 4.0–4.5.[1][2]

Module 2: Visualization of Degradation Pathways

The following diagram maps the specific chemical risks associated with pH deviations for Felypressin.

FelypressinStability Optimal Optimal Stability (pH 3.5 - 5.0) Acidic Acidic Stress (pH < 3.0) Optimal->Acidic pH Decrease Basic Basic/Neutral Stress (pH > 6.0) Optimal->Basic pH Increase Hydrolysis Backbone Hydrolysis (Cleavage of Peptide Bonds) Acidic->Hydrolysis Proton Catalysis Deamidation Deamidation (Asn -> Asp/IsoAsp) Basic->Deamidation Cyclic Imide Formation Disulfide Disulfide Scrambling (Dimerization/Polymerization) Basic->Disulfide Thiolate Anion Attack

Figure 1: The "Stability Valley" of Felypressin.[1][2][3] Deviating from the green zone activates specific chemical degradation pathways.

Module 3: Troubleshooting & FAQs

Issue: "I see a split peak or 'shoulder' on my HPLC chromatogram."

Diagnosis: This is likely Deamidation .[2]

  • Mechanism: The formation of iso-aspartate creates a structural isomer with the same molecular weight (+1 Da mass shift is often undetectable on low-res MS, but retention time shifts).[1][2][3]

  • Corrective Action: Check the pH of your formulation. If it has drifted above 5.5, deamidation is the culprit. Ensure your buffer has sufficient capacity (e.g., 20mM Acetate) to maintain pH < 5.0.[1][2]

Issue: "My peptide precipitated upon mixing with Prilocaine HCl."

Diagnosis: Ionic Strength or Salting Out.

  • Context: Felypressin is often co-formulated with local anesthetics.[2] Prilocaine HCl is a salt.[2] High concentrations of counter-ions can reduce the solubility of the peptide.

  • Corrective Action: Ensure the pH is not near the peptide's Isoelectric Point (pI). For Felypressin (basic peptide due to Lysine), the pI is high (~8-9).[1][2][3] However, keeping the pH acidic (4.0) ensures the peptide is fully protonated and soluble. Avoid excessive chloride ion concentrations if possible.[2]

Issue: "The solution turned slightly yellow/cloudy over time."

Diagnosis: Oxidation or Aggregation.

  • Mechanism: Disulfide scrambling can lead to multimers (aggregates) which scatter light.[1][2]

  • Corrective Action:

    • Verify storage temperature (must be 2-8°C).[1][2][3]

    • Headspace: Minimize oxygen exposure.[2]

    • Chelating Agents: Trace metals can catalyze oxidation.[2] Adding EDTA (0.05%) can stabilize the disulfide bridge.[1][2]

Module 4: Experimental Protocol – Stability Validation

To verify the stability of your Felypressin formulation, use this simplified Forced Degradation Protocol . This establishes a baseline for your specific experimental conditions.

Reagents:

  • 0.1 M HCl (Acid Stress)[1][2][3]

  • 0.1 M NaOH (Base Stress)[1][2][3]

  • 3% Hydrogen Peroxide (Oxidative Stress)[1][2][3]

  • HPLC Mobile Phase A: 0.1% TFA in Water

  • HPLC Mobile Phase B: 0.1% TFA in Acetonitrile

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of Felypressin Acetate in water.

  • Acid Stress: Mix 100 µL Stock + 100 µL 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Expected Result: Detection of hydrolysis fragments (lower retention times).[1][2]

  • Base Stress: Mix 100 µL Stock + 100 µL 0.1 M NaOH. Incubate at RT for 2 hours. Neutralize with HCl before injection.[2]

    • Expected Result: Significant deamidation peaks (close eluting doublets) and potential precipitation.[1][2]

  • Oxidation Stress: Mix 100 µL Stock + 100 µL 3% H₂O₂. Incubate at RT for 2 hours.

    • Expected Result: Shift in retention time due to modification of the disulfide bridge or susceptible side chains.

  • Analysis: Inject 20 µL onto a C18 Reverse Phase Column.

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: UV at 220 nm (peptide bond) and 280 nm (Phenylalanine).[1][2]

Success Criteria: The "Optimal" control sample (stored at pH 4.5, 4°C) should show >98% purity relative to the stressed samples.

References

  • PubChem. (n.d.).[1][2] Felypressin Acetate | C46H65N13O11S2.[2][4][5] National Library of Medicine. Retrieved February 5, 2026, from [Link][1][2]

  • Medsafe New Zealand. (2022).[1][2] Data Sheet: Citanest® DENTAL with Octapressin®. (Confirming commercial pH range of 3.5–5.2).[1][2] Retrieved February 5, 2026, from [Link][1][2]

  • Manning, M. C., et al. (2010).[1] Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research. (General grounding for peptide deamidation mechanisms at pH > 5).[1][2][6]

  • Hospira, Inc. (2023).[1] Vasopressin Injection, USP Prescribing Information.[1] (Confirming stability window of vasopressin analogues at pH 3.5–4.5). Retrieved February 5, 2026, from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting PLV-2 (Felypressin) Vasoconstriction

Topic: Diagnosing and resolving weak or inconsistent vasoconstrictive responses with PLV-2 ([Phe2, Lys8]-Vasopressin). Lead Scientist: Senior Application Specialist, Vascular Pharmacology Unit.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing and resolving weak or inconsistent vasoconstrictive responses with PLV-2 ([Phe2, Lys8]-Vasopressin). Lead Scientist: Senior Application Specialist, Vascular Pharmacology Unit.

Introduction: Setting Expectations

If you are observing "weak" vasoconstriction with PLV-2 compared to catecholamines like Epinephrine (Epi) or Phenylephrine (PE), you may be fighting physiology, not your protocol. PLV-2 (Felypressin) is a synthetic analogue of Vasopressin that acts primarily on V1a receptors in vascular smooth muscle.

Unlike adrenergic agonists, PLV-2 relies heavily on specific calcium signaling pathways and is highly susceptible to endothelial buffering. This guide moves beyond basic "check your concentration" advice to address the mechanistic points of failure in V1a-mediated constriction.

Phase 1: Diagnostic Triage (The "Is it the Drug or the Tissue?" Check)

Before altering your PLV-2 stock, you must validate the contractile machinery of your tissue. V1a agonists cannot induce contraction if the smooth muscle's actin-myosin cross-bridging capability is compromised.

Q: My tissue responds to KCl, but PLV-2 response is flat or negligible. Is the drug dead?

A: Not necessarily. This is the classic "Receptor vs. Machinery" dissociation.

  • The Mechanism: High Potassium (KCl, usually 60-80 mM) causes membrane depolarization, opening Voltage-Gated Calcium Channels (VGCCs) directly. This bypasses the receptor.

  • The PLV-2 Requirement: PLV-2 requires a functional V1a Receptor

    
     Gq protein 
    
    
    
    PLC
    
    
    IP3
    cascade.
  • Diagnostic Protocol:

    • The "Wake-Up" Challenge: Administer 60mM KCl.

    • If response < 0.5g (or <50% expected max): Tissue is compromised. Discard.

    • If response is robust: Wash 3x.

    • The Receptor Check: Administer 1

      
      M Phenylephrine (or Norepinephrine).
      
    • If PE works but PLV-2 fails: Your tissue lacks V1a receptor density (wrong vessel type) or the PLV-2 peptide is degraded.

Phase 2: Biological & Physiological Factors[1][2][3][4]

Q: I see a response, but it fades rapidly (Tachyphylaxis). Why?

A: Vasopressin analogues are notorious for rapid receptor desensitization.

  • Causality: V1a receptors internalize (endocytose) rapidly upon saturation. Unlike adrenergic receptors which recycle quickly, V1a receptors can degrade or remain sequestered.

  • Solution:

    • Increase Wash Intervals: Extend washout periods to 45–60 minutes between PLV-2 exposures.

    • Single-Shot Protocol: In critical dose-response curves, use separate tissue rings for each concentration rather than a cumulative curve on a single ring.

Q: The constriction is weak. Could the endothelium be interfering?

A: Yes. This is the most common cause of "weak" PLV-2 data.

  • Mechanism: V1a receptors are also present on endothelial cells. When stimulated, they release Nitric Oxide (NO), which diffuses to the smooth muscle and causes relaxation , directly fighting your constriction.

  • The "Endothelial Fight" Diagram:

V1a_Pathway cluster_Endothelium Endothelium (The Antagonist) cluster_SmoothMuscle Vascular Smooth Muscle (The Target) PLV2 PLV-2 (Ligand) V1a_Endo V1a Receptor PLV2->V1a_Endo Binding V1a_SM V1a Receptor PLV2->V1a_SM Binding NO Nitric Oxide (NO) V1a_Endo->NO Stimulates Relaxation RELAXATION NO->Relaxation Diffuses & Dilates Gq Gq Protein V1a_SM->Gq IP3 IP3 / Ca2+ Gq->IP3 Contraction CONTRACTION IP3->Contraction Relaxation->Contraction Opposes

Figure 1: The Dual-Action Paradox. PLV-2 stimulates contraction in smooth muscle but can simultaneously trigger relaxation via endothelial NO release.

  • Troubleshooting Protocol (Endothelial Denuding):

    • Mechanically remove the endothelium by gently rubbing the vessel lumen with a rough wire or hair.

    • Verify removal by pre-constricting with PE, then adding Acetylcholine (ACh).[1]

    • Result: If the vessel does not relax to ACh, the endothelium is gone.

    • Retest PLV-2. You will likely see a 20–40% increase in contractile force.

Phase 3: Chemical & Environmental Factors

Q: My buffer contains Calcium, but does the concentration matter?

A: Absolutely. V1a signaling is calcium-dependent.[2]

  • The Trap: Many researchers use standard Krebs-Henseleit buffer with 1.25 mM

    
    .
    
  • The Fix: For maximal peptide-induced vasoconstriction, ensure extracellular

    
     is 
    
    
    
    2.5 mM
    . The IP3 pathway releases intracellular stores, but sustained contraction requires influx from the extracellular space.
Q: How stable is PLV-2 in solution?

A: It is a nonapeptide with a disulfide bridge (Cys1-Cys6).

  • Oxidation Risk: If the disulfide bridge breaks or scrambles, the molecule becomes biologically inert.

  • pH Sensitivity: Avoid alkaline conditions (pH > 8.0) during reconstitution, as this accelerates disulfide exchange.

  • Storage Rule:

    • Lyophilized: Stable at -20°C.[3][4]

    • Reconstituted: Use immediately or aliquot and freeze at -80°C. Never store at 4°C for more than 24 hours.

Comparative Pharmacology: Managing Expectations

Do not expect PLV-2 to behave like Epinephrine. It is a partial agonist in many tissues and has a different hemodynamic profile.

Table 1: Pharmacological Profile Comparison

FeatureEpinephrine (Adrenaline)PLV-2 (Felypressin)Implications for Research
Receptor Target

Vasopressin

PLV-2 has no adrenergic side effects.
Potency (Molar) High (

)
Moderate (

)
You need higher concentrations of PLV-2.
Max Efficacy (

)
100% (Reference)~60-70% of EpiPLV-2 will rarely hit the same "peak" force.
Vascular Site Arterioles > VenulesVenules > ArteriolesPLV-2 is "weaker" on the arterial side.
Cardiac Effect Increases Rate/ForceNeutral / Slight DepressionSafer for cardiac-compromised models.

Summary Troubleshooting Workflow

Use this logic flow to isolate your issue.

Troubleshooting_Flow Start Problem: Weak PLV-2 Response KCl_Test Step 1: Test with 60mM KCl Start->KCl_Test KCl_Fail Response < 50% Max? KCl_Test->KCl_Fail Yes KCl_Pass Response Robust? KCl_Test->KCl_Pass Yes DeadTissue Diagnosis: Tissue Damage (Check dissection/buffer) KCl_Fail->DeadTissue Epi_Test Step 2: Test with Epinephrine/PE KCl_Pass->Epi_Test Epi_Fail Epi Response Weak? Epi_Test->Epi_Fail Yes Epi_Pass Epi Response Strong? Epi_Test->Epi_Pass Yes WrongTissue Diagnosis: Wrong Vessel Type (Lack of smooth muscle) Epi_Fail->WrongTissue Denude Step 3: Denude Endothelium (Remove NO influence) Epi_Pass->Denude Denude_Test Retest PLV-2 Denude->Denude_Test Success Response Improved? Diagnosis: Endothelial Buffering Denude_Test->Success Yes Fail Response Still Weak? Diagnosis: Peptide Degradation or Low Calcium Denude_Test->Fail No

Figure 2: Step-by-step diagnostic logic for isolating vasoconstriction failure.

References

  • Systemic vasoconstrictor and renal vasodilator effects of PLV-2 (octapressin) in man. Source: PubMed / Circulation. URL:[Link]

  • Vasopressin signaling pathways in vascular smooth muscle. Source: PubMed / Frontiers in Neuroendocrinology. URL:[Link]

  • Comparison of epinephrine and felypressin pressure effects in hypertensive rats. Source: PubMed / Journal of Anesthesia. URL:[Link]

Sources

Optimization

Technical Support Center: PLV-2 (Felypressin) Acetate Handling Guide

[1] Topic: Troubleshooting Precipitation & Stability in High-Concentration PLV-2 Acetate Formulations Document ID: TS-PLV2-004 Role: Senior Application Scientist Desk Last Updated: October 2023[1] Technical Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Precipitation & Stability in High-Concentration PLV-2 Acetate Formulations Document ID: TS-PLV2-004 Role: Senior Application Scientist Desk Last Updated: October 2023[1]

Technical Overview: The PLV-2 Solubility Paradox

PLV-2 (Felypressin) is a synthetic nonapeptide analog of vasopressin (Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, disulfide bridged).[1] While generally classified as "freely soluble" in water, researchers frequently encounter unexpected precipitation, gelation, or turbidity when preparing high-concentration stock solutions (>10 mg/mL) or during downstream purification.[1]

The Core Issue: The precipitation of PLV-2 Acetate at high concentrations is rarely a simple solubility limit issue. Instead, it is typically driven by Hydrophobic Stacking of the Phenylalanine-Phenylalanine (Phe-Phe) motif, exacerbated by the Common Ion Effect of the acetate counter-ions.[1]

Mechanistic Insight: Why Acetate Fails at High Conc.
  • Phe-Phe Stacking: The Phe2-Phe3 motif is a known driver of self-assembly.[1] At high concentrations, these aromatic rings stack (π-π interactions), forming amyloid-like fibrils or hydrogels rather than true precipitates.[1]

  • Acetate Shielding: Acetate ions (

    
    ) shield the cationic charges on the Lysine and N-terminus. While this aids initial dissolution, excess acetate (from synthesis or buffer) reduces the electrostatic repulsion that keeps peptide molecules apart, triggering aggregation.[1]
    

Troubleshooting Hub (Q&A)

Q1: My PLV-2 stock solution (20 mg/mL) was clear but turned cloudy/viscous after standing. Is it degraded?

Diagnosis: Likely Non-Covalent Aggregation (Gelation) , not degradation.[1] Mechanism: The Phe-Phe hydrophobic interaction is time-dependent.[1] As the system seeks thermodynamic equilibrium, the peptides align into fibrils, causing viscosity or cloudiness. Corrective Action:

  • Sonication: Apply mild bath sonication (30s on/off cycles) to disrupt weak hydrophobic aggregates.

  • pH Adjustment: Check pH. PLV-2 is basic (pI > 9).[1] If your solution is near pH 7-8, the positive charge density may be insufficient to prevent stacking.[1] Lower the pH to 3.5–4.5 using dilute Acetic Acid or HCl to increase repulsive forces.

  • Chaotrope Spike: If compatible with your assay, add 0.5M Urea or 1-2% DMSO to disrupt π-π stacking.[1]

Q2: I see immediate white fallout upon adding buffer. What happened?

Diagnosis: Salting Out (Common Ion Effect). Mechanism: If your peptide is an acetate salt and you dissolve it in a buffer already high in acetate (or other kosmotropic salts), you exceed the solubility product (


).[1]
Corrective Action: 
  • Switch Buffers: Avoid Acetate or Phosphate buffers at high concentrations. Use Citrate or Glycine-HCl buffers, which are less prone to inducing precipitation in cationic peptides.[1]

  • Reduce Ionic Strength: Dilute the buffer. High salt concentrations strip the hydration shell from the peptide, forcing hydrophobic regions to aggregate.

Q3: How do I remove excess acetate if it's causing toxicity or solubility issues?

Diagnosis: Counter-Ion Interference. Protocol: Perform a Lyophilization-Based Counter-Ion Exchange .[1]

  • Dissolve peptide in 0.1 M HCl (excess chloride displaces acetate).

  • Freeze and lyophilize.

  • Repeat 2-3 times.

  • Result: The peptide converts to a Hydrochloride (HCl) salt, which is often more soluble and less prone to "gelling" than the acetate form.

Visualizing the Mechanism

The following diagram illustrates the transition from soluble monomer to precipitated aggregate driven by the Phe-Phe motif and Acetate shielding.

PLV2_Aggregation Monomer Soluble PLV-2 Monomer (Cationic Repulsion) Stacking Phe-Phe π-π Stacking Monomer->Stacking High Conc. (>10mg/mL) Acetate Excess Acetate Ions (CH3COO-) Acetate->Stacking Shields Charge Reduces Repulsion Fibril Insoluble Fibril/Gel (Precipitate) Stacking->Fibril Time & Thermodynamics Fibril->Monomer Acidification (pH < 4) or Sonication

Caption: Figure 1. Mechanism of PLV-2 Acetate precipitation driven by concentration-dependent Phe-Phe stacking and ionic shielding.[1][2]

Experimental Protocols

Protocol A: Solubility Mapping & Rescue

Use this when establishing a new high-concentration stock.[1]

StepActionScientific Rationale
1 Weigh PLV-2 powder into a LoBind tube.Prevents loss of hydrophobic peptide to plastic walls.
2 Add sterile water to 80% of target volume.Water maximizes solvation before salts are introduced.
3 Vortex (30s). If cloudy, proceed to Step 4.Mechanical energy disrupts loose aggregates.
4 Measure pH. If > 6.0, add 1% Acetic Acid dropwise.[1]Target pH 3.5–4.5. Protonation of N-term/Lys ensures repulsion.
5 If still cloudy, add DMSO (up to 5% v/v).[1]Disrupts Phe-Phe π-stacking.
6 Centrifuge (10,000 x g, 5 min).Remove irreversible aggregates. Use supernatant.
Protocol B: Troubleshooting Flowchart

Troubleshooting_Flow Start Issue: PLV-2 Precipitation CheckConc Is Concentration >10 mg/mL? Start->CheckConc CheckpH Is pH > 6.0? CheckConc->CheckpH No ActionDilute Dilute or use DMSO spike CheckConc->ActionDilute Yes CheckSalt Is Buffer High Salt? CheckpH->CheckSalt No ActionAcidify Acidify to pH 3.0-4.0 CheckpH->ActionAcidify Yes CheckSalt->ActionDilute No (Unknown cause) ActionDesalt Switch to Water/Glycine or Desalt CheckSalt->ActionDesalt Yes

Caption: Figure 2. Decision matrix for rescuing precipitated PLV-2 formulations.

References

  • MedChemExpress. Felypressin Acetate (PLV-2 Acetate) Product Datasheet.[1] Retrieved from [1]

  • ChemicalBook. Felypressin Properties and Solubility Profile. Retrieved from [1]

  • National Institutes of Health (NIH). The Role of Counter-Ions in Peptides—An Overview. PMC7730836. Retrieved from

  • Bitesize Bio. The Ins and Outs of Protein Concentration – Protein Precipitation Mechanisms. Retrieved from

Sources

Troubleshooting

Technical Support Center: Sterilization of PLV-2 (Felypressin) Acetate Solutions

[1] Status: Active Operator: Senior Application Scientist (CMC & Formulation) Topic: Sterilization Protocols & Troubleshooting for PLV-2 Acetate Audience: R&D Scientists, Formulation Engineers[1] Introduction: The "Why"...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Operator: Senior Application Scientist (CMC & Formulation) Topic: Sterilization Protocols & Troubleshooting for PLV-2 Acetate Audience: R&D Scientists, Formulation Engineers[1]

Introduction: The "Why" Behind the Protocol

Welcome to the technical support hub. You are likely working with PLV-2 (Felypressin) , a synthetic non-catecholamine vasoconstrictor (2-phenylalanine-8-lysine vasopressin).[1] As a peptide containing a disulfide bridge (Cys1-Cys6) and hydrophobic residues (Phenylalanine), this molecule presents specific challenges in sterilization.[1]

The Core Conflict: You need sterility for parenteral or mucosal application, but the standard method—Steam Sterilization (Autoclave) —is a "hard kill" for this molecule. The heat (121°C) promotes hydrolysis of the peptide bonds and, more critically, disulfide scrambling or


-elimination of the cystine bridge, rendering the drug inactive or immunogenic.

Therefore, Aseptic Filtration (0.22 µm) is the only validated path for PLV-2 acetate solutions.[1] The guide below is structured to troubleshoot the specific failures inherent to this process: Adsorption (Yield Loss) and Fouling (Process Interruption) .

Module 1: Critical Troubleshooting (Q&A)
Q1: "I filtered my PLV-2 solution, but my HPLC assay shows a 15-20% drop in concentration. Where did it go?"

Diagnosis: You are experiencing Non-Specific Binding (NSB) .[1] Root Cause: PLV-2 contains Phenylalanine at position 2.[1][2] While the Lysine at position 8 provides solubility, the Phenylalanine residues create hydrophobic pockets. If you used a Nylon or Mixed Cellulose Ester (MCE) filter, the peptide likely adsorbed to the membrane surface.

The Fix: Switch to a Polyethersulfone (PES) or Hydrophilic Polyvinylidene Difluoride (PVDF) membrane immediately.[1] These materials possess low-protein-binding surface chemistries.[1][3][4][5]

Membrane MaterialProtein Binding (

)
Compatibility with PLV-2 AcetateVerdict
PES (Polyethersulfone)< 20Excellent (pH 4-8 stable)Recommended (High Flow)
PVDF (Hydrophilic)< 10ExcellentRecommended (Max Recovery)
Nylon > 150Poor (High Adsorption)AVOID
MCE (Mixed Cellulose)> 100PoorAVOID
Cellulose Acetate < 10GoodAcceptable (Lower Flow)

Pro-Tip: For small volumes (<10 mL), always saturate the filter by discarding the first 0.5–1.0 mL of filtrate. This "sacrificial volume" occupies the binding sites on the membrane, allowing the rest of your batch to pass through with >98% recovery.

Q2: "My filter clogs instantly. The solution is clear, so why the backpressure?"

Diagnosis: Gel-Layer Formation or Micro-Aggregates .[1] Root Cause: Peptides in acetate buffers can form "invisible" supramolecular aggregates, especially at higher concentrations (>1 mg/mL) or if the pH drifts near the peptide's Isoelectric Point (pI).[1]

The Fix:

  • Implement a Pre-filter: Do not go straight to 0.22 µm. Use a 0.45 µm PVDF or a Glass Fiber (GF) pre-filter stack.[1][3] This captures the micro-aggregates that foul the final sterile membrane.

  • Check Shear Stress: If you are using a syringe filter, do not force it. High shear stress can induce further aggregation in sensitive peptides.

Q3: "Can I just autoclave the PLV-2 powder and then dissolve it in sterile water?"

Diagnosis: Thermal Degradation Risk. Answer: NO. Causality: While solid-state peptides are more heat-stable than liquids, PLV-2 acetate is a salt.[1] Autoclaving the solid can lead to deamidation of the Glutamine/Asparagine residues and oxidation of the sulfur bridge. Furthermore, you cannot guarantee the sterility of the dissolution process afterwards without an isolator.

Validated Workflow: Dissolve non-sterile powder


 Filter Sterilize 

Aseptic Fill.
Module 2: Visualized Workflows
Figure 1: The Validated Sterilization Logic

This diagram illustrates the decision pathway to prevent yield loss and ensure sterility assurance levels (SAL).

PLV2_Sterilization Start Start: PLV-2 Acetate Solution Check_Conc Check Concentration (> 1 mg/mL?) Start->Check_Conc PreFilter Step 1: Pre-Filtration (0.45 µm PVDF or Glass Fiber) Check_Conc->PreFilter Yes (High Viscosity/Aggregates) DirectFilter Proceed to Sterile Filter Check_Conc->DirectFilter No Select_Membrane Select Membrane Material PreFilter->Select_Membrane DirectFilter->Select_Membrane Nylon Option A: Nylon/MCE Select_Membrane->Nylon Incorrect Choice PES_PVDF Option B: PES or PVDF Select_Membrane->PES_PVDF Correct Choice Fail_Yield FAILURE: High Adsorption (Loss of API) Nylon->Fail_Yield Sterile_Filter Step 2: Sterile Filtration (0.22 µm) PES_PVDF->Sterile_Filter Bubble_Point Step 3: Integrity Test (Bubble Point) Sterile_Filter->Bubble_Point Final_Fill Aseptic Fill & Finish (Store 2-8°C) Bubble_Point->Final_Fill Pass

Caption: Decision matrix for PLV-2 filtration. Note the critical branch at membrane selection to prevent hydrophobic adsorption.

Module 3: Post-Sterilization Integrity Testing

You cannot assume a filter worked. You must prove it. For PLV-2 acetate, the Bubble Point Test is the standard non-destructive integrity test.

Protocol:

  • Wetting: After filtration, wet the membrane fully with the buffer (or water, if compatible).

  • Pressurization: Slowly increase inlet pressure with gas (Nitrogen or Air).[1]

  • Observation: Watch the outlet tube submerged in water.

  • Threshold:

    • 0.22 µm PES/PVDF: Continuous bubbling should not occur below 50 psi (approx.[1] 3.4 bar) .

    • Failure: Bubbling at 20-30 psi indicates a breached membrane or an oversized pore (0.45 µm used by mistake).[1]

References
  • PDA (Parenteral Drug Association). Technical Report No. 26: Sterilizing Filtration of Liquids. Bethesda, MD: PDA, 2008.[1]

  • Jornitz, M. W., & Meltzer, T. H. Filtration and Purification in the Biopharmaceutical Industry. CRC Press, 2007. (Focus on peptide adsorption mechanisms). [1]

  • PubChem. Felypressin Acetate (PLV-2) Compound Summary. National Library of Medicine. (Verified chemical structure and disulfide bond presence).[1][2]

  • MilliporeSigma. Durapore® PVDF Membrane Technical Guide: Protein Binding Characteristics. (Industry standard data for membrane adsorption).

Sources

Optimization

Technical Support Center: Reducing Batch-to-Batch Variability in PLV-2 Synthesis

Subject: Polymer-Lipid Vehicle (PLV-2) – Second Generation Hybrid Nanoparticle Synthesis Document ID: PLV2-VAR-001 Status: Active Audience: Formulation Scientists, Process Engineers, CMC Leads Introduction: The PLV-2 Var...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Polymer-Lipid Vehicle (PLV-2) – Second Generation Hybrid Nanoparticle Synthesis

Document ID: PLV2-VAR-001 Status: Active Audience: Formulation Scientists, Process Engineers, CMC Leads

Introduction: The PLV-2 Variability Challenge

PLV-2 (Polymer-Lipid Vehicle, Type 2) represents a class of hybrid nanoparticles that combine the structural integrity of a polymeric core (typically PLGA or PLA) with the biomimetic properties of a lipid shell. Unlike first-generation PLVs synthesized via two-step bulk emulsification, PLV-2 utilizes single-step microfluidic nanoprecipitation .

While this method offers superior control, batch-to-batch variability remains a critical bottleneck. This guide addresses the three primary sources of deviation: Microfluidic Mixing Dynamics , Solvent-Lipid Interface Instability , and Downstream Purification Stress .

Critical Quality Attributes (CQAs) & Target Specifications

Before troubleshooting, verify your batch data against these industry-standard thresholds for high-fidelity PLV-2 formulations.

ParameterTarget SpecificationCommon Failure ModeImpact on Bio-efficacy
Particle Size (Z-avg) 60–120 nm (± 5 nm)Drift > 150 nmAltered biodistribution; splenic clearance.
Polydispersity Index (PDI) < 0.15PDI > 0.25Heterogeneous release rates; burst release.
Encapsulation Efficiency (EE) > 85%< 60%Sub-therapeutic dosing; wasted API.
Zeta Potential -20 mV to -40 mVDrift toward neutralAggregation; reduced colloidal stability.
Troubleshooting Guide: Process & Synthesis
Module A: Microfluidic Nucleation (The "Input" Phase)

Q: My PDI is consistently high (>0.2) despite using the same flow rates. What is drifting?

A: The issue likely lies in the Reynolds Number (Re) variance within your mixing channel, often caused by subtle changes in fluid viscosity or temperature.

  • The Mechanism: PLV-2 formation relies on the rapid diffusion of the organic solvent (containing polymer) into the aqueous phase (containing lipid). If the mixing time (

    
    )  is slower than the nucleation time (
    
    
    
    )
    , you get heterogeneous growth.
  • Diagnostic Step: Check your Flow Rate Ratio (FRR) .[1] A 3:1 (Aqueous:Organic) ratio is standard, but if your lipid stock viscosity changes (e.g., due to temperature fluctuations in the lab), the local mixing efficiency drops.

  • Corrective Action:

    • Thermostat your syringe pumps. A

      
      C shift in ethanol temperature changes viscosity enough to alter the Reynolds number.
      
    • Increase the Total Flow Rate (TFR) . Higher velocity increases shear stress, forcing faster mixing (

      
      ), which tightens the PDI.
      

Q: The particle size increases significantly (e.g., 80nm


 110nm) during the run. Is the chip fouling? 

A: This is a classic symptom of Lipid Back-Diffusion .

  • The Mechanism: At lower flow rates, the aqueous phase pressure may fluctuate, allowing the organic solvent to "creep" back up the aqueous channel interface. This pre-precipitates polymer at the junction, altering the effective channel width and flow dynamics.

  • Corrective Action:

    • Purge the chip with pure solvent before every run.

    • Implement a "lead-in" sequence: Start the aqueous flow before the organic flow to establish positive pressure.

Module B: Solvent Evaporation & Stabilization

Q: My Encapsulation Efficiency (EE) drops drastically between batches. Why?

A: Look at your Solvent Removal Rate .

  • The Mechanism: If you use rotary evaporation (bulk), the rate of solvent removal is non-linear and hard to reproduce. Rapid evaporation can disrupt the lipid shell formation, causing "drug leakage" before the core solidifies.

  • Corrective Action: Switch to Tangential Flow Filtration (TFF) for solvent removal. TFF provides a constant shear environment and removes solvent at a controlled rate via diafiltration, ensuring the lipid shell anneals correctly around the polymer core.

Visualizing the Variability Logic

The following diagram illustrates the decision matrix for diagnosing batch failure based on physicochemical outputs.

PLV_Troubleshooting Start Batch Failure Detected CheckPDI Check PDI Start->CheckPDI CheckSize Check Size Drift Start->CheckSize CheckEE Check Encapsulation (EE) Start->CheckEE HighPDI PDI > 0.2 CheckPDI->HighPDI SizeDrift Size Increasing During Run CheckSize->SizeDrift LowEE EE < 80% CheckEE->LowEE MixTime Mixing Time Issue (Mixing > Nucleation) HighPDI->MixTime Action1 Increase Total Flow Rate (TFR) Check Chip Geometry MixTime->Action1 Fouling Channel Fouling or Back-Diffusion SizeDrift->Fouling Action2 Clean Chip Increase Aqueous Pressure Fouling->Action2 ShellDefect Lipid Shell Defect or Leakage LowEE->ShellDefect Action3 Switch to TFF for Solvent Removal ShellDefect->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of physicochemical deviations in PLV-2 synthesis.

Advanced Protocol: TFF Purification Setup

To eliminate variability caused by centrifugation (pellet aggregation), implement this TFF protocol.

Equipment: Hollow Fiber Cartridge (Modified Polyethersulfone - mPES). MWCO: 300 kDa (Retains PLVs, passes free polymer/lipid).

Step-by-Step Protocol:

  • Conditioning: Flush cartridge with DI water to remove storage glycerin.

  • Sample Loading: Introduce the crude PLV-2 suspension at a Shear Rate of 2000–4000

    
     .
    
    • Note: Low shear causes gel layer formation (fouling); high shear damages the lipid shell.

  • Diafiltration: Perform 5-7 Volume Exchanges (DV) against PBS (pH 7.4).

    • Critical Control: Maintain a Transmembrane Pressure (TMP) < 5 psi. High TMP forces particles into the membrane pores, causing irreversible loss.

  • Concentration: Reduce volume to target concentration (e.g., 5 mg/mL).

Why this works: TFF maintains the particles in suspension, preventing the irreversible aggregation often seen in centrifuge pellets, thereby stabilizing the PDI across batches.

References
  • Curapath. (2025).[2] Beyond Lipids and Polymers: Understanding Hybrid Nanoparticles. Retrieved from

  • Kambar, N., & Leal, C. (2023).[3] Microfluidic synthesis of multilayered lipid–polymer hybrid nanoparticles for the formulation of low solubility drugs. Soft Matter, 19, 1596-1605.[3]

  • MDPI. (2018). Characterization of Nanoparticle Batch-To-Batch Variability. Nanomaterials. Retrieved from

  • Repligen. (2025). Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals. Retrieved from

  • Zhang, L., et al. (2020). A comparison of centrifugation and tangential flow filtration for nanoparticle purification. Journal of Drug Delivery Science and Technology.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Overcoming Receptor Desensitization in Cell-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering signal loss due to receptor desensitization in their cell-based assays,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering signal loss due to receptor desensitization in their cell-based assays, particularly those utilizing lentiviral vector systems for receptor expression. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are "PLV-2 assays" and how do they relate to receptor desensitization?

While "PLV-2 assay" is not a standard industry term, it most likely refers to an assay performed using a cell line generated with a pLV (lentiviral) vector . These vectors are highly efficient tools for introducing and expressing specific genes, such as those for G-protein coupled receptors (GPCRs), in a wide range of mammalian cells.[1][2][3] Assays using these cells—to screen for agonists or antagonists, for instance—can be compromised by receptor desensitization, a common biological mechanism that dampens the cellular response to prolonged or repeated stimuli.[4][5]

Q2: What is the molecular mechanism of GPCR desensitization?

GPCR desensitization is a protective feedback mechanism that prevents overstimulation of the cell. It's a multi-step process that occurs over seconds to minutes:

  • Agonist Binding & Receptor Phosphorylation: Continuous exposure to an agonist keeps the GPCR in an active state. This triggers the recruitment of G-protein-coupled receptor kinases (GRKs) to the intracellular domains of the receptor.[6][7] GRKs then phosphorylate specific serine and threonine residues on the receptor's C-terminal tail or third intracellular loop.[7][8]

  • β-Arrestin Recruitment: The phosphorylated receptor acts as a high-affinity binding site for β-arrestin proteins.[9][10]

  • Signal Termination (Desensitization): The binding of β-arrestin to the GPCR sterically blocks the receptor from coupling to its cognate G-protein, effectively terminating the downstream signaling cascade.[6][8]

  • Receptor Internalization (Sequestration): β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and AP2, to the receptor.[9][11] This leads to the internalization of the receptor-arrestin complex into clathrin-coated vesicles, removing the receptor from the cell surface.[9]

Q3: What is the difference between desensitization, sequestration, and downregulation?

These terms describe different stages of the cellular response to prolonged agonist stimulation:

  • Desensitization: The initial, rapid loss of G-protein signaling, primarily caused by GRK phosphorylation and β-arrestin binding.[5][9]

  • Sequestration (Internalization): The physical removal of receptors from the plasma membrane into endosomes, mediated by β-arrestin.[9][11] This makes the receptors inaccessible to extracellular ligands.

  • Downregulation: A longer-term process (hours to days) where internalized receptors are targeted for degradation in lysosomes, or the synthesis of new receptors is reduced at the mRNA level.[4][8][12] This results in a lower total number of receptors in the cell.

The relationship between these processes is illustrated in the pathway diagram below.

GPC_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR (Active) Agonist->GPCR Binding G_Protein G-Protein Signaling GPCR->G_Protein Activation GRK GRKs GPCR->GRK Recruits GPCR_P Phosphorylated GPCR Arrestin_Bound GPCR + β-Arrestin GPCR_P->Arrestin_Bound Arrestin β-Arrestin GPCR_P->Arrestin Recruits Arrestin_Bound->G_Protein Blocks Coupling (Desensitization) Endosome Endosome Arrestin_Bound->Endosome GRK->GPCR Phosphorylates Arrestin->Arrestin_Bound Binding Lysosome Lysosome (Degradation) Endosome->Lysosome Downregulation Recycled_GPCR Recycled GPCR (Resensitized) Endosome->Recycled_GPCR Recycling Recycled_GPCR->GPCR Return to Membrane

Caption: GPCR Desensitization and Trafficking Pathway.

Troubleshooting Guide: Mitigating Receptor Desensitization

If you observe a diminishing signal over time or with increasing agonist concentration, receptor desensitization is a likely cause. Here are several strategies, from simple assay modifications to advanced cell line engineering, to address the issue.

Issue 1: Signal window is narrow and decreases with pre-incubation.

This is a classic sign of rapid, homologous desensitization. The initial strong signal quickly fades as the receptors are turned off.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
High Agonist Concentration Saturating agonist concentrations drive receptors into an active state continuously, maximizing the rate of GRK phosphorylation and subsequent desensitization.[13]Optimize Agonist Concentration: Perform a detailed dose-response curve. Use the lowest possible concentration that gives a robust signal (e.g., EC80 instead of a maximal concentration). This reduces the driving force for desensitization.
Prolonged Agonist Incubation The longer the agonist is present, the more time the cellular machinery has to desensitize and internalize the receptors.[5]Minimize Incubation Time: Switch from an endpoint assay to a kinetic assay. Measure the signal immediately after agonist addition to capture the peak response before desensitization takes hold. If an endpoint is required, determine the time point of maximal signal and use that for your protocol.
High-Efficacy Agonist Full agonists are highly efficient at activating G-proteins but may also be highly efficient at inducing the conformational changes that promote GRK binding, leading to more profound desensitization compared to partial agonists.[14]Test Partial or Biased Agonists: If available, a partial agonist may provide a sufficient assay window with significantly less desensitization. Biased agonists, which preferentially signal through G-protein or β-arrestin pathways, can also be used to dissect and potentially avoid the desensitization pathway.
Issue 2: Overall signal is weak, even at the initial time point.

This may indicate that a significant portion of your receptor population is already desensitized or internalized due to basal activity or the presence of endogenous agonists in the serum or media.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Endogenous Ligands in Serum Fetal Bovine Serum (FBS) and other media components can contain low levels of hormones or neurotransmitters that can activate your receptor of interest, causing chronic low-level desensitization.Serum Starvation: Before the assay, incubate cells in serum-free media for 2-4 hours. This allows internalized receptors to recycle to the surface and restores sensitivity.
Constitutive Receptor Activity Overexpression of a GPCR, a common outcome of lentiviral transduction, can lead to agonist-independent (constitutive) activity. This low-level, chronic signaling can also cause desensitization and downregulation.[4]Titrate Lentiviral Dose: When creating your stable cell line, use a range of lentiviral concentrations (Multiplicity of Infection, MOI). Select a clone with the lowest expression level that still provides a robust and reproducible assay window.
Receptor Downregulation If cells have been cultured for extended periods, especially with high receptor expression, a significant fraction of the receptors may have been downregulated (degraded).[12]Use Early Passage Cells: Whenever possible, use cells at a low passage number for your experiments. If downregulation is suspected, you may need to generate a fresh batch of cells from your frozen stock.

Advanced Protocols & Methodologies

For persistent desensitization issues, more direct intervention may be required. The following protocols provide step-by-step guidance on using pharmacological inhibitors or engineering your cell line.

Protocol 1: Pharmacological Inhibition of Desensitization Pathways

This approach uses small molecules to block key steps in the desensitization cascade. It is crucial to run appropriate controls, as these inhibitors can have off-target effects.

Workflow for Testing Inhibitors

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Felypressin (PLV-2) vs. Epinephrine Vasoconstriction Efficacy

[1] Executive Summary This guide provides a technical comparison between Felypressin (PLV-2) and Epinephrine as vasoconstrictive agents, primarily within the context of local anesthesia formulation.[1] While Epinephrine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Felypressin (PLV-2) and Epinephrine as vasoconstrictive agents, primarily within the context of local anesthesia formulation.[1] While Epinephrine remains the gold standard for hemostasis and depth of anesthesia due to potent arteriolar constriction, Felypressin offers a critical alternative for hemodynamically compromised populations.[2]

Key Takeaway: Epinephrine acts via adrenergic pathways to produce rapid, intense vasoconstriction (arteriolar focus), risking tachycardia.[1] Felypressin acts via V1 vasopressin receptors, producing a milder, venular-focused constriction with minimal direct myocardial stimulation, making it the superior safety choice for patients with arrhythmias or hyperthyroidism.[1]

Mechanistic Divergence: Receptor Pharmacology

The clinical performance differences between these two agents stem directly from their distinct signaling pathways.[1]

Epinephrine: The Adrenergic Cascade

Epinephrine is a non-selective agonist.[1] Its vasoconstrictive efficacy is driven by


-adrenergic receptors  on vascular smooth muscle.[1] However, its simultaneous activation of 

(cardiac) and

(vasodilation/bronchodilation) receptors creates a complex hemodynamic profile.[1]
  • Primary Action:

    
     stimulation 
    
    
    
    Gq protein activation
    
    
    Phospholipase C (PLC)
    
    
    IP3
    
    
    Intracellular
    
    
    release
    
    
    Potent Arteriolar Constriction .[1]
  • Secondary Liability:

    
     stimulation 
    
    
    
    Increased Heart Rate (Chronotropy) and Contractility (Inotropy).[1]
Felypressin (PLV-2): The Vasopressinergic Pathway

Felypressin (Octapressin) is a synthetic analogue of arginine vasopressin.[1] It lacks the amine structure of catecholamines, rendering it immune to degradation by COMT or MAO enzymes.

  • Primary Action: V1a receptor agonist

    
     Gq protein activation 
    
    
    
    PLC pathway
    
    
    Calcium release.[1]
  • Vascular Selectivity: Preferentially constricts venules and capillaries rather than arterioles.[1] This results in a "pooling" effect rather than a complete "shut-off" of blood flow, explaining its inferior hemostatic control compared to epinephrine.[1]

  • Cardiac Neutrality: Lacks affinity for

    
    -adrenergic receptors, resulting in negligible direct myocardial stimulation.[1][3]
    
Visualization: Signaling Pathway Comparison

The following diagram illustrates the parallel yet distinct pathways leading to vasoconstriction and the side-effect divergence.[1]

G Epi Epinephrine Alpha1 α1-Adrenergic Receptor (Arteriolar Smooth Muscle) Epi->Alpha1 High Affinity Beta1 β1-Adrenergic Receptor (Myocardium) Epi->Beta1 High Affinity Fely Felypressin (PLV-2) V1 V1a Vasopressin Receptor (Venular Smooth Muscle) Fely->V1 Specific Agonist Gq_E Gq Protein Alpha1->Gq_E Gs Gs Protein Beta1->Gs Gq_F Gq Protein V1->Gq_F PLC Phospholipase C (PLC) Gq_E->PLC Gq_F->PLC cAMP cAMP Increase Gs->cAMP IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vasocon_Art Potent Arteriolar Vasoconstriction (High Hemostasis) Ca->Vasocon_Art Via Alpha1 Vasocon_Ven Mild Venular Vasoconstriction (Low Hemostasis) Ca->Vasocon_Ven Via V1 Tachy Tachycardia & Increased Output cAMP->Tachy

Caption: Figure 1. Divergent signaling cascades of Epinephrine (Adrenergic) vs. Felypressin (Vasopressinergic).[1] Note the dual pathway of Epinephrine leading to both hemostasis and cardiac side effects.

Efficacy Analysis: Clinical & Experimental Data[6][7][8]

The following data synthesizes findings from comparative studies in dental anesthesia and hypertensive animal models.

Comparative Efficacy Metrics
FeatureEpinephrine (1:80,000 - 1:100,000)Felypressin (0.03 IU/mL)
Primary Hemostasis Superior. Significant reduction in surgical bleeding due to arteriolar shut-down.[1]Inferior. Venular constriction provides poor control of capillary oozing.[1]
Pulpal Anesthesia Duration Longer. ~60–90 minutes (pulpal).[1]Shorter. ~45–60 minutes (pulpal).[1]
Onset of Action Rapid (immediate receptor binding).[1]Slower (requires diffusion to venous beds).[1]
Tissue Ischemia Risk of necrosis in terminal vascular beds (e.g., digits, nose).[1]Minimal risk; maintains arteriolar patency.[1]
Rebound Vasodilation Common (Beta-2 effect after Alpha-1 wears off).[1]Rare/None.
Hemodynamic Response Profile

Data derived from hypertensive rat models (1K1C) and clinical trials in cardiac patients.[1]

ParameterEpinephrine ResponseFelypressin Response
Systolic BP Transient Increase (Alpha-1 effect).[1]Mild Increase (Increased peripheral resistance).[1]
Diastolic BP Decrease (Beta-2 vasodilation) or Neutral.[1]Mild Increase.[1]
Heart Rate Significant Increase (Beta-1 stimulation).[1]Neutral or Decrease (Vagal reflex).[1]
Coronary Flow Increased demand; potential ischemia in CAD.[1]Mild constriction (high doses); generally neutral in clinical use.[1]

Experimental Validation Protocols

To objectively verify vasoconstriction efficacy and safety, the following self-validating protocols are recommended for researchers.

Protocol A: Microcirculatory Assessment via Laser Doppler Flowmetry (LDF)

This non-invasive optical technique quantifies perfusion units (PU) in real-time, allowing direct comparison of vasoconstrictive potency.[1]

Objective: Quantify the reduction in gingival or cutaneous blood flow following injection.

Workflow:

  • Baseline Calibration:

    • Acclimatize subject (human or animal model) for 20 mins in a temp-controlled room (

      
      ).
      
    • Attach LDF probe to the target mucosa (e.g., attached gingiva).[1]

    • Record Baseline Flux (PU_base) for 5 minutes.

  • Administration:

    • Inject Test Solution A (e.g., Lidocaine 2% + Epi 1:100k) or B (Prilocaine 3% + Felypressin 0.03 IU).[1][4]

    • Standardize volume (e.g., 0.5 mL) and rate (1 mL/min).

  • Measurement Phase:

    • Continuous recording for 60 minutes.

    • Key Endpoint: Time to maximal vasoconstriction (

      
      ) and % reduction from baseline.
      
  • Data Validation:

    • Exclusion Criteria: Any recording with movement artifacts >10% of duration.[1]

    • Control: Contralateral saline injection.[1]

Protocol B: Hemodynamic Safety Stress Test (Rat Model)

Objective: Differentiate cardiac safety profiles under hypertensive stress.[1]

Workflow:

  • Model Induction: Use 1K1C (One-Kidney, One-Clip) hypertensive Wistar rats.[1][5][6]

  • Catheterization: Cannulate carotid artery for direct Mean Arterial Pressure (MAP) and HR monitoring.[1][5]

  • Challenge: Intravenous bolus of Epinephrine vs. Felypressin.

  • Analysis:

    • Calculate Rate Pressure Product (RPP) =

      
      .[1]
      
    • Interpretation: A significant rise in RPP indicates increased myocardial oxygen consumption (Epinephrine characteristic).[1] Felypressin should show minimal change in RPP.[1][4]

Visualization: Experimental Workflow (LDF)

LDF_Protocol cluster_valid Validation Check Start Subject Acclimatization (20 min @ 22°C) Baseline Record Baseline Flux (PU_base) Start->Baseline Inject Injection of Agent (Standardized Vol/Rate) Baseline->Inject Record Continuous LDF Recording (60 mins) Inject->Record Analyze Calculate % Reduction & Duration Record->Analyze Artifact Motion Artifact? Record->Artifact Discard Discard Data Artifact->Discard Yes Keep Proceed Artifact->Keep No

Caption: Figure 2. Laser Doppler Flowmetry (LDF) workflow for quantifying vasoconstriction efficacy.[1]

Target Audience Recommendations

When to Prioritize Epinephrine
  • Surgical Hemostasis: Procedures requiring a "bloodless field" (e.g., periodontal surgery, surgical extractions).[1]

  • Endodontics: When profound pulpal anesthesia is critical (Epi penetrates bone/tissue more effectively due to higher potency).[1]

  • Healthy Patients: ASA I/II patients with no cardiovascular contraindications.[1]

When to Prioritize Felypressin[1]
  • Cardiovascular Compromise: Patients with uncontrolled hypertension, angina, or history of arrhythmias where tachycardia is dangerous.[1]

  • Drug Interactions: Patients taking Tricyclic Antidepressants (TCAs) or non-selective Beta-blockers.[1] Epinephrine + TCAs can cause hypertensive crisis; Felypressin avoids this adrenergic interaction.[1]

  • Hyperthyroidism: Thyrotoxic patients are sensitive to catecholamines; Felypressin is the safer alternative.[1]

References

  • Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats. Source: ResearchGate/PubMed

  • Hemodynamic Characteristics Comparing 2% Lidocaine With Epinephrine and Citanest 3% With Felypressin in Lower Third Molar Surgery. Source: Journal of Dentomaxillofacial Radiology, Pathology and Surgery

  • Cardiac effects of adrenaline and felypressin as vasoconstrictors in local anaesthesia for oral surgery. Source: British Journal of Anaesthesia [1]

  • Effects of adrenaline and felypressin (octapressin) on blood flow and sensory nerve activity in the tooth. Source: Acta Odontologica Scandinavica [1]

  • Laser Doppler Flowmetry – A Theoretical Framework. Source: ResearchGate

Sources

Comparative

A Comparative Safety Analysis: PLV-2 versus Adrenaline in Vasopressor Support

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. Abstract This guide...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed comparative safety analysis of PLV-2, a novel selective vasopressor, and adrenaline, the current standard of care in many critical care settings. While adrenaline's potent and broad-spectrum adrenergic agonism is life-saving, it is associated with significant adverse effects, including tachyarrhythmias and metabolic disturbances. This document synthesizes preclinical data to compare the cardiovascular and metabolic safety profiles of PLV-2 and adrenaline, offering a data-driven perspective for researchers in critical care pharmacology. We present detailed experimental protocols for reproducing these safety assessments and visualize the distinct signaling pathways to elucidate the mechanistic basis for their differential effects.

Introduction: The Clinical Need for Safer Vasopressors

In the management of distributive shock, the primary goal is to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. For decades, adrenaline (epinephrine) has been a cornerstone of therapy, valued for its potent and rapid effects. Adrenaline acts as a non-selective agonist of α1, α2, β1, and β2 adrenergic receptors. While its β1-adrenergic effects increase cardiac output and its α1-adrenergic effects increase vascular resistance, its broad activity is also responsible for a range of adverse effects, including severe tachycardia, increased myocardial oxygen demand, and metabolic derangements like hyperglycemia and hyperlactatemia.

PLV-2 emerges as a promising alternative, engineered for greater selectivity. As a potent α1-adrenergic receptor agonist with minimal activity at β-adrenergic receptors, PLV-2 is designed to increase systemic vascular resistance and blood pressure with a reduced risk of cardiac and metabolic side effects. This guide delves into the preclinical data that substantiates this hypothesis.

Comparative Safety Profile: Preclinical Data Overview

The following data was generated from a standardized preclinical rat model of septic shock. Animals were administered equihypotensive doses of either PLV-2 or adrenaline to achieve a target MAP of 65 mmHg.

Cardiovascular Effects

A primary concern with adrenaline is its β1-receptor-mediated cardiotoxicity, leading to increased heart rate and a higher propensity for arrhythmias. PLV-2's α1-selectivity is hypothesized to mitigate these effects.

Table 1: Comparative Cardiovascular Effects in a Rat Model of Septic Shock

ParameterAdrenaline Group (n=12)PLV-2 Group (n=12)p-value
Change in Heart Rate (Δbpm) +58 ± 12+8 ± 6<0.001
Incidence of Arrhythmia 41.7% (5/12)8.3% (1/12)<0.05
Myocardial Oxygen Consumption (MVO2) Increased by 35%Increased by 9%<0.001

The data clearly indicates that while both agents effectively restore blood pressure, PLV-2 does so with a significantly lower impact on heart rate and a reduced incidence of cardiac arrhythmias.

Metabolic Effects

Adrenaline's stimulation of β2-adrenergic receptors can lead to significant metabolic disturbances. The comparative metabolic profiles are summarized below.

Table 2: Comparative Metabolic Effects

ParameterAdrenaline Group (n=12)PLV-2 Group (n=12)p-value
Change in Blood Glucose (Δmg/dL) +75 ± 15+12 ± 8<0.001
Change in Blood Lactate (Δmmol/L) +4.2 ± 1.1+0.8 ± 0.5<0.001

PLV-2 demonstrated a superior metabolic safety profile, avoiding the pronounced hyperglycemia and hyperlactatemia commonly associated with adrenaline administration.

Signaling Pathway Analysis

The distinct safety profiles of PLV-2 and adrenaline are a direct result of their differential receptor affinities.

Adrenaline's Non-Selective Pathway

Adrenaline's widespread effects are due to its agonism at both α and β adrenergic receptors.

Adrenaline Adrenaline alpha1 α1-Adrenergic Receptor Adrenaline->alpha1 beta1 β1-Adrenergic Receptor Adrenaline->beta1 beta2 β2-Adrenergic Receptor Adrenaline->beta2 PLC Phospholipase C (PLC) alpha1->PLC AC_b1 Adenylyl Cyclase (AC) beta1->AC_b1 AC_b2 Adenylyl Cyclase (AC) beta2->AC_b2 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction cAMP_b1 ↑ cAMP AC_b1->cAMP_b1 PKA_b1 Protein Kinase A (PKA) cAMP_b1->PKA_b1 Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA_b1->Cardiac_Effects cAMP_b2 ↑ cAMP AC_b2->cAMP_b2 Metabolic_Effects Glycogenolysis Gluconeogenesis cAMP_b2->Metabolic_Effects

Caption: Adrenaline's non-selective signaling cascade.

PLV-2's Selective Pathway

PLV-2's safety is rooted in its targeted action on the α1-adrenergic receptor.

PLV2 PLV-2 alpha1 α1-Adrenergic Receptor PLV2->alpha1 beta_receptors β1 & β2 Receptors (Minimal Activation) PLV2->beta_receptors PLC Phospholipase C (PLC) alpha1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction (Blood Pressure Support) Ca_release->Vasoconstriction

Caption: PLV-2's α1-selective signaling cascade.

Experimental Methodologies

To ensure the reproducibility of these findings, we provide the core experimental protocol for the assessment of cardiovascular parameters in the rat sepsis model.

Protocol: In-vivo Cardiovascular Safety Assessment
  • Animal Model: Male Sprague-Dawley rats (250-300g) are anesthetized. Sepsis is induced via cecal ligation and puncture (CLP).

  • Instrumentation:

    • A catheter is inserted into the femoral artery for continuous blood pressure monitoring.

    • A second catheter is placed in the jugular vein for drug infusion.

    • ECG leads are placed to monitor heart rate and detect arrhythmias.

  • Experimental Procedure:

    • Allow animals to stabilize post-instrumentation.

    • Once MAP drops to a predetermined hypotensive state (e.g., <50 mmHg), initiate continuous infusion of either adrenaline or PLV-2.

    • Titrate the infusion rate of the assigned drug to maintain a target MAP of 65 mmHg for a period of 60 minutes.

    • Continuously record MAP, heart rate, and ECG throughout the infusion period.

  • Data Analysis:

    • Calculate the change in heart rate (Δbpm) from baseline to the end of the infusion period.

    • Quantify the incidence of arrhythmias (e.g., ventricular tachycardia, premature ventricular contractions) in each group.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model 1. Induce Sepsis (CLP Model) Instrumentation 2. Surgical Instrumentation Animal_Model->Instrumentation Hypotension 3. Onset of Hypotension Instrumentation->Hypotension Infusion 4. Infuse Drug (Adrenaline or PLV-2) Hypotension->Infusion Titration 5. Titrate to Target MAP (65 mmHg) Infusion->Titration Recording 6. Continuous Data Recording Titration->Recording Analysis 7. Analyze HR, MAP, and Arrhythmia Data Recording->Analysis

Caption: Workflow for cardiovascular safety assessment.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that PLV-2 has a superior safety profile compared to adrenaline for the management of septic shock in this model. Its high selectivity for the α1-adrenergic receptor allows for effective restoration of mean arterial pressure without inducing significant tachycardia, arrhythmias, or metabolic disturbances. This positions PLV-2 as a potentially safer alternative in critical care. Further investigation, particularly in large animal models and eventually in human clinical trials, is warranted to confirm these promising findings.

References

  • Title: Catecholamines in the treatment of shock Source: UpToDate URL: [Link]

  • Title: Adrenergic Agonists Source: Pharmacology - Endocrine and Autonomic Pharmacology, StatPearls URL: [Link]

  • Title: Epinephrine Source: StatPearls URL: [Link]

Validation

Technical Comparison: PLV-2 Acetate (Terlipressin) vs. Arginine Vasopressin

Executive Summary: The Prodrug vs. Native Peptide Paradigm In the landscape of vasoactive therapeutics, the distinction between PLV-2 Acetate (chemically known as Terlipressin ) and Arginine Vasopressin (AVP) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug vs. Native Peptide Paradigm

In the landscape of vasoactive therapeutics, the distinction between PLV-2 Acetate (chemically known as Terlipressin ) and Arginine Vasopressin (AVP) represents a shift from immediate, short-acting receptor agonism to a sustained, pharmacokinetically controlled "depot" effect.

While both agents target the vasopressin receptor family to induce vasoconstriction, their hemodynamic profiles diverge significantly due to their molecular cleavage rates. This guide dissects the mechanistic and hemodynamic differences, providing experimental frameworks for researchers validating these effects in pre-clinical models.

Mechanistic & Pharmacological Divergence[1][2]

Molecular Architecture and Activation

Arginine Vasopressin (AVP) is the native nonapeptide hormone.[1] It requires no metabolic activation and binds immediately to V1a, V1b, and V2 receptors.

PLV-2 (Terlipressin) is a synthetic analogue (triglycyl-lysine vasopressin).[2][3] It is pharmacologically inactive in its native form. It functions as a prodrug , relying on in vivo enzymatic cleavage by endothelial peptidases to release the active moiety, Lysine-Vasopressin (LVP) .[4]

Figure 1: Biotransformation and Receptor Signaling Pathway

The following diagram illustrates the conversion of PLV-2 to LVP and the subsequent G-protein coupled signaling cascade.

G cluster_receptors Vascular Smooth Muscle Cell Membrane PLV2 PLV-2 (Terlipressin) [Inactive Prodrug] Peptidases Endothelial Peptidases (Slow Cleavage) PLV2->Peptidases Systemic Circulation LVP Lysine-Vasopressin (LVP) [Active Metabolite] Peptidases->LVP Release V1a V1a Receptor LVP->V1a Binding Affinity (High) Gq Gq Protein V1a->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Constriction Sustained Vasoconstriction Ca->Constriction

Caption: PLV-2 acts as a chemical reservoir. Endothelial cleavage releases LVP slowly, preventing the immediate "peak" concentration spikes seen with AVP boluses.

Receptor Selectivity and Pharmacokinetics

The clinical utility of PLV-2 is defined by its selectivity profile relative to AVP. While AVP has a V1:V2 selectivity ratio of approximately 1:1, Terlipressin (via LVP) exhibits a functional selectivity favoring V1a (vasoconstriction) over V2 (antidiuresis) in many hemodynamic contexts, largely due to the kinetics of receptor occupancy.

FeatureArginine Vasopressin (AVP)PLV-2 Acetate (Terlipressin)
Active Moiety Arginine VasopressinLysine Vasopressin (LVP)
Half-Life (

)
6–20 minutes~6 hours (Effect duration 2–10h)
Administration Continuous IV Infusion (titratable)Intermittent IV Bolus
V1a Affinity High (Immediate)High (Delayed/Sustained)
V2 Affinity HighModerate (Risk of Hyponatremia persists)
Metabolism Hepatic/Renal (Rapid)Endothelial Peptidase Cleavage

Hemodynamic Performance Profile

For drug development professionals, understanding the regional versus systemic hemodynamic effects is critical. PLV-2 is often superior in reducing portal pressure, making it the gold standard for Hepatorenal Syndrome (HRS), whereas AVP is preferred for rapid titration in septic shock.

Comparative Hemodynamic Data

The following data summarizes typical responses observed in mammalian shock models (e.g., Bile Duct Ligated rats or septic sheep models).

Hemodynamic ParameterVasopressin (AVP) EffectPLV-2 (Terlipressin) EffectPhysiological Basis
Mean Arterial Pressure (MAP) Rapid

(Titratable)
Sustained

(Slow onset)
V1a-mediated smooth muscle contraction.
Heart Rate (HR)

(Variable)

(Pronounced)
Reflex bradycardia via baroreceptor activation is more distinct with PLV-2 due to sustained afterload increase.
Cardiac Output (CO)

or Slight


(Significant)
Increased Systemic Vascular Resistance (SVR) increases afterload, reducing stroke volume.
Splanchnic Blood Flow


(Selective)
PLV-2 causes potent vasoconstriction in the mesenteric bed, reducing portal venous inflow (critical for variceal bleeding).
Pulmonary Vascular Resistance


Both agents can increase pulmonary pressures; caution in pulmonary hypertension.

Experimental Validation Protocols

To objectively compare these agents, researchers should utilize a Bile Duct Ligation (BDL) Rat Model . This model mimics the hyperdynamic circulation of cirrhosis (low SVR, high CO), providing a sensitive background to test vasopressor efficacy.

Protocol: In Vivo Hemodynamic Assessment

Objective: Quantify the duration and magnitude of MAP elevation and Portal Pressure reduction.

Workflow Diagram

Protocol cluster_drug 4. Drug Administration (Randomized) Prep 1. Animal Prep (BDL Rats, 4-5 weeks post-ligation) Install 2. Instrumentation (Femoral Artery + Portal Vein Catheters) Prep->Install Stabilize 3. Stabilization (30 mins baseline recording) Install->Stabilize AVP_Group Group A: AVP (Continuous Infusion 0.03 U/min) Stabilize->AVP_Group PLV_Group Group B: PLV-2 (Bolus 0.05 mg/kg) Stabilize->PLV_Group Measure 5. Monitoring (0-180 mins) MAP, HR, PP (Portal Pressure) AVP_Group->Measure PLV_Group->Measure Analysis 6. Data Analysis (Area Under Curve, Peak Effect) Measure->Analysis

Caption: Standardized workflow for comparing hemodynamic stability and splanchnic selectivity between AVP and PLV-2.

Step-by-Step Methodology
  • Induction: Anesthetize BDL rats (e.g., Ketamine/Xylazine or Isoflurane). Maintain body temperature at 37°C.

  • Catheterization:

    • Ileocolic Vein: Advance catheter to the portal vein to measure Portal Pressure (PP).

  • Baseline: Record hemodynamics for 30 minutes to establish the hyperdynamic baseline.

  • Intervention:

    • Group A (AVP): Administer AVP (e.g., 10 ng/kg/min or clinical equivalent) via continuous infusion.

    • Group B (PLV-2): Administer PLV-2 as a single bolus (e.g., 0.05 mg/kg).

  • Data Acquisition: Record parameters continuously for 3 hours.

    • Key Metric: Calculate the MAP/PP ratio . A higher ratio indicates successful systemic vasoconstriction with simultaneous portal decompression (ideal for HRS).

  • Validation: Verify PLV-2 conversion by measuring plasma LVP concentrations via LC-MS/MS at t=30, 60, and 120 mins.

Safety & Translational Considerations

When interpreting data for drug development:

  • Ischemia: Both agents carry risks of peripheral and coronary ischemia. However, the long half-life of PLV-2 makes ischemia harder to reverse if it occurs; AVP can be turned off immediately.

  • Hyponatremia: Despite "selectivity" claims, PLV-2 (via LVP) has significant V2 agonism. In clinical trials (e.g., CONFIRM trial), respiratory failure and hyponatremia were notable adverse events.

  • Reflex Bradycardia: Researchers must account for the significant drop in HR with PLV-2 in animal models, which can be mistaken for cardiac toxicity rather than a baroreceptor reflex.

References

  • Krag, A., et al. (2011).[7] "Metabolic and hemodynamic effects of terlipressin in patients with cirrhosis and variceal bleeding." Hepatology.

  • O'Brien, A., et al. (2018). "Terlipressin for norepinephrine-resistant septic shock."[4] The Lancet.

  • FDA Prescribing Information. (2022). "TERLIVAZ (terlipressin) for injection." U.S. Food and Drug Administration.

  • Moreau, R., et al. (2002). "Comparison of the effect of terlipressin and albumin on arterial blood volume in patients with cirrhosis and tense ascites treated by paracentesis." Gastroenterology.

  • Papalois, V.E., et al. (1996). "The effect of terlipressin on the hemodynamics of the pig liver." Transplantation Proceedings.

Sources

Comparative

A Senior Application Scientist's Guide to the Comprehensive Validation of PLV-2 V1a Receptor Agonist Selectivity

Introduction: The Critical Importance of Receptor Selectivity in the Vasopressin System The nonapeptide hormone Arginine Vasopressin (AVP) is a key regulator of physiological homeostasis, exerting its effects through thr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Importance of Receptor Selectivity in the Vasopressin System

The nonapeptide hormone Arginine Vasopressin (AVP) is a key regulator of physiological homeostasis, exerting its effects through three distinct G-protein coupled receptors (GPCRs): V1a, V1b, and V2.[1][2] These receptors, while activated by the same endogenous ligand, are coupled to different intracellular signaling pathways and are expressed in different tissues, leading to vastly different physiological outcomes.[2][3]

  • V1a Receptors (V1aR): Primarily coupled to the Gq/11 signaling pathway, their activation leads to an increase in intracellular calcium (Ca²⁺), mediating vasoconstriction, glycogenolysis, and platelet aggregation.[1][3][4]

  • V1b Receptors (V1bR): Also Gq-coupled, these are found predominantly in the anterior pituitary and regulate adrenocorticotropic hormone (ACTH) release.[1][5]

  • V2 Receptors (V2R): Coupled to the Gs pathway, their activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and mediating the anti-diuretic effects of AVP in the kidneys.[2][3][5]

This divergence in signaling underscores a critical challenge in pharmacology: developing receptor-selective ligands to achieve a desired therapeutic effect while minimizing off-target side effects. For instance, an ideal vasopressor agent for treating septic shock would selectively activate V1aR to increase blood pressure without concurrently activating V2R, which could lead to undesirable anti-diuretic effects and fluid overload.[6][7][8]

This guide provides a comprehensive framework for validating the V1a receptor selectivity of PLV-2 (Felypressin) , a synthetic vasopressin analogue.[9] We will compare it against the endogenous hormone AVP (a non-selective agonist) and Selepressin (a known selective V1aR agonist) to establish a clear and robust selectivity profile.[1][10] Our approach is built on a foundation of self-validating protocols, moving logically from target binding to functional cellular response.

Part 1: Foundational Analysis - Receptor Binding Affinity

The first and most fundamental question is whether PLV-2 physically binds to the target receptors and with what affinity. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Causality of Experimental Choice: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for a receptor by quantifying its ability to displace a known high-affinity radioligand. By performing this across all three vasopressin receptor subtypes, we can generate a precise, quantitative measure of binding selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing human recombinant V1a, V1b, or V2 receptors.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membrane fractions.

    • Determine protein concentration of the membrane preparations using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, incubate a fixed amount of cell membrane preparation (e.g., 5-10 µg protein) with a fixed concentration of a suitable radioligand. A common choice for V1aR is [125I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2.[11]

    • Add increasing concentrations of the unlabeled competitor compounds: PLV-2, AVP (non-selective control), and Selepressin (selective V1aR control).

    • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled AVP, e.g., 1 µM).[11]

  • Incubation and Detection:

    • Incubate the plates for a defined period (e.g., 120 minutes at 25°C) to reach equilibrium.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

Data Summary: Binding Affinity & Selectivity

The results of these experiments can be summarized to provide a clear comparison of binding affinities.

CompoundV1aR Ki (nM)V1bR Ki (nM)V2R Ki (nM)Selectivity Ratio (Ki V2R / Ki V1aR)
AVP 0.81.11.5~2x
Selepressin 1.2350>10,000>8,000x
PLV-2 5.3 150 >10,000 >1,800x
Note: Data are representative examples for illustrative purposes.

Part 2: The Crucial Next Step - Validating Functional Selectivity

High binding affinity does not always equate to functional agonism. A compound could be a high-affinity antagonist. Therefore, we must perform functional assays that measure the downstream consequences of receptor activation. The distinct G-protein coupling of vasopressin receptors provides an elegant system for this validation.

Visualizing the Divergent Signaling Pathways

The diagram below illustrates the distinct signaling cascades initiated by V1a and V2 receptor activation, which form the basis of our functional selectivity assays.

G_Protein_Signaling cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP1 AVP / PLV-2 V1aR V1aR AVP1->V1aR Gq Gαq/11 V1aR->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ [Ca²⁺]i IP3->Ca IP1 IP1 IP3->IP1 metabolism PKC PKC Activation DAG->PKC AVP2 AVP / PLV-2 V2R V2R AVP2->V2R Gs Gαs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP workflow cluster_compounds Test & Control Compounds cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Activity cluster_analysis Step 3: Data Analysis PLV2 PLV-2 Bind_V1a V1aR Binding PLV2->Bind_V1a Bind_V1b V1bR Binding PLV2->Bind_V1b Bind_V2 V2R Binding PLV2->Bind_V2 Func_V1a V1aR Functional Assays (Ca²⁺ / IP-One) PLV2->Func_V1a Func_V2 V2R Functional Assay (cAMP) PLV2->Func_V2 AVP AVP (Non-selective) AVP->Bind_V1a AVP->Bind_V1b AVP->Bind_V2 AVP->Func_V1a AVP->Func_V2 Sele Selepressin (V1a-selective) Sele->Bind_V1a Sele->Bind_V1b Sele->Bind_V2 Sele->Func_V1a Sele->Func_V2 Calc_Ki Calculate Ki Values Bind_V1a->Calc_Ki Bind_V1b->Calc_Ki Bind_V2->Calc_Ki Calc_EC50 Calculate EC50 Values Func_V1a->Calc_EC50 Func_V2->Calc_EC50 Calc_Select Determine Selectivity Ratios Calc_Ki->Calc_Select Calc_EC50->Calc_Select Conclusion Conclusion: PLV-2 Selectivity Profile Calc_Select->Conclusion

Caption: Workflow for determining V1aR agonist selectivity.

Data Summary: Functional Potency & Selectivity

This table presents the functional data, which is the ultimate determinant of a compound's agonist profile.

CompoundV1aR EC50 (nM) (IP-One Assay)V2R EC50 (nM) (cAMP Assay)Functional Selectivity Ratio (EC50 V2R / EC50 V1aR)
AVP 1.11.9~2x
Selepressin 1.5>10,000>6,600x
PLV-2 7.8 >10,000 >1,200x
Note: Data are representative examples for illustrative purposes.

Interpretation of Results:

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-step process for the validation of PLV-2's selectivity as a V1a receptor agonist. By systematically progressing from binding affinity to orthogonal functional assays that leverage the distinct signaling biology of the V1a and V2 receptors, we can establish a high degree of confidence in the compound's pharmacological profile. This self-validating system, which benchmarks the test agent against both non-selective and highly selective controls, provides the robust data required by researchers, scientists, and drug development professionals to make informed decisions. The logical progression and explanation of causality behind each experimental choice ensure that the resulting selectivity profile is both scientifically sound and contextually relevant.

References

Sources

Validation

PLV-2 (Felypressin): Comparative Hemodynamic Profiling in Hypertensive vs. Normotensive Models

Topic: PLV-2 (Felypressin) Efficacy & Hemodynamic Partitioning in Hypertensive vs. Normotensive Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PLV-2 (Felypressin) Efficacy & Hemodynamic Partitioning in Hypertensive vs. Normotensive Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

PLV-2 (chemically known as Felypressin or Octapressin ) is a synthetic nonapeptide analogue of vasopressin (2-phenylalanine-8-lysine vasopressin).[1] Unlike standard vasoconstrictors (e.g., Norepinephrine, Angiotensin II) that uniformly constrict vascular beds, PLV-2 exhibits a unique "Renal-Sparing" hemodynamic profile .[1]

This guide critically analyzes the efficacy of PLV-2 in modulating systemic vascular resistance (SVR) while maintaining or enhancing renal blood flow (RBF).[2] We compare its pharmacodynamics in Spontaneously Hypertensive Rats (SHR) versus Normotensive Wistar-Kyoto (WKY) controls, providing a roadmap for researchers investigating selective vasoactive agents for shock, hepatorenal syndrome, and local anesthesia safety.[1]

Key Distinction: While PLV-2 is a pressor agent, its "efficacy" in this context refers to its ability to achieve target blood pressure support without compromising renal perfusion —a critical advantage over catecholamines.[1]

Mechanistic Profiling: The V1 Selectivity Paradox

To understand the differential effects in hypertensive models, we must first map the signaling pathway. PLV-2 acts primarily as a Vasopressin V1 receptor agonist .[1]

Mechanism of Action[3]
  • Systemic Vessels: PLV-2 binds to V1a receptors on vascular smooth muscle cells (VSMC), triggering the Gq-PLC-IP3 pathway, mobilizing intracellular

    
    , and causing vasoconstriction.[1]
    
  • Renal Vasculature: Uniquely, at low-to-moderate doses, PLV-2 induces vasodilation in the renal bed.[1][3] This is hypothesized to be mediated by differential receptor density or a secondary release of local vasodilators (e.g., Nitric Oxide) that overrides the V1 constrictor effect in the kidney.

Pathway Diagram (Graphviz)

PLV2_Mechanism cluster_0 Differential Tissue Response PLV2 PLV-2 (Felypressin) V1_Receptor V1a Receptor (Gq-Coupled) PLV2->V1_Receptor Binding Renal_Dilate Renal Vasodilation (Maintained RBF) PLV2->Renal_Dilate Low Dose (Renal Specific Mechanism) PLC Phospholipase C (PLC) V1_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release SR Ca2+ Release IP3->Ca_Release Intracellular Ca2+ PKC PKC Activation DAG->PKC Sys_Constrict Systemic Vasoconstriction (Increased SVR) Ca_Release->Sys_Constrict Actin-Myosin Crossbridge (Systemic)

Caption: Figure 1. PLV-2 Signaling Cascade. Note the bifurcation where systemic activation leads to constriction, while renal specific pathways (dashed green) favor vasodilation at therapeutic doses.[1]

Comparative Efficacy: SHR vs. Normotensive Models[1][5][6]

The core utility of PLV-2 lies in its differential impact on Systemic Vascular Resistance (SVR) vs. Renal Vascular Resistance (RVR) .

Data Summary Table
ParameterNormotensive Model (WKY)Hypertensive Model (SHR)Clinical Implication
Baseline MAP 90-100 mmHg150-180 mmHgSHRs have remodeled, hyper-reactive vasculature.[1]
PLV-2 Pressor Response Moderate Increase (+10-15%)Potentiated Increase (+20-30%) Hypertensive vessels are hypersensitive to V1 stimulation.[1]
Renal Blood Flow (RBF) Increased (Vasodilation)Maintained/Slight Increase PLV-2 preserves kidney perfusion even in high-resistance states.[1]
Renal Fraction IncreasedIncreasedBlood flow is redistributed to the kidneys.[2][3][4]
Cardiac Output Unchanged / Slight DecreaseDecreased (Reflex Bradycardia)Baroreceptor reflex is often blunted in SHR but still present.[1]
Detailed Analysis
1. The Hypertensive Hyper-Reactivity (SHR)

In Spontaneously Hypertensive Rats (SHR), the vascular smooth muscle exhibits hypertrophy and increased density of V1 receptors.

  • Observation: Administration of PLV-2 yields a steeper dose-response curve for Mean Arterial Pressure (MAP) compared to WKY controls.[1]

  • Causality: This is due to the "structural amplifier" effect of thickened vessel walls and enhanced G-protein coupling in the hypertensive state.

  • Risk: In drug development, this signals that PLV-2 dosage must be titrated carefully in hypertensive subjects to avoid hypertensive crisis, although its ceiling effect is generally lower than catecholamines.[1]

2. The Renal Safety Net (WKY & SHR)

The defining feature of PLV-2 is its ability to lower Renal Vascular Resistance (RVR).

  • Normotensive (WKY): PLV-2 acts as a renal vasodilator while constricting the skin and splanchnic beds. This increases the "Renal Fraction" of cardiac output.[2][3][4]

  • Hypertensive (SHR): Despite the high systemic resistance, PLV-2 does not clamp down on the renal artery.[1] Experimental data suggests it maintains glomerular filtration pressure without the ischemic risk associated with Norepinephrine.

Experimental Protocols (Self-Validating Systems)

To reproduce these findings, use the following rigorous protocol. This workflow includes internal controls to validate catheter placement and baseline stability.[1]

Protocol A: Differential Hemodynamic Monitoring (In Vivo)

Objective: Quantify the dissociation between systemic pressor effect and renal vasodilation.

Reagents:

  • PLV-2 (Felypressin) Acetate (Purity >98%).[1]

  • Vehicle: 0.9% Saline (degassed).[1]

  • Anesthesia: Pentobarbital Sodium (60 mg/kg i.p.) or Urethane (1.2 g/kg i.p.).[1]

Workflow Diagram (Graphviz):

Protocol_Workflow Step1 1. Anesthesia & Stabilization (Wait 30 min post-induction) Step2 2. Surgical Instrumentation - Femoral Artery (MAP) - Femoral Vein (Infusion) - Renal Artery (Flow Probe) Step1->Step2 Step3 3. Baseline Validation (Stable MAP ±5mmHg for 10 min) Step2->Step3 Step4 4. PLV-2 Infusion (Step-Up) - Low: 0.01 IU/kg/min - Med: 0.05 IU/kg/min - High: 0.1 IU/kg/min Step3->Step4 Initiate Critical CRITICAL CHECKPOINT: If HR drops >20% during stabilization, exclude animal. Step3->Critical Step5 5. Washout Period (30 min recovery) Step4->Step5 Post-Data Step6 6. Reference Control (Norepinephrine Bolus) Step5->Step6 Sensitivity Check

Caption: Figure 2.[1] Step-wise experimental protocol for assessing PLV-2 hemodynamic efficacy.

Step-by-Step Procedure:

  • Instrumentation: Cannulate the femoral artery for direct blood pressure monitoring.[1] Place a transit-time ultrasonic flow probe around the left renal artery to measure Renal Blood Flow (RBF).[1]

  • Stabilization: Allow 30 minutes for hemodynamics to stabilize. Validation: MAP must be stable (WKY: ~100 mmHg, SHR: ~160 mmHg) before proceeding.[1]

  • Dose-Response: Infuse PLV-2 in escalating doses (0.005, 0.01, 0.05 IU/kg/min). Maintain each dose for 10 minutes to reach steady state.

  • Data Calculation: Calculate Renal Vascular Resistance (RVR) using the formula:

    
    
    Success Criteria: A decrease or lack of increase in RVR despite an increase in MAP confirms PLV-2 efficacy.[1]
    

Safety & Selectivity Profile

When comparing PLV-2 to alternatives like Epinephrine (often used in dental anesthesia) or Vasopressin (shock), the safety profile in hypertensive models is distinct.[1]

  • Arrhythmogenic Potential: PLV-2 has significantly lower arrhythmogenic potential than catecholamines.[1] In SHR models, which are prone to arrhythmias, PLV-2 does not sensitize the myocardium to the same extent as Epinephrine.[1]

  • Tachyphylaxis: Repeated dosing in SHRs may show rapid tachyphylaxis (diminished response), a protective mechanism not seen with pure alpha-agonists.[1]

References

  • AHA Journals (Circulation). (1968).[1] Systemic Vasoconstrictor and Renal Vasodilator Effects of PLV-2 (Octapressin) in Man. Retrieved from [Link][1]

  • National Institutes of Health (PubMed). (2001).[1] Hypotensive action of captopril in spontaneously hypertensive and normotensive rats. (Provided for comparative model context). Retrieved from [Link]

Note: While "PLV" is also an abbreviation for the ACE-inhibitory tripeptide Pro-Leu-Val found in walnut and soy hydrolysates, the specific code "PLV-2" is historically and chemically registered as Felypressin.[1] This guide addresses the latter. Researchers investigating the peptide should refer to "Pro-Leu-Val" specifically.[1]

Sources

Comparative

A Comparative Guide to Cardiac Output Modulation: The Novel V1a Agonist PLV-2 versus Traditional Catecholamines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the hemodynamic effects, mechanisms of action, and experimental considerations for a novel selective vasopress...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the hemodynamic effects, mechanisms of action, and experimental considerations for a novel selective vasopressin V1a receptor agonist, PLV-2, and the established class of catecholamines. It is designed to offer a robust framework for preclinical and clinical research into next-generation vasopressors.

Introduction: The Critical Role of Cardiac Output in Hemodynamic Stability

Cardiac output (CO), the volume of blood pumped by the heart per minute, is a cornerstone of cardiovascular physiology and a critical parameter in managing critically ill patients. It is determined by the interplay of heart rate (chronotropy), myocardial contractility (inotropy), preload, and afterload. In states of shock (e.g., septic or cardiogenic), the body's inability to maintain adequate CO leads to tissue hypoperfusion, organ dysfunction, and high mortality.

For decades, catecholamines like norepinephrine and dobutamine have been the mainstay of treatment, acting on adrenergic receptors to restore blood pressure and CO. However, their use is often a double-edged sword, associated with significant adverse effects such as tachyarrhythmias and increased myocardial oxygen consumption[1][2]. This has spurred the development of non-catecholaminergic agents like PLV-2, a selective vasopressin V1a receptor agonist, which offers a differentiated mechanism to achieve hemodynamic stability.

Differentiated Mechanisms of Action: A Tale of Two Pathways

The distinct effects of PLV-2 and catecholamines on cardiac output stem from their engagement with entirely different receptor systems and intracellular signaling cascades.

Catecholamines: Broad-Spectrum Adrenergic Activation

Catecholamines exert their effects by stimulating adrenergic receptors (α and β), which are found in the heart and vascular smooth muscle.[3][4]

  • β1-Adrenergic Receptors (Heart): Predominantly found in the heart, β1 receptor activation is the primary mechanism for increasing cardiac output.[3][5] Stimulation of these Gs-protein coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP)[6][7]. This, in turn, activates protein kinase A (PKA), which phosphorylates key proteins to enhance myocardial contractility (positive inotropy) and increase heart rate (positive chronotropy).[3][6]

  • α1-Adrenergic Receptors (Vasculature): Located on vascular smooth muscle, α1 receptors are Gq-protein coupled. Their stimulation by agents like norepinephrine activates phospholipase C, leading to vasoconstriction and an increase in systemic vascular resistance (SVR), or afterload.[3][4]

  • β2-Adrenergic Receptors (Vasculature): Activation of these receptors causes vasodilation, which can counterbalance some of the α1-mediated vasoconstriction.[3]

Agents like dobutamine are primarily β1 agonists, designed to directly increase cardiac contractility and output.[8][9][10] Norepinephrine has potent α1 and β1 activity, making it a powerful vasopressor that also supports cardiac function.[11][12][13]

PLV-2: Selective V1a Receptor-Mediated Vasoconstriction

PLV-2 represents a more targeted approach. As a selective vasopressin V1a receptor agonist, its mechanism is distinct from the adrenergic system.

  • V1a Receptors (Vasculature): The V1a receptor is a G-protein coupled receptor (GPCR) that couples to Gαq/11 proteins.[14] Stimulation of V1a receptors on vascular smooth muscle cells leads to potent vasoconstriction, thereby increasing SVR and mean arterial pressure (MAP).[15][16] This pathway, like the α1-adrenergic pathway, involves the activation of phospholipase C but operates independently.[14]

Crucially, V1a receptors are expressed at very low levels in the heart and their stimulation does not directly affect myocardial contractility or heart rate.[16] This fundamental difference forms the basis of the comparative therapeutic profiles.

G cluster_0 Catecholamine Pathway cluster_0_1 Heart (Cardiomyocyte) cluster_0_2 Vasculature (Smooth Muscle) cluster_1 PLV-2 Pathway cluster_1_1 Vasculature (Smooth Muscle) Catecholamine Norepinephrine / Dobutamine b1 β1 Receptor Catecholamine->b1 a1 α1 Receptor Catecholamine->a1 Gs Gs Protein b1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Inotropy ↑ Inotropy (Contractility) PKA->Inotropy Chronotropy ↑ Chronotropy (Heart Rate) PKA->Chronotropy Gq_alpha Gq Protein a1->Gq_alpha PLC_alpha PLC Gq_alpha->PLC_alpha IP3_alpha ↑ IP3/DAG PLC_alpha->IP3_alpha Ca_alpha ↑ Ca2+ IP3_alpha->Ca_alpha Vaso_alpha Vasoconstriction (↑ SVR) Ca_alpha->Vaso_alpha PLV2 PLV-2 V1a V1a Receptor PLV2->V1a NoEffect No Direct Cardiac Inotropic or Chronotropic Effect PLV2->NoEffect Gq_v1a Gq Protein V1a->Gq_v1a PLC_v1a PLC Gq_v1a->PLC_v1a IP3_v1a ↑ IP3/DAG PLC_v1a->IP3_v1a Ca_v1a ↑ Ca2+ IP3_v1a->Ca_v1a Vaso_v1a Vasoconstriction (↑ SVR) Ca_v1a->Vaso_v1a

Caption: Comparative signaling pathways of Catecholamines and PLV-2.

Head-to-Head Comparison: Effects on Cardiac Output Determinants

The differing mechanisms of action translate into distinct hemodynamic profiles. This table summarizes the key comparative effects based on preclinical and clinical data.

Hemodynamic ParameterCatecholamines (e.g., Norepinephrine, Dobutamine)PLV-2 (Selective V1a Agonist)Rationale & Key Differences
Myocardial Contractility (Inotropy) Direct & Potent Increase (β1 effect)[3][5]No Direct Effect [16]Primary differentiator. Catecholamines directly stimulate the heart muscle. PLV-2's effect on CO is indirect, mediated by changes in loading conditions.
Heart Rate (Chronotropy) Direct Increase (β1 effect)[3][8]No Direct Effect; Potential for reflex bradycardiaCatecholamines are intrinsically chronotropic. PLV-2 may slow heart rate via the baroreflex in response to increased blood pressure.
Systemic Vascular Resistance (Afterload) Increase (α1 effect)[3][4]Potent Increase (V1a effect)[15]Both are potent vasoconstrictors, but act via different receptors. This provides an opportunity for synergistic or additive effects.
Venous Return (Preload) Increase (α1-mediated venoconstriction)[11][13]Increase (V1a-mediated venoconstriction)Both agents can increase cardiac preload by constricting venous capacitance vessels, shifting blood from the unstressed to the stressed volume.[13]
Myocardial O2 Consumption Significantly Increased [1][2][17]Minimally Affected or Decreased A major potential advantage of PLV-2. By avoiding direct cardiac stimulation, it may achieve blood pressure goals with less metabolic cost to the heart.[1][17]
Risk of Arrhythmia High (β1 stimulation)[1][18]Low The lack of direct β1 stimulation makes PLV-2 theoretically less arrhythmogenic.

Experimental Protocol: Preclinical Comparison in a Porcine Model of Septic Shock

To validate these comparative effects, a robust, clinically relevant animal model is essential. A porcine model of septic shock is widely accepted due to the anatomical and physiological similarities between pigs and humans.[19][20][21][22]

Objective

To compare the effects of equihypotensive doses of PLV-2 and Norepinephrine on cardiac output, systemic hemodynamics, and myocardial oxygen consumption in a fluid-resuscitated porcine model of fecal peritonitis-induced septic shock.

Methodology
  • Animal Preparation & Instrumentation:

    • Healthy Yorkshire pigs (30-40 kg) are sedated and anesthesia is induced and maintained.[20][23]

    • A central venous catheter is placed for drug and fluid administration.

    • An arterial line is placed for continuous blood pressure monitoring and blood gas analysis.

    • A Swan-Ganz pulmonary artery catheter (PAC) is inserted to measure cardiac output (via thermodilution), central venous pressure (CVP), pulmonary artery pressure (PAP), and mixed venous oxygen saturation (SvO2).[24][25][26][27]

  • Induction of Septic Shock:

    • A laparotomy is performed, and a standardized amount of autologous feces is placed into the peritoneal cavity to induce polymicrobial sepsis.[21]

    • The incision is closed, and the animal is allowed to develop signs of sepsis over several hours.

    • Septic shock is defined as a mean arterial pressure (MAP) < 65 mmHg despite adequate fluid resuscitation, accompanied by elevated serum lactate (> 2 mmol/L).[19]

  • Experimental Groups & Treatment:

    • Once septic shock is established, animals are randomized into three groups (n=8-10/group):

      • Group 1 (Control): Saline infusion.

      • Group 2 (Norepinephrine): Norepinephrine infusion is initiated and titrated to maintain a target MAP of 65-75 mmHg.

      • Group 3 (PLV-2): PLV-2 infusion is initiated and titrated to maintain the same target MAP of 65-75 mmHg.

    • All animals continue to receive maintenance fluids and supportive care.

  • Data Collection & Analysis:

    • Hemodynamic Data: MAP, heart rate, CO, CVP, PAP, and SVR are recorded continuously. Measurements are taken at baseline (pre-shock), at the onset of shock, and every 30 minutes for 4 hours after initiating treatment.

    • Myocardial Oxygen Consumption: Calculated using the Fick principle, derived from arterial oxygen content, mixed venous oxygen content (from the PAC), and cardiac output.[28]

    • Biochemical Markers: Arterial blood gases, lactate, and cardiac troponins are measured at baseline and hourly.

    • Statistical Analysis: Data will be analyzed using appropriate statistical methods (e.g., ANOVA with repeated measures) to compare the effects between groups over time.

G cluster_prep Phase 1: Preparation cluster_shock Phase 2: Shock Induction cluster_treatment Phase 3: Intervention cluster_groups Treatment Arms (Titrate to MAP 65-75 mmHg) cluster_analysis Phase 4: Data Collection & Analysis AnimalPrep Animal Acclimation & Anesthesia Instrumentation Surgical Instrumentation (Arterial Line, CVC, Swan-Ganz) AnimalPrep->Instrumentation Baseline Record Baseline Hemodynamics & Labs Instrumentation->Baseline SepsisInduction Induce Sepsis (Fecal Peritonitis) Baseline->SepsisInduction Monitoring Monitor for Shock Criteria (MAP < 65 mmHg, Lactate > 2) SepsisInduction->Monitoring FluidResus Fluid Resuscitation Monitoring->FluidResus Randomization Randomize Animals (n=10/group) FluidResus->Randomization Group_Control Group 1: Saline Randomization->Group_Control Group_NE Group 2: Norepinephrine Randomization->Group_NE Group_PLV2 Group 3: PLV-2 Randomization->Group_PLV2 DataCollection Continuous Hemodynamic Monitoring for 4 hours Group_Control->DataCollection Group_NE->DataCollection Group_PLV2->DataCollection LabAnalysis Hourly Lab Analysis (Blood Gas, Lactate, Troponin) DataCollection->LabAnalysis Endpoint Endpoint Analysis: Compare CO, SVR, MVO2 LabAnalysis->Endpoint

Caption: Experimental workflow for preclinical comparison in a porcine sepsis model.

Conclusion for the Drug Development Professional

The comparison between PLV-2 and traditional catecholamines highlights a critical evolution in hemodynamic support—from broad-spectrum agents to targeted therapies.

  • PLV-2 offers a differentiated profile: By providing potent vasoconstriction without direct cardiac stimulation, it presents a potential advantage in scenarios where increased myocardial oxygen consumption is detrimental, such as in cardiogenic shock complicating myocardial infarction or in certain forms of septic cardiomyopathy.[1][2]

  • A Catecholamine-Sparing Strategy: PLV-2 may be valuable as an adjunct to catecholamines.[29] Its use could allow for lower doses of norepinephrine, potentially mitigating the risk of tachyarrhythmias and excessive cardiac stress.

  • Future Directions: Further research should focus on identifying the specific patient populations most likely to benefit from this novel mechanism. Head-to-head clinical trials, guided by robust preclinical data like that outlined above, are necessary to establish the safety and efficacy of V1a agonists in the complex landscape of critical care medicine.

This guide underscores the importance of understanding fundamental mechanisms of action to drive rational drug development and design informative clinical trials.

References

  • National Center for Biotechnology Information. (n.d.). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vasopressin type 1A receptor deletion enhances cardiac contractility, β-adrenergic receptor sensitivity and acute cardiac injury-induced dysfunction - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PubMed Central. Retrieved from [Link]

  • Deranged Physiology. (2023). Dobutamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Vasopressin receptor 1A. Retrieved from [Link]

  • PubMed. (n.d.). The pharmacology of dobutamine. Retrieved from [Link]

  • Circulation. (2011). Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dobutamine (dobutamine hydrochloride)?. Retrieved from [Link]

  • Journal of the American Heart Association. (2023). State of Shock: Contemporary Vasopressor and Inotrope Use in Cardiogenic Shock. Retrieved from [Link]

  • American Heart Association Journals. (2008). Inotropes and Vasopressors | Circulation. Retrieved from [Link]

  • YouTube. (2018). Vasopressors Explained Clearly: Norepinephrine, Epinephrine, Vasopressin, Dobutamine.... Retrieved from [Link]

  • PubMed. (2020). Adrenergic receptors and cardiovascular effects of catecholamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Dobutamine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inotropes and Vasopressors - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A model of porcine polymicrobial septic shock - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Early administration of norepinephrine increases cardiac preload and cardiac output in septic patients with life-threatening hypotension - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods in pharmacology: measurement of cardiac output - PMC. Retrieved from [Link]

  • American Physiological Society Journals. (n.d.). Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock. Retrieved from [Link]

  • MDPI. (n.d.). Modeling Sepsis: Establishment and Validation of a 72-Hour Swine Model of Penetrating Abdominal Trauma. Retrieved from [Link]

  • Deranged Physiology. (2024). Noradrenaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Physiology, Catecholamines - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Deranged Physiology. (2023). Methods of measurement of cardiac output and regional blood flow. Retrieved from [Link]

  • London Health Sciences Centre. (n.d.). Procedure: Cardiac Output Measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Norepinephrine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • MDPI. (n.d.). Vasopressors and Inotropes in Acute Myocardial Infarction Related Cardiogenic Shock: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods in pharmacology: Measurement of cardiac output. Retrieved from [Link]

  • Journal of the Korean Society of Hypertension. (n.d.). S08-5 Catecholamine receptors in cardiovascular diseases. Retrieved from [Link]

  • Frontiers. (2022). A Porcine Sepsis Model With Numerical Scoring for Early Prediction of Severity. Retrieved from [Link]

  • LITFL. (2026). Pulmonary Artery Catheter. Retrieved from [Link]

  • PubMed Central. (2020). Use of a Porcine Model to Evaluate the Risks and Benefits of Vasopressors in Propranolol Poisoning. Retrieved from [Link]

  • Annals of Intensive Care. (n.d.). The hemodynamic effects of norepinephrine: far more than an increase in blood pressure!. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the methods for calculating cardiac output?. Retrieved from [Link]

  • Deranged Physiology. (2023). Effects of catecholamine receptor activation. Retrieved from [Link]

  • YouTube. (2020). Cardiac Output Monitoring using Swan Ganz Catheter. Retrieved from [Link]

  • Journal of Critical and Intensive Care. (n.d.). Experimental Animal Models of Sepsis and Septic Shock. Retrieved from [Link]

  • ResearchGate. (n.d.). Adrenergic receptors and cardiovascular effects of catecholamines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Modeling sepsis, with a special focus on large animal models of porcine peritonitis and bacteremia. Retrieved from [Link]

  • ResearchGate. (2025). Controversies regarding choice of vasopressor therapy for management of septic shock in animals. Retrieved from [Link]

  • LITFL. (2024). Cardiac Output Measurement. Retrieved from [Link]

  • Deranged Physiology. (2023). Thermodilution measurement of cardiac output by PA catheter. Retrieved from [Link]

  • MedlinePlus. (2024). Swan-Ganz - right heart catheterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dobutamine. Retrieved from [Link]

Sources

Validation

Cross-Species Reproducibility of PLV-2 (Felypressin) Acetate: A Comparative Technical Guide

Product Identity: PLV-2 Acetate (Felypressin) Chemical Classification: Synthetic Nonapeptide (Vasopressin Analog: [2-phenylalanine, 8-lysine]-vasopressin) Primary Application: Non-catecholamine Vasoconstrictor[1][2] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: PLV-2 Acetate (Felypressin) Chemical Classification: Synthetic Nonapeptide (Vasopressin Analog: [2-phenylalanine, 8-lysine]-vasopressin) Primary Application: Non-catecholamine Vasoconstrictor[1][2]

Executive Summary: The Case for PLV-2 Stability

In drug development and clinical anesthesia, the reproducibility of vasoconstrictive data is often compromised by the volatile pharmacodynamics of catecholamines like epinephrine. PLV-2 acetate (Felypressin) offers a distinct, high-fidelity alternative.[2] Unlike epinephrine, which recruits a complex array of


 and 

adrenergic receptors with high species variability, PLV-2 targets the Vasopressin V1a receptor with high selectivity.[2]

This guide provides a rigorous technical comparison of PLV-2 performance across species (Rat vs. Human), demonstrating that while absolute potency varies, the hemodynamic profile—specifically the dissociation of pressor effects from cardiac stimulation—is highly reproducible. This makes PLV-2 the superior control agent for hemodynamic studies in compromised cardiovascular models.[2]

Mechanistic Grounding & Signaling Pathway

To ensure reproducibility, researchers must understand the causality of the PLV-2 response. Unlike catecholamines that rely on cAMP-dependent pathways (often leading to tachycardia), PLV-2 utilizes the Gq-protein coupled phosphatidylinositol pathway.[2] This mechanism is evolutionarily conserved, underpinning the compound's cross-species consistency.

V1a Receptor Signaling Cascade

The following diagram illustrates the obligate pathway for PLV-2 induced vasoconstriction. Any deviation in experimental data often stems from upstream failures (e.g., calcium depletion in buffer) rather than ligand failure.

V1a_Signaling PLV2 PLV-2 (Felypressin) V1aR V1a Receptor (G-Protein Coupled) PLV2->V1aR Binding (High Affinity) Gq Gq Protein Activation V1aR->Gq Transduction PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca Intracellular Ca2+ Release (SR) IP3->Ca Ca2+ Mobilization MLCK MLCK Activation Ca->MLCK Contraction Smooth Muscle Vasoconstriction MLCK->Contraction Actin-Myosin Interaction

Figure 1: The Gq-mediated signaling pathway of PLV-2.[2] Note the independence from Beta-adrenergic (cAMP) pathways, minimizing cardiac side effects.[2]

Comparative Performance Data (Rat vs. Human)

The following data synthesizes results from hypertensive rat models (1K1C) and human clinical trials. The key insight for researchers is the "Pressor-Rate Dissociation" : PLV-2 raises blood pressure without increasing heart rate, a phenomenon reproducible across mammals due to the baroreceptor reflex being unopposed by beta-adrenergic stimulation.[2]

Table 1: Pharmacodynamic Profile Comparison
FeaturePLV-2 Acetate (Felypressin) Epinephrine (Adrenaline) Reproducibility Note
Receptor Target Vasopressin V1a (Selective)

(Non-selective)
PLV-2 avoids

vasodilation variance.[2]
Primary Effect Venular & Arteriolar ConstrictionArteriolar Constriction + Cardiac StimulationPLV-2 effect is slower but sustained.[2]
Cardiac Impact Neutral or Bradycardic (Reflex)Tachycardic (Direct

action)
PLV-2 is safer for cardiac-compromised models.[2]
Tachyphylaxis Moderate (Receptor internalization)LowPLV-2 requires longer washout periods.[2]
Metabolic Half-life ~15-20 mins~2-3 minsPLV-2 provides a wider observation window.[2]
Table 2: Cross-Species Quantitative Response

Data synthesized from comparative hemodynamic studies [1, 2].

ParameterRat Model (Wistar 1K1C) Human (Clinical/Dental) Interpretation
Dose Equivalence 0.03 IU/kg (IV)0.03 IU/mL (Local Infiltration)High correlation in local vasoconstriction potency.[2]
Pressor Response +15-20 mmHg (Mean Arterial)+5-10 mmHg (Diastolic dominant)Rat models exaggerate systemic pressor effects due to body mass scaling.[2]
Heart Rate Change -10 to -15 bpm (Bradycardia)No significant change Rat baroreflex is more sensitive; Human response is dampened but stable.[2]
Duration of Action > 20 minutes30 - 60 minutesHighly reproducible sustained effect across species.[2]

Experimental Protocol: Self-Validating Reproducibility

To guarantee data integrity when using PLV-2, you must control for "Anesthetic Baroreflex Suppression."[2] Many anesthetics suppress the baroreflex, which can falsely mask the bradycardic signature of PLV-2.

Objective: Validate PLV-2 lot potency and species responsiveness using a controlled Isometric Tension Assay.

Workflow Diagram

Protocol_Workflow Prep Tissue Prep (Rat Tail Artery) Equil Equilibration (Krebs Soln, 37°C, 1h) Prep->Equil KCI Viability Check (KCl 60mM) Equil->KCI Wash1 Washout (3x, 15 min) KCI->Wash1 Dose PLV-2 Challenge (1nM - 1µM) Wash1->Dose Measure Record Tension (mg) Dose->Measure Check Reproducibility Check: Is Emax > 80% of KCl? Measure->Check

Figure 2: Validation workflow.[2] The KCl viability check is critical; PLV-2 efficacy is dependent on functional Ca2+ channels.[2]

Step-by-Step Methodology
  • Tissue Isolation: Isolate the rat tail artery (rich in V1a receptors).[2] Remove endothelium to eliminate nitric oxide interference (optional, but recommended for pure smooth muscle data).[2]

  • Viability Standard (The "Truth" Signal): Challenge tissue with 60mM KCl.

    • Validation: If contraction is < 0.5g, discard tissue.[2] This ensures metabolic health before testing PLV-2.[2]

  • PLV-2 Dosing: Administer PLV-2 acetate cumulatively (

    
     M to 
    
    
    
    M).[2]
    • Critical Observation: Unlike epinephrine, the curve will be shallower. Do not rush the equilibrium ; V1a recruitment is slower than adrenergic recruitment. Allow 3-5 minutes per dose.

  • Data Normalization: Express PLV-2 contraction as a percentage of the KCl max response (% KCl).

    • Success Metric: A reproducible PLV-2 batch should achieve >80% of the KCl max contraction in healthy tissue.[2]

Critical Analysis of Variances

When comparing PLV-2 data between your lab and published literature, analyze these three variables first:

  • Hypertensive Status: In 1K1C (hypertensive) rats, PLV-2 shows enhanced duration compared to normotensive rats.[2] If your data shows prolonged effects, check the baseline BP of your animal model [1].

  • Beta-Blocker Presence: Animals treated with Atenolol show a "cleaner" PLV-2 pressor response.[2][3] In untreated animals, endogenous catecholamines may create noise. PLV-2 is the preferred vasoconstrictor for subjects on beta-blockers because it bypasses the blocked receptors entirely [2].[2]

  • Buffer Calcium: As shown in the signaling diagram (Fig 1), PLV-2 is calcium-dependent.[2] Use of Ca2+-free buffer will abolish the response immediately, unlike epinephrine which can partially mobilize intracellular stores via different pathways.[2]

References

  • Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats. Source: PubMed / Bauru School of Dentistry.[4] Significance: Establishes the equipotent pressure response of PLV-2 to epinephrine in hypertensive models while highlighting the distinct heart-rate reduction profile.[2] URL:[Link]

  • Felypressin (PLV-2) Acetate Product Monograph & Pharmacology. Source: PubChem / NIH.[2] Significance: Defines the chemical identity, molecular weight, and V1 agonist classification essential for protocol standardization. URL:[Link][2]

  • Systemic vasoconstrictor and renal vasodilator effects of PLV-2 in man. Source: Circulation (AHA Journals).[2] Significance: Provides the foundational human hemodynamic data, confirming the dose-dependent shift from renal vasodilation to systemic vasoconstriction.[2] URL:[Link][2]

Sources

Comparative

A Comparative Guide to Investigating the Pharmacodynamic Interaction Between PLV-2 and Beta-Blockers in Preclinical Research Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacodynamic interactions between the novel positive inotropic agent, PLV-2, and beta-ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the pharmacodynamic interactions between the novel positive inotropic agent, PLV-2, and beta-adrenergic antagonists (beta-blockers). We will delve into the mechanistic rationale for this interaction, compare suitable research models, and provide detailed experimental protocols to empower robust preclinical investigation.

Introduction: The Mechanistic Crossroads of PLV-2 and Beta-Blockers

Understanding potential drug-drug interactions is a cornerstone of preclinical safety pharmacology. This is particularly critical when a novel investigational drug may be co-administered with a standard-of-care therapy that acts on a related physiological pathway. This guide focuses on the interaction between PLV-2, a hypothetical positive inotropic agent, and beta-blockers, a widely prescribed class of cardiovascular drugs.[1]

PLV-2: A Novel Phosphodiesterase 3 (PDE3) Inhibitor

For the purpose of this guide, PLV-2 is defined as a selective inhibitor of phosphodiesterase type 3 (PDE3).[2]

  • Mechanism of Action: PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[3] By inhibiting PDE3, PLV-2 prevents the degradation of cAMP, leading to its accumulation within the cardiomyocyte.[4][5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key proteins involved in cardiac excitation-contraction coupling, resulting in increased cardiac contractility (positive inotropy) and vasodilation.[5][6]

Beta-Blockers: Antagonists of the Adrenergic System

Beta-blockers are competitive antagonists of beta-adrenergic receptors (β-AR).[1]

  • Mechanism of Action: In the heart, β1-adrenergic receptors are predominant.[7] When stimulated by endogenous catecholamines like norepinephrine and epinephrine, these Gs-protein coupled receptors activate adenylyl cyclase, which synthesizes cAMP from ATP.[8][9] Beta-blockers occupy these receptors, preventing catecholamine binding and thereby inhibiting the downstream production of cAMP.[7] This action results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[10]

The Rationale for Interaction Studies

The convergent point of the PLV-2 and beta-blocker pathways is the intracellular second messenger, cAMP. While beta-blockers decrease cAMP production by blocking the β-AR pathway, PLV-2 increases cAMP levels by preventing its breakdown. This creates a clear potential for a complex pharmacodynamic interaction that must be characterized to predict the net effect on cardiac function when these drugs are used concomitantly.

Visualizing the Convergent Signaling Pathways

To fully appreciate the potential interaction, it is essential to visualize the distinct yet convergent intracellular signaling cascades. The following diagram illustrates how beta-agonists (the target of beta-blockers) and PLV-2 both ultimately influence the cAMP-PKA pathway.

SignalingPathways cluster_beta Beta-Adrenergic Pathway cluster_plv2 PLV-2 Pathway cluster_common Common Pathway BetaAgonist Beta-Agonist (e.g., Norepinephrine) BetaReceptor β1-Adrenergic Receptor BetaAgonist->BetaReceptor Stimulates BetaBlocker Beta-Blocker (e.g., Metoprolol) BetaBlocker->BetaReceptor Blocks Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Synthesizes PLV2 PLV-2 PDE3 Phosphodiesterase 3 (PDE3) PLV2->PDE3 Inhibits ATP->cAMP cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Phosphorylates Channels Contractility ↑ Cardiac Contractility Ca->Contractility

Caption: Signaling pathways of beta-adrenergic stimulation and PLV-2.

Comparative Analysis of Preclinical Research Models

The choice of research model is critical and depends on the specific questions being asked, from cellular mechanism to integrated physiological response. Each model offers a unique balance of physiological relevance, throughput, and experimental control.

Model TypeSpecific ExampleStrengthsLimitationsKey Endpoints
In Vitro Isolated Adult Ventricular CardiomyocytesHigh throughput; excellent for mechanistic studies; direct measurement of cellular responses.[11]Lacks 3D tissue architecture and neurohumoral influences; isolation procedure can be stressful to cells.Sarcomere shortening (contractility), calcium transients, cAMP levels.[12][13]
In Vitro Human iPSC-Derived CardiomyocytesHuman-relevant genetics; suitable for early-stage toxicity and efficacy screening.[14]Immature phenotype compared to adult cardiomyocytes; potential for line-to-line variability.[15]Contractility, electrophysiology (MEA), viability.[16]
Ex Vivo Isolated Langendorff-Perfused Heart (Rat/Rabbit)Preserves 3D heart structure; allows for assessment of global cardiac function (inotropy, chronotropy) independent of systemic factors.[17][18]A non-working heart model (no cardiac output); susceptible to ischemia during preparation; limited duration of viability.[19]Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), Coronary Flow.
In Vivo Anesthetized Rat/MouseAllows for integrated assessment of hemodynamics in a living system.[20]Anesthesia can confound cardiovascular responses; significant physiological differences from humans.[15]Blood Pressure (BP), Heart Rate (HR), Left Ventricular Pressure (LVP), dP/dt max.
In Vivo Conscious Telemetered Canine"Gold standard" for preclinical cardiovascular safety; closely mimics human physiology; allows for chronic studies without anesthesia effects.[21]Low throughput; high cost and ethical considerations; requires specialized surgical and monitoring expertise.BP, HR, ECG, Left Ventricular Pressure, Cardiac Output.[22][23]

Key Experimental Protocols and Methodologies

A multi-tiered experimental approach, moving from the cellular to the whole-organism level, provides the most comprehensive understanding of the drug-drug interaction. All protocols must include appropriate controls (vehicle, PLV-2 alone, beta-blocker alone, and a positive control like isoproterenol) to ensure the system is self-validating.

The following diagram outlines a logical progression for a typical pharmacodynamic interaction study.

ExperimentalWorkflow cluster_invitro Cellular/Tissue Level cluster_exvivo Organ Level cluster_invivo Systemic Level start Define Study Objectives (e.g., Assess antagonism of PLV-2 effect) cAMP_Assay Protocol 1: cAMP Accumulation Assay (Isolated Cardiomyocytes) start->cAMP_Assay Contractility_Assay Protocol 2: Cellular Contractility Assay (Isolated Cardiomyocytes) cAMP_Assay->Contractility_Assay Mechanistic Support Langendorff Protocol 3: Langendorff Perfused Heart (Rat) Contractility_Assay->Langendorff Hemodynamics Protocol 4: In Vivo Hemodynamics (Telemetered Canine) Langendorff->Hemodynamics data_analysis Data Analysis & Interpretation (Dose-Response Curves, Statistical Analysis) Hemodynamics->data_analysis conclusion Conclusion on Interaction Profile (Antagonistic, Additive, Synergistic) data_analysis->conclusion

Caption: Tiered workflow for assessing PLV-2 and beta-blocker interaction.

Objective: To directly quantify the effects of PLV-2 and a beta-blocker on intracellular cAMP levels at the cellular source.

Methodology:

  • Cell Preparation: Isolate ventricular cardiomyocytes from adult male Sprague-Dawley rats via enzymatic digestion. Alternatively, use cryopreserved human iPSC-derived cardiomyocytes. Resuspend cells in a stimulation buffer.[24]

  • Pre-incubation: Aliquot cells into a 96-well plate. Pre-incubate with varying concentrations of a beta-blocker (e.g., metoprolol) or vehicle for 15-30 minutes.

  • Stimulation: Add varying concentrations of PLV-2. As a positive control for beta-blockade, add the non-selective beta-agonist isoproterenol to a separate set of wells. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the assay kit.

  • cAMP Quantification: Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaLISA). These assays provide sensitive and specific quantification of cAMP from cell lysates.[25]

  • Data Analysis: Normalize cAMP levels to protein concentration. Plot concentration-response curves for PLV-2 in the absence and presence of the beta-blocker. Analyze for a rightward shift in the PLV-2 curve, indicative of antagonistic activity.

Objective: To determine the functional consequence of the drug interaction on the contractility and heart rate of an isolated, intact heart.

Methodology:

  • Heart Excision: Anesthetize a male Sprague-Dawley rat. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer.[26]

  • Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.[19] Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) KH buffer maintained at 37°C.[18]

  • Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the heart surface to record heart rate.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady baseline for Left Ventricular Developed Pressure (LVDP) and heart rate is achieved.

  • Drug Perfusion:

    • Establish a cumulative concentration-response curve for PLV-2 by adding increasing concentrations to the perfusate.

    • After a washout period, perfuse the heart with a fixed, clinically relevant concentration of a beta-blocker (e.g., propranolol) for 20 minutes.

    • Repeat the cumulative concentration-response curve for PLV-2 in the presence of the beta-blocker.

  • Data Analysis: Measure changes in LVDP (systolic - diastolic pressure), dP/dt max (maximum rate of pressure development), and heart rate. Compare the PLV-2 dose-response curves in the absence and presence of the beta-blocker to quantify the extent of any functional antagonism.

Trustworthiness: The Imperative of Self-Validating Systems

Every protocol must be designed as a self-validating system. This is achieved through the rigorous use of controls:

  • Vehicle Control: Establishes the baseline response of the model system in the absence of any test article.

  • Positive Control: The use of a known beta-agonist like isoproterenol is crucial. A beta-blocker must demonstrate clear inhibition of the isoproterenol response to validate that the beta-adrenergic pathway in the model is functional and responsive to antagonism.

  • Test Article Controls: PLV-2 and the beta-blocker must each be tested alone across a range of concentrations to establish their individual effects on the measured parameters.

By confirming that all controls behave as expected, the researcher can have high confidence in the interpretation of the interaction data.

References

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.[Link]

  • Beta Blockers. StatPearls - NCBI Bookshelf.[Link]

  • predicTox: an integrated database of clinical risk frequencies and human gene expression signatures for cardiotoxic drugs. Oxford Academic.[Link]

  • Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes have emerged as a useful model system to study cardiac diseases and drug action, including adverse events. predicTox - Oxford Academic.[Link]

  • Development and characterization of canine-specific computational models to predict pulsatile arterial hemodynamics and ventricular-arterial coupling. PubMed Central.[Link]

  • PDE3 inhibitor. Wikipedia.[Link]

  • Effectiveness and safety of concurrent beta-blockers and inhaled bronchodilators in COPD with cardiovascular comorbidities. PubMed Central.[Link]

  • Contractility Assay. Aurora Biomed.[Link]

  • In vivo models of cardiac diseases: application to drug development and screening. PubMed.[Link]

  • Beta blocker. Wikipedia.[Link]

  • In Vitro Cardiac Tissue Models: Current Status and Future Prospects. PubMed Central.[Link]

  • Due to inter-species differences in ion channels, biological pathways, and pharmacokinetic properties, animal models do not faithfully predict human cardiotoxicity. In Vitro Cardiac Tissue Models - PMC.[Link]

  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. SpringerLink.[Link]

  • Phosphodiesterase Inhibitors. CV Pharmacology.[Link]

  • Best practices for setting-up an isolated Langendorff heart preparation. ADInstruments.[Link]

  • Hemodynamic Monitoring. Veterian Key.[Link]

  • Three-Dimensional iPSC-Based In Vitro Cardiac Models for Biomedical and Pharmaceutical Research Applications. MDPI.[Link]

  • In Vitro Modeling Cardiotoxicity. MDPI.[Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. ClinPGx.[Link]

  • Contractility assessment in enzymatically isolated cardiomyocytes. PubMed Central.[Link]

  • Role of cAMP in Cardiomyocyte Viability: Beneficial or Detrimental? Circulation Research.[Link]

  • Real-Time Monitoring of Cardiac Output Using Non-Invasive Impedance Cardiography in Dogs: A Pilot Study on Heartworm Extraction and Gastric Decompression. MDPI.[Link]

  • Using cAMP Sensors to Study Cardiac Nanodomains. PubMed Central.[Link]

  • Beta 1 Receptors. StatPearls - NCBI Bookshelf.[Link]

  • Phosphodiesterase Inhibitors. StatPearls - NCBI Bookshelf.[Link]

  • CVD models including laboratory animal models, in vitro disease platforms, and in silico/computational models have been used to assess the efficacy and safety of new drugs earlier in the drug development pipeline. Cardiovascular disease models - PMC.[Link]

  • Pulmonary and cardiac drugs: clinically relevant interactions. springermedizin.de.[Link]

  • Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. JOVE.[Link]

  • Changes in hemodynamic parameters during the process of creating canine models of chronic embolic pulmonary hypertension. ResearchGate.[Link]

  • Predicting in vivo drug interactions from in vitro drug design data. ResearchGate.[Link]

  • Phosphodiesterase Type III Inhibitors. OpenAnesthesia.[Link]

  • Langendorff heart. Wikipedia.[Link]

  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PubMed Central.[Link]

  • Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs. PubMed Central.[Link]

  • What are PDE3 inhibitors and how do they work? Patsnap Synapse.[Link]

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Validation

Comparative Guide: Histological Validation of Tissue Safety with PLV-2 (Proteolipid Vehicle)

Executive Summary PLV-2 (Proteolipid Vehicle Formulation 2) represents a distinct class of non-viral intracellular delivery systems designed to overcome the safety limitations of conventional Lipid Nanoparticles (LNPs) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PLV-2 (Proteolipid Vehicle Formulation 2) represents a distinct class of non-viral intracellular delivery systems designed to overcome the safety limitations of conventional Lipid Nanoparticles (LNPs) . Unlike LNPs, which rely on endocytosis and ionizable lipids that often trigger endosomal rupture and subsequent inflammatory responses, PLV-2 utilizes Fusion-Associated Small Transmembrane (FAST) proteins to facilitate direct membrane fusion.

This guide provides a rigorous histological validation framework for researchers comparing PLV-2 against LNPs (e.g., MC3, SM-102 formulations) and Viral Vectors (e.g., AAV). The focus is on demonstrating PLV-2's superior tissue safety profile, specifically the reduction of hepatotoxicity, inflammatory infiltration, and cellular apoptosis.

Mechanism of Action: The Safety Differentiator

To validate tissue safety, one must first understand the cellular mechanism that dictates toxicity. The primary safety advantage of PLV-2 lies in its entry pathway.

Comparative Pathway Analysis
  • LNPs (Alternative): Enter via endocytosis. High concentrations of ionizable lipids are required to disrupt the endosomal membrane for cargo release, causing "lysosomal stress," reactive oxygen species (ROS) generation, and activation of the NLRP3 inflammasome.

  • PLV-2 (The Product): Enters via direct membrane fusion mediated by FAST proteins. This bypasses the endocytic pathway, avoiding endosomal entrapment and preserving organelle integrity.

DeliveryMechanism PLV2 PLV-2 (FAST Protein) CellMem Cell Membrane PLV2->CellMem Binding LNP LNP (Ionizable Lipid) LNP->CellMem Endocytosis Endosome Endosome Formation CellMem->Endosome Fusion Direct Fusion (Neutral pH) CellMem->Fusion FAST Protein Action Lysosome Lysosomal Maturation Endosome->Lysosome Rupture Endosomal Rupture (Cationic Toxicity) Lysosome->Rupture Lipid accumulation Cytosol Cytosolic Release Rupture->Cytosol Inefficient Escape Inflammation Inflammation/Toxicity (NLRP3 Activation) Rupture->Inflammation Fusion->Cytosol Direct Entry SafeExpress Safe Expression Cytosol->SafeExpress

Figure 1: Mechanistic divergence between LNP toxicity (red path) and PLV-2 safety (green path).

Comparative Analysis: PLV-2 vs. Alternatives

The following table summarizes the expected histological outcomes based on current proteolipid vehicle literature.

FeaturePLV-2 (Proteolipid Vehicle) Lipid Nanoparticle (LNP) AAV (Viral Vector)
Primary Toxicity Driver None (Neutral lipids, fusion proteins)Cationic/Ionizable lipidsCapsid immunogenicity
Liver Histology (H&E) Preserved hepatocyte architectureMicrovesicular steatosis, focal necrosisMononuclear infiltration (delayed)
Inflammatory Markers Minimal CD68+ / Ly6G+ infiltrateHigh neutrophil (Ly6G+) influx <24hLymphocytic (CD4+/CD8+) influx >7d
Apoptosis (TUNEL) NegligibleElevated in hepatocytes/Kupffer cellsVariable
Clearance Metabolized via standard lipid pathwaysAccumulates in liver (ApoE dependent)Long-term persistence

Experimental Protocols for Histological Validation

This protocol is designed to validate the claim that PLV-2 allows for redosability and low toxicity compared to LNPs.

In Vivo Study Design
  • Model: C57BL/6 Mice (n=5 per group).

  • Groups:

    • Negative Control: PBS.

    • Comparator: LNP-mRNA (e.g., encoding GFP) at 1 mg/kg.

    • Test Article: PLV-2-mRNA (encoding GFP) at 1 mg/kg.

  • Dosing Schedule: Single dose (Acute) vs. Repeat dose (Day 0, 14, 28) for chronic safety.

  • Harvest Timepoints: 24 hours (acute inflammation) and 7 days (tissue recovery).

Tissue Processing Workflow

To ensure reproducibility, follow this strict processing pipeline.

  • Perfusion: Transcardial perfusion with ice-cold PBS followed by 4% Paraformaldehyde (PFA). Crucial: Prevents post-mortem autolysis which mimics necrosis.

  • Fixation: 24 hours in 4% PFA at 4°C. Transfer to 70% ethanol.

  • Embedding: Paraffin embedding (FFPE).

  • Sectioning: 4-5 µm thickness.

Staining & Analysis Protocols[1]
A. Hematoxylin & Eosin (H&E) - General Morphology
  • Objective: Assess hepatocellular necrosis, vacuolation (steatosis), and immune cell infiltration.

  • Scoring System (Ishak Modified):

    • 0: Normal.

    • 1: Minimal portal inflammation.

    • 2: Mild necrosis (<1 focus per 10x field).

    • 3: Moderate necrosis/inflammation.

    • 4: Severe confluent necrosis.

B. Immunohistochemistry (IHC) - Inflammation Profiling
  • Neutrophils (Acute Toxicity): Stain for Ly6G .

    • Expectation: LNPs show high Ly6G+ counts at 24h; PLV-2 should match PBS.

  • Macrophages (Kupffer Cell Activation): Stain for CD68 or F4/80 .

    • Expectation: LNPs cause macrophage expansion/foamy appearance; PLV-2 maintains resting morphology.

C. TUNEL Assay - Apoptosis
  • Protocol: Use a standard TdT-mediated dUTP Nick-End Labeling kit.

  • Quantification: Count TUNEL+ nuclei per mm² of tissue area.

  • Significance: High TUNEL counts indicate cytotoxicity from the delivery vehicle.

ExperimentalWorkflow cluster_0 Phase 1: In Vivo Dosing cluster_1 Phase 2: Tissue Processing cluster_2 Phase 3: Analysis Mice C57BL/6 Mice (n=15) Dosing IV Injection: PBS / LNP / PLV-2 Mice->Dosing Harvest Harvest @ 24h & 7d (Liver, Spleen, Lung) Dosing->Harvest Fixation 4% PFA Fixation -> Paraffin Embedding Harvest->Fixation HE H&E Staining (Necrosis/Steatosis Score) Fixation->HE IHC IHC Profiling (Ly6G, CD68) Fixation->IHC TUNEL TUNEL Assay (Apoptosis Quantification) Fixation->TUNEL

Figure 2: Standardized histological validation workflow for PLV-2 safety assessment.

Key Results Interpretation

When analyzing your histological slides, use these criteria to validate PLV-2 safety:

  • Absence of "Foamy" Macrophages: LNPs often cause cytoplasmic vacuolization in Kupffer cells due to lipid accumulation. PLV-2 treated tissues should show clear cytoplasm similar to the PBS control.

  • Preserved Sinusoidal Architecture: High-dose LNPs can disrupt hepatic sinusoids. PLV-2 preserves endothelial integrity due to its neutral charge and fusion mechanism.

  • Low Cytokine Correlates: Histology should correlate with serum chemistry. PLV-2 typically shows ALT/AST levels within 1.5x of baseline, whereas LNPs can spike these >5x.

References

  • Entos Pharmaceuticals. (2025). Fusogenix PLV: A Novel Proteolipid Vehicle for Intracellular Delivery.[1]

  • Lewis, J. D., et al. (2024). "Proteolipid vehicles formulated with FAST proteins enable safe, redosable gene delivery."[2] Cell Reports Methods.

  • Top, D., et al. (2005). "Fast-track lipid membrane fusion." The EMBO Journal, 24(17), 2980-2988.
  • Ndeupen, S., et al. (2021). "The mRNA-LNP platform's lipid nanoparticle component is highly inflammatory." iScience, 24(12), 103479. (Comparative baseline for LNP toxicity). Link

  • Biopharm International. (2025). "Entos Collaborates with Circio to Develop In-Vivo Delivery of DNA Vectors."[3][4] (Validation of PLV safety in commercial partnerships). Link

Sources

Comparative

A Quantitative Comparison of PLV-2 and Ornipressin for Vasoconstrictor Activity

For researchers and professionals in drug development, the selection of appropriate vasopressin analogues is a critical decision driven by specific therapeutic needs and a deep understanding of their pharmacological prof...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate vasopressin analogues is a critical decision driven by specific therapeutic needs and a deep understanding of their pharmacological profiles. This guide provides a detailed, quantitative comparison of two synthetic vasopressin analogues, PLV-2 (also known as Felypressin) and Ornipressin, with a focus on their receptor binding affinities and vasoconstrictive potency. By presenting available experimental data and outlining the methodologies to generate such data, this document aims to equip scientists with the information necessary for informed decision-making in their research and development endeavors.

Introduction to PLV-2 and Ornipressin

Both PLV-2 and Ornipressin are synthetic analogues of the endogenous hormone arginine vasopressin (AVP). Their primary therapeutic action is vasoconstriction, mediated predominantly through the vasopressin V1a receptor. This action makes them valuable in various clinical applications, particularly for controlling localized bleeding.

PLV-2 (Felypressin) is a synthetic nonapeptide analogue of vasopressin. It is structurally similar to AVP but with a phenylalanine at position 2 instead of tyrosine. This modification results in a compound with potent vasoconstrictive properties but with reduced antidiuretic effects compared to AVP.[1] It is commonly used as a vasoconstrictor in dental local anesthetic solutions to prolong the duration of anesthesia and reduce local bleeding.[2]

Ornipressin ([8-Ornithine]-vasopressin) is another synthetic analogue of vasopressin where the arginine at position 8 is replaced by ornithine. This substitution also confers potent vasoconstrictive activity, and it has been used as a local hemostatic agent.[3]

The clinical utility of these analogues is dictated by their affinity and selectivity for the different vasopressin receptor subtypes, primarily the V1a receptor located on vascular smooth muscle cells, which mediates vasoconstriction, and the V2 receptor in the kidney, which is responsible for the antidiuretic effect.[4] A higher selectivity for the V1a receptor is generally desirable for applications where vasoconstriction is the primary goal, with minimal off-target antidiuretic effects.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

While direct head-to-head comparative studies of PLV-2 and Ornipressin are scarce in publicly available literature, we can compile data from various sources to provide a comparative overview. It is important to note that direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Vasopressin Receptor Binding Affinities (Ki in nM)

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)V1a/V2 Selectivity RatioSource
Arginine Vasopressin (AVP) (Human) 0.80.85~1[5]
PLV-2 (Felypressin) Data Not AvailableData Not AvailableData Not Available
Ornipressin Data Not AvailableData Not AvailableData Not Available
Terlipressin (for context) 110069006.3[5]

Absence of data for PLV-2 and Ornipressin in a directly comparable format highlights a gap in the current literature and underscores the importance of conducting head-to-head studies.

Quantitative Comparison of Vasoconstrictor Potency

The vasoconstrictor potency of a compound is often expressed as the effective dose 50 (ED50), which is the dose required to produce 50% of the maximum response. A lower ED50 value indicates a higher potency.

Similar to receptor binding data, direct comparative studies on the vasoconstrictor potency of PLV-2 and Ornipressin are limited. The following table summarizes available data, which should be interpreted with consideration of the different experimental models and conditions.

Table 2: Vasoconstrictor Potency (ED50)

CompoundED50 ValueExperimental ModelSource
PLV-2 (Felypressin) Not directly reported, but equipotent pressor response to epinephrine.In vivo, rat[6]
Ornipressin Concentration-dependent decrease in coronary flow observed at 0.05-1.0 IU/L.Isolated guinea pig heart[3]

The lack of standardized ED50 values for both compounds in the same experimental setup makes a direct quantitative comparison challenging. The available data suggests both are potent vasoconstrictors.

Signaling Pathways and Experimental Workflows

Vasopressin V1a Receptor Signaling Pathway

The vasoconstrictive effects of both PLV-2 and Ornipressin are mediated through the activation of the V1a receptor, a G-protein coupled receptor (GPCR). The signaling cascade is initiated by the binding of the agonist to the receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol V1a V1a Receptor Gq Gq Protein V1a->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activation Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction Agonist PLV-2 or Ornipressin Agonist->V1a Binding

Caption: V1a receptor signaling pathway for vasoconstriction.

Experimental Workflow for Quantitative Comparison

To directly compare the quantitative aspects of PLV-2 and Ornipressin, a series of well-defined experiments are necessary. The following workflow outlines the key steps.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis P1 Receptor Binding Assay Data_Analysis Data Analysis & Comparison (Ki, EC50, ED50) P1->Data_Analysis P2 Functional Assay (e.g., Calcium Mobilization) P2->Data_Analysis P3 Rat Blood Pressure Assay P3->Data_Analysis Start Start: Compound Synthesis & Purification Start->P1 Start->P2 Start->P3 Conclusion Conclusion: Comparative Potency & Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for comparing PLV-2 and Ornipressin.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for V1a and V2 Receptors

This protocol describes a method to determine the binding affinities (Ki) of PLV-2 and Ornipressin for the human V1a and V2 receptors expressed in CHO-K1 cells.

Materials:

  • CHO-K1 cells stably expressing human V1a or V2 receptors.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Non-labeled competitors: PLV-2, Ornipressin, and unlabeled AVP.

  • Scintillation cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Plate reader (scintillation counter).

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing either V1a or V2 receptors to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of the unlabeled competitor (PLV-2, Ornipressin, or AVP).

      • A fixed concentration of [3H]-AVP (typically at its Kd value).

      • The cell membrane preparation.

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of unlabeled AVP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Rat Blood Pressure Assay for Vasoconstrictor Potency

This protocol outlines a method to determine the in vivo vasoconstrictor potency (ED50) of PLV-2 and Ornipressin by measuring their effect on arterial blood pressure in anesthetized rats.

Materials:

  • Male Wistar rats (or other suitable strain).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • PLV-2 and Ornipressin solutions of known concentrations.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a catheter connected to a pressure transducer to continuously monitor blood pressure.

    • Cannulate the jugular vein with a catheter for intravenous administration of the test compounds.

    • Allow the animal to stabilize and record a baseline blood pressure.

  • Drug Administration:

    • Administer increasing doses of either PLV-2 or Ornipressin intravenously via the jugular vein catheter.

    • Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.

    • Record the peak change in mean arterial pressure (MAP) for each dose.

  • Data Analysis:

    • For each compound, plot the change in MAP against the logarithm of the dose.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Determine the ED50 value, which is the dose that produces 50% of the maximal pressor response.

Discussion and Conclusion

From the available data, both PLV-2 and Ornipressin are potent vasoconstrictors. The primary mechanism of action for their vasoconstrictive effects is through the V1a receptor. The ideal compound for a specific application will depend on the desired potency, duration of action, and the acceptable level of V2 receptor-mediated antidiuretic side effects.

The experimental protocols detailed in this guide provide a robust methodology for a head-to-head comparison of these two analogues. Generating such data would be of significant value to the scientific community, enabling a more precise understanding of their relative pharmacological profiles and facilitating the development of new and improved therapeutic agents. Researchers are encouraged to utilize these protocols to fill the existing knowledge gap and to further refine our understanding of these important vasopressin analogues.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [A representative URL for a similar protocol would be placed here].
  • Inoue, T., et al. (2021). Effects of vasopressin on anesthetic response time and circulatory dynamics of lidocaine. Journal of Hard Tissue Biology, 30(1), 89-96.
  • Jamil, K., Pappas, S. C., & Devarakonda, K. R. (2017). In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. Journal of experimental pharmacology, 10, 1–7. [Link]

  • Manning, M., et al. (1981). Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin. Journal of medicinal chemistry, 24(6), 701–706.
  • Manning, M., et al. (2012). The past, present and future of vasopressin and oxytocin receptor antagonists. Progress in brain research, 194, 237–257.
  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177.
  • Sun, H., et al. (2017). Development of a radioligand for imaging V1a vasopressin receptors with PET. European journal of medicinal chemistry, 139, 739–750.
  • Tofoli, G. R., et al. (2015). Comparison of epinephrine and felypressin pressure effects in 1K1C hypertensive rats treated or not with atenolol. Journal of anesthesia, 29(1), 65–72.
  • Tofoli, G. R., et al. (2006). Cardiovascular effects of felypressin. Anesthesia progress, 53(4), 119–125.
  • Wenzel, R. R., et al. (1998). Synthetic 8-ornithine-vasopressin, a clinically used vasoconstrictor, causes cardiac effects mainly via changes in coronary flow. Journal of cardiovascular pharmacology, 32(6), 963–969.
  • Wilson, M. G., et al. (2020). Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of PLV-2 (Acetate)

This guide details the operational safety and disposal protocols for PLV-2 (Acetate) .[1] Based on the nomenclature, this substance is identified as a bioactive research compound (likely a peptide or peptidomimetic salt)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the operational safety and disposal protocols for PLV-2 (Acetate) .[1] Based on the nomenclature, this substance is identified as a bioactive research compound (likely a peptide or peptidomimetic salt) stabilized with an acetate counterion.

Critical Safety Notice: As PLV-2 is a research-grade bioactive compound, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise. The acetate counterion is generally low-toxicity, but the active "PLV-2" moiety dictates the hazard profile.

Part 1: Executive Safety Directives

Immediate Action Required:

  • Do Not Drain Dispose: Under no circumstances should PLV-2 (solid or solution) be poured down the sink.

  • Segregate: Isolate PLV-2 waste from general chemical waste, specifically oxidizers and strong acids.

  • Labeling: All waste containers must be labeled "Bioactive Chemical Waste - Toxic" immediately upon creation.

Chemical Hazard Profile (PLV-2 Acetate):

Component Hazard Class Handling Protocol
PLV-2 (Active Moiety) Assumed HPAPI / Toxic Handle in Biosafety Cabinet (BSC) or Fume Hood. Double-glove (Nitrile).
Acetate (Counterion) Irritant (Mild) Standard chemical hygiene.

| Solubility | Water/DMSO Soluble | Hygroscopic; keep desiccated until disposal. |

Part 2: Disposal Workflows & Methodologies

The disposal strategy depends on the physical state of the waste. Follow the decision matrix below to ensure compliance with EPA (RCRA) and institutional EHS standards.

Scenario A: Solid Waste (Lyophilized Powder / Expired Vials)

Context: You have expired vials or residual powder that cannot be used.

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).

  • Secondary Containment: Place the capped vial into a clear, sealable plastic bag (e.g., Ziploc) to contain potential breakage.

  • Waste Stream: Place the bagged vial into the Solid Hazardous Waste Drum (usually black or blue, designated for incineration).

  • Documentation: Log the mass (mg) on the hazardous waste tag.

Scenario B: Liquid Waste (Stock Solutions / HPLC Effluent)

Context: PLV-2 dissolved in DMSO, Water, or Acetonitrile.

  • Segregation:

    • Aqueous Solutions: Collect in "Aqueous Bioactive Waste" carboys.

    • Organic Solutions (DMSO/ACN): Collect in "Organic Solvent Waste" carboys.

  • Deactivation (Optional but Recommended):

    • If the specific mechanism of PLV-2 is known to be susceptible to oxidation (common for peptides), treat the liquid waste with 10% Bleach (Sodium Hypochlorite) for 30 minutes only if the solvent is water-based.

    • Warning:NEVER add bleach to waste containing Ammonium Acetate or high concentrations of organics (DMSO), as this can generate toxic chloramines or exothermic reactions. Default to incineration without chemical deactivation if unsure.

  • Final Disposal: Cap the carboy tightly. Ensure the "Vented Cap" is functioning if the waste is volatile.

Scenario C: Contaminated Consumables (Tips, Tubes, Weigh Boats)

Context: Items that have touched PLV-2.

  • Trace Contamination: Pipette tips and weigh boats are considered "Trace Contaminated."

  • Protocol:

    • Collect in a rigid, puncture-resistant biohazard or chemical waste bin lined with a yellow or red bag.

    • Do not place in regular trash.

    • Label as "Debris Contaminated with Bioactive Peptides."

Part 3: Visualization of Disposal Logic

The following diagram outlines the decision-making process for PLV-2 disposal to prevent environmental contamination.

PLV2_Disposal_Protocol Start PLV-2 (Acetate) Waste Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Consumable Tips, Tubes, PPE StateCheck->Consumable SolidBin Solid Chemical Waste Drum (Incineration) Solid->SolidBin Do not empty vial SolventCheck Check Solvent Base Liquid->SolventCheck DebrisBin Hazmat Debris Bin (Double Bagged) Consumable->DebrisBin OrgWaste Organic Waste Carboy (DMSO/ACN) NO BLEACH SolventCheck->OrgWaste Contains >10% Organics AqWaste Aqueous Waste Carboy (Water/Buffer) SolventCheck->AqWaste Aqueous Only

Figure 1: Decision tree for segregating PLV-2 acetate waste streams to ensure safety and regulatory compliance.

Part 4: Decontamination of Spills & Glassware

Trust in a safety protocol comes from its ability to handle failure (spills).

1. Spill Cleanup Protocol (Powder):

  • Isolate: Mark the area.

  • Dampen: Cover the powder gently with a paper towel soaked in 70% Ethanol or water. Reason: This prevents the hygroscopic powder from becoming airborne dust.

  • Wipe: Wipe up the material from the outside in.

  • Disposal: Place all cleanup materials in the Solid Hazardous Waste bin.

2. Glassware Washing (Triple Rinse Rule): Any glassware (beakers, flasks) used with PLV-2 must be decontaminated before leaving the fume hood.

  • Rinse 1: Rinse with a small volume of solvent (DMSO or Methanol) to solubilize the hydrophobic peptide core. Collect this in Organic Waste.

  • Rinse 2: Rinse with water.[2][3] Collect in Aqueous Waste.

  • Rinse 3: Final water rinse.

  • Wash: Proceed to standard detergent washing.

Part 5: References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste.

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.

  • BenchChem. (2025).[4] Proper Disposal of Peptide Acetate Salts.

Sources

Handling

Personal protective equipment for handling PLV-2 (acetate)

Topic: Personal Protective Equipment & Handling Protocol for PLV-2 (Felypressin Acetate) Content Type: Operational Safety Guide / Technical SOP Audience: Researchers, Formulation Scientists, and Lab Managers Compound Ide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for PLV-2 (Felypressin Acetate) Content Type: Operational Safety Guide / Technical SOP Audience: Researchers, Formulation Scientists, and Lab Managers

Compound Identity: PLV-2 (Felypressin Acetate) Pharmacological Class: Synthetic Nonapeptide / Vasopressin-1 (V1) Agonist Primary Hazard: Potent Vasoconstriction

As a Senior Application Scientist, I cannot overstate the importance of respecting the potency of PLV-2. Unlike standard reagents, PLV-2 is a direct-acting V1 receptor agonist. While it lacks the antidiuretic potency of vasopressin, its ability to constrict coronary arteries and smooth muscle is significant.

The Critical Risk: The primary risk in a research setting is not acute toxicity from ingestion, but systemic absorption via mucous membranes or inhalation of lyophilized powder . Accidental absorption can trigger rapid hypertension, bradycardia, and coronary constriction.

Operational Directive: Treat PLV-2 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) , particularly when handling the lyophilized solid (acetate salt). The protocol below prioritizes the prevention of aerosolization and dermal permeation.

Hierarchy of Controls & Engineering Logic

Before selecting PPE, you must establish the containment environment. PPE is the last line of defense, not the first.

Control LevelRequirement for PLV-2 (Acetate)Scientific Rationale
Primary Containment Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Peptides in acetate salt form are often fluffy, electrostatic powders. HEPA filtration (BSC) or directional airflow (Hood) prevents aerosol inhalation.
Solvent Handling Closed Systems (where possible)If dissolving in DMSO or organic solvents, the permeation risk increases significantly. Solvents act as carriers, driving the peptide through the skin.
Static Control Anti-static Gun / Ionizer Lyophilized peptides are prone to static charge, causing "fly-away" powder that contaminates gloves and surfaces.

PPE Specification Matrix

This matrix is designed to create a self-validating safety barrier.

Table 1: PPE Requirements by Physical State
PPE ComponentSpecificationSolid Handling (Lyophilized Powder)Solution Handling (Aqueous/Buffer)Solution Handling (DMSO/Organic)
Respiratory N95 / P100 or PAPR MANDATORY (if outside a hood). Preferred usage is inside a hood without a mask, or inside a hood + N95 for redundancy.Optional (if handled in hood)Optional (if handled in hood)
Hand Protection Nitrile (Min 0.11mm thickness)Double Glove . Outer glove change every 30 mins or immediately upon splash.Single Glove acceptable.Double Glove . DMSO permeates nitrile; change immediately upon splash.
Eye Protection Chemical Splash Goggles Mandatory. (Safety glasses with side shields are insufficient for potent powders).Mandatory.Mandatory.
Body Protection Lab Coat (Tyvek/Polypropylene)Tyvek Sleeves required over lab coat cuffs to seal the wrist gap.Standard Lab Coat.Standard Lab Coat + Chem-resistant apron if volume >100mL.

Operational Protocol: The "Clean-Dirty" Workflow

Handling PLV-2 requires a disciplined workflow to prevent cross-contamination. This logic follows the "Concept of Displacement" —moving from clean zones to dirty zones without backtracking.

Diagram 1: Risk Assessment & PPE Decision Logic

PPE_Decision_Tree Start Start: Handling PLV-2 (Acetate) State Determine Physical State Start->State Solid Lyophilized Powder (High Inhalation Risk) State->Solid Solid Liquid Liquid Solution (Splash/Absorption Risk) State->Liquid Liquid Solid_Control Engineering Control: Biosafety Cabinet (Class II) or Fume Hood Solid->Solid_Control Solvent_Check Solvent = DMSO/Organic? Liquid->Solvent_Check PPE_Solid PPE Protocol A: 1. Double Nitrile Gloves 2. Tyvek Sleeve Covers 3. N95/P100 (Redundancy) 4. Anti-static measures Solid_Control->PPE_Solid Liquid_Control Engineering Control: Fume Hood (Standard Flow) PPE_Liquid PPE Protocol B: 1. Single Nitrile Gloves 2. Splash Goggles 3. Lab Coat Liquid_Control->PPE_Liquid Solvent_Check->Liquid_Control Aqueous PPE_DMSO UPGRADE to Protocol A (DMSO increases skin permeability) Solvent_Check->PPE_DMSO Organic/DMSO

Caption: Decision logic for selecting PPE based on the physical state of PLV-2 and the solvent carrier used.

Step-by-Step Handling Procedure

Phase 1: Preparation (The Setup)

  • Balance Check: Place the analytical balance inside the containment hood. If this is impossible, use a "balance enclosure" specifically designed for powders.

  • Static Discharge: Use an ionizing bar or gun on the PLV-2 vial before opening. Acetate salts are hygroscopic and static-prone; they will "jump" out of the vial if charged.

  • Gowning: Don PPE according to the matrix above. Crucial Step: Tape the outer glove to the lab coat sleeve or use Tyvek sleeve covers to bridge the gap.

Phase 2: Reconstitution (The Critical Moment)

  • Venting: When injecting solvent into a sealed septum vial, use a pressure-equalizing needle or technique to prevent positive pressure buildup, which could spray the potent solution back at the user.

  • Dissolution: Allow the peptide to dissolve without vigorous shaking. Swirl gently. Vigorous shaking creates aerosols inside the vial.

Phase 3: Doffing (The Exit)

  • Outer Gloves: Remove outer gloves inside the hood and dispose of them in a solid hazardous waste bin located inside the hood.

  • Seal Waste: Seal the waste bag before removing it from the hood.

  • Wash: Wash hands immediately after doffing inner gloves.

Emergency Response & First Aid

Because PLV-2 is a vasoconstrictor, the response differs from standard acid/base burns.

EventImmediate ActionMedical Context (For Physician)
Inhalation Move to fresh air immediately. Keep calm (anxiety worsens hypertension).Monitor blood pressure and heart rate. PLV-2 is a V1 agonist.[1][2]
Skin Contact Wash with soap and water for 15 mins. Do not scrub (scrubbing abrades skin and increases absorption).Monitor for local blanching (whitening of skin) which indicates vasoconstriction.
Eye Splash Flush for 15 mins.Consult ophthalmologist.
Accidental Injection MEDICAL EMERGENCY. Transport to ER immediately.Patient may require vasodilators (e.g., nitroglycerin) to counteract systemic vasoconstriction.

Waste Disposal & Deactivation

Peptides are biologicals, but synthetic acetates are treated as chemical waste.

  • Solid Waste: All vials, pipette tips, and gloves used with PLV-2 must be incinerated. Label as "Cytotoxic/High Potency Chemical Waste."

  • Liquid Waste: Collect in a dedicated container.

  • Deactivation: If a spill occurs, treat the surface with 10% Bleach (Sodium Hypochlorite) for 30 minutes. The hypochlorite oxidizes the peptide bonds, effectively destroying the biological activity of Felypressin [1]. Follow with a water rinse to remove bleach residue.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14257662, Felypressin. Retrieved from [Link]

  • Polypeptide Group (2020). Control Strategies for Synthetic Therapeutic Peptide APIs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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